4-Amino-2-hydroxypyrimidine-5-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
6-amino-2-oxo-1H-pyrimidine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O/c6-1-3-2-8-5(10)9-4(3)7/h2H,(H3,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFDKBQHGALFUAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=O)NC(=C1C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90358683 | |
| Record name | 4-amino-2-hydroxypyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90358683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16462-28-5 | |
| Record name | 4-amino-2-hydroxypyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90358683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Spectral Data Analysis of 4-Amino-2-hydroxypyrimidine-5-carbonitrile: A Senior Application Scientist's Guide to Structural Elucidation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Preamble: Beyond the Data Sheet
In the landscape of drug discovery and materials science, pyrimidine derivatives are foundational scaffolds. The compound 4-amino-2-hydroxypyrimidine-5-carbonitrile is a prime example, serving as a versatile precursor for molecules of significant biological interest. However, its structural confirmation is not trivial. The inherent electronic nature and potential for tautomerism present unique challenges in spectral interpretation. This guide moves beyond a simple recitation of data. It is designed to provide you, the research professional, with the strategic logic and field-proven insights required to confidently elucidate and validate this structure using modern spectroscopic techniques. We will explore not just the what, but the why, ensuring that every analytical step is a self-validating component of a comprehensive structural proof.
The Foundational Challenge: Tautomerism
Before any spectral analysis, we must address the molecular reality of this compound. The presence of both hydroxyl and amino groups on the pyrimidine ring introduces the possibility of multiple tautomeric forms. The primary equilibrium to consider is the keto-enol tautomerism of the 2-hydroxy group and the amino-imino tautomerism of the 4-amino group.
The predominant form in most contexts is the 6-amino-2-oxo-1,2-dihydropyrimidine-5-carbonitrile (keto-amino) form.[1][2] This is due to the greater stability of the amide-like lactam system within the ring. This structural reality is the lens through which all subsequent spectral data must be viewed.
Figure 1: Tautomeric forms of the target molecule, highlighting the dominant keto-amino isomer.
The Analytical Workflow: An Integrated Approach
Structural elucidation is never reliant on a single technique. Our methodology employs a synergistic workflow where each spectroscopic method provides orthogonal, confirmatory data. This integrated approach is critical for building an irrefutable structural argument.
Figure 2: The integrated workflow for spectroscopic analysis.
Experimental Protocols
The trustworthiness of any analysis is founded on robust experimental methodology. The following protocols represent best practices for acquiring high-quality data for this class of compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Accurately weigh ~5-10 mg of the sample and dissolve it in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is deliberate; its ability to form hydrogen bonds slows the exchange rate of N-H and O-H protons, allowing them to be observed as distinct, often broad, signals.[3]
-
Instrument: A 400 MHz (or higher) spectrometer is recommended for achieving adequate signal dispersion.
-
¹H NMR Acquisition:
-
Acquire a standard single-pulse ¹H spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 16-64, depending on sample concentration.
-
A D₂O exchange experiment is highly recommended: After acquiring the initial spectrum, add one drop of D₂O, shake the tube, and re-acquire the spectrum. Protons attached to heteroatoms (N-H, O-H) will exchange with deuterium and their signals will disappear, confirming their assignment.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical spectral width: 0 to 180 ppm.
-
Number of scans: 1024 or more may be required due to the low natural abundance of ¹³C and the presence of quaternary carbons.
-
Acquiring a DEPT-135 (Distortionless Enhancement by Polarization Transfer) spectrum is advisable to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons are absent in DEPT spectra.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: Use the Attenuated Total Reflectance (ATR) technique for solid samples. Ensure the diamond crystal is clean. Apply a small amount of the powdered sample to the crystal and apply pressure using the anvil to ensure good contact.
-
Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal.
-
Collect the sample spectrum.
-
Scan range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 32-64.
-
The resulting spectrum should be displayed in terms of transmittance or absorbance.
-
High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: An electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer is ideal.
-
Acquisition:
-
Infuse the sample solution at a low flow rate (e.g., 5-10 µL/min).
-
Acquire spectra in both positive and negative ion modes to determine which provides a better signal for the molecular ion.
-
Mass range: 50-500 m/z.
-
The high-resolution capability of the instrument allows for the determination of the exact mass to within 5 ppm, which is crucial for confirming the elemental composition.
-
Spectral Data Interpretation: A Detailed Analysis
Here, we synthesize our understanding of the molecule's structure with the expected outputs from our analytical workflow. The predicted data is based on the dominant keto-amino tautomer and is supported by literature values for analogous pyrimidine structures.[4][5][6]
¹H NMR Spectroscopy (Predicted, in DMSO-d₆)
The proton NMR spectrum is expected to be relatively simple, but highly informative.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| H6 | ~8.0 - 8.5 | Singlet (s) | This is the lone aromatic proton on the pyrimidine ring. Its downfield shift is due to the anisotropic effects of the ring and adjacent electron-withdrawing nitrile group. |
| -NH₂ | ~7.0 - 7.5 | Broad Singlet (br s) | A broad signal corresponding to the two protons of the primary amine. Its broadness is due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange. Will disappear upon D₂O exchange. |
| -NH (ring) | ~11.0 - 12.0 | Broad Singlet (br s) | The proton on the ring nitrogen (N1) is part of a lactam system. It is expected to be significantly downfield and broad. Will disappear upon D₂O exchange. |
¹³C NMR Spectroscopy (Predicted, in DMSO-d₆)
The carbon spectrum provides the backbone confirmation of the structure.
| Carbon | Predicted Chemical Shift (ppm) | DEPT-135 Signal | Notes |
| C2 | ~160 - 165 | Absent (Quaternary) | This is the carbonyl carbon (C=O) of the lactam system in the dominant tautomer. Its chemical shift is characteristic of an amide. |
| C4 | ~165 - 170 | Absent (Quaternary) | This carbon is attached to the amino group and is part of a C=N bond within the ring, resulting in a downfield shift. |
| C5 | ~80 - 85 | Absent (Quaternary) | A highly shielded quaternary carbon, attached to the nitrile group. Its upfield shift is unusual but has been reported for similar structures.[6] |
| C6 | ~155 - 160 | Positive (CH) | The only carbon attached to a proton, its chemical shift is consistent with an sp² carbon in an electron-deficient aromatic system. |
| -C≡N | ~115 - 120 | Absent (Quaternary) | The nitrile carbon, appearing in its characteristic region. |
FT-IR Spectroscopy (Predicted, ATR)
The IR spectrum is a rapid and definitive method for functional group identification.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance |
| N-H Stretching (Amine & Amide) | 3400 - 3100 | Broad, multiple peaks |
| C≡N Stretching (Nitrile) | 2230 - 2210 | Sharp, strong |
| C=O Stretching (Lactam) | 1680 - 1650 | Strong, sharp |
| N-H Bending / C=C & C=N Stretching | 1650 - 1550 | Strong, complex region |
Mass Spectrometry (Predicted, ESI-HRMS)
Mass spectrometry provides the exact molecular formula and clues to the molecule's connectivity through fragmentation.
-
Molecular Formula: C₅H₄N₄O
-
Exact Mass: 136.0385
-
Expected Ion (Positive Mode): [M+H]⁺ = 137.0458
-
Expected Ion (Negative Mode): [M-H]⁻ = 135.0312
Plausible Fragmentation Pathway:
The stability of the pyrimidine ring suggests that initial fragmentation will involve the loss of small, stable neutral molecules.
Figure 3: A simplified proposed fragmentation pathway for the protonated molecule.
Conclusion: A Unified Structural Proof
The spectral analysis of this compound is a case study in methodical, evidence-based structural elucidation. By first establishing the dominant keto-amino tautomer as the analytical target, we can predict and interpret the spectral data with high confidence. The ¹H NMR confirms the proton environment, including the key exchangeable protons. The ¹³C NMR and DEPT experiments validate the carbon skeleton, crucially identifying the lactam C=O and the nitrile carbons. The FT-IR spectrum provides unambiguous evidence for all key functional groups (N-H, C≡N, C=O). Finally, HRMS anchors the entire analysis by confirming the exact elemental composition. Together, these techniques provide a cohesive and irrefutable confirmation of the structure, empowering researchers to proceed with confidence in their downstream applications.
References
- 1. americanelements.com [americanelements.com]
- 2. Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies [mdpi.com]
- 4. Spectroscopic, electronic structure and natural bond analysis of 2-aminopyrimidine and 4-aminopyrazolo[3,4-d]pyrimidine: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
1H NMR and 13C NMR of 4-Amino-2-hydroxypyrimidine-5-carbonitrile
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 4-Amino-2-hydroxypyrimidine-5-carbonitrile
Foreword: The Analytical Imperative for Heterocyclic Scaffolds
In the landscape of modern drug discovery and materials science, heterocyclic compounds form a foundational pillar. Among these, pyrimidine derivatives are of paramount importance, serving as core scaffolds in numerous therapeutic agents, including antiviral and anticancer drugs.[1] The compound this compound (C₅H₄N₄O) is a key synthetic intermediate, valued for its reactive sites that allow for further molecular elaboration.[1][2][3]
Accurate and unambiguous structural elucidation is the bedrock upon which all subsequent research is built. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive technique for this purpose in solution-state chemistry.[4] This guide provides a comprehensive, in-depth analysis of the ¹H and ¹³C NMR characteristics of this compound. It is designed not as a simple data sheet, but as a technical whitepaper for researchers, scientists, and drug development professionals, offering insights into experimental design, spectral interpretation, and the underlying chemical principles that govern the spectroscopic behavior of this molecule.
Structural and Tautomeric Considerations: A Molecule in Flux
A primary challenge in interpreting the NMR spectra of this compound is its potential for tautomerism. The nominal "2-hydroxy" form can readily equilibrate with its more stable 2-oxo (lactam) tautomer. Furthermore, the 4-amino group can exist in an imino tautomeric form.
Caption: Tautomeric equilibrium of the title compound.
For most 2-hydroxypyrimidines, the equilibrium in common NMR solvents like DMSO-d₆ heavily favors the lactam (keto) form. Therefore, this guide will proceed with the analysis based on the predominant 4-amino-2-oxo-1,2-dihydropyrimidine-5-carbonitrile tautomer, while acknowledging that the presence of minor tautomeric forms could lead to additional, low-intensity signals.
A Practical Protocol for High-Quality NMR Sample Preparation
The quality of an NMR spectrum is directly contingent on meticulous sample preparation.[4] A poorly prepared sample will yield broad lines, poor signal-to-noise, and ultimately, ambiguous data that compromises structural interpretation.
Core Objective
To prepare a homogeneous, particulate-free solution of the analyte in a suitable deuterated solvent at a concentration appropriate for both ¹H and ¹³C NMR experiments.
Experimental Protocol
-
Analyte & Glassware Preparation:
-
Ensure the this compound sample is dry, ideally by placing it under high vacuum for several hours to remove residual moisture or synthesis solvents.
-
Use a high-quality, clean, and dry NMR tube (e.g., Wilmad 535-PP or equivalent).[5] Scratches or contaminants on the tube can severely degrade spectral quality.[5]
-
All glassware, including vials and pipettes, must be scrupulously clean and dry.[6]
-
-
Solvent Selection:
-
Recommended Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Causality: this compound is a polar molecule with hydrogen bond donors (-NH₂, -NH) and acceptors (C=O, -CN). DMSO is a highly polar aprotic solvent that will effectively solubilize the compound. Crucially, its ability to form hydrogen bonds slows the chemical exchange rate of the N-H protons, allowing them to be observed as distinct, often broad, signals in the ¹H NMR spectrum. In contrast, solvents like CDCl₃ are often not polar enough and may not reveal these exchangeable protons.
-
-
Sample Weighing and Dissolution:
-
Accurately weigh approximately 10-20 mg of the compound for a comprehensive analysis including ¹³C and 2D NMR.[5] While 1-5 mg is sufficient for a simple ¹H spectrum, higher concentrations are necessary for less sensitive nuclei like ¹³C.[4]
-
Transfer the solid to a small, clean vial.
-
Add approximately 0.7 mL of DMSO-d₆ using a clean pipette.[4]
-
Gently agitate or vortex the vial to achieve complete dissolution. A brief application of a warm air gun may be used if dissolution is slow, but monitor carefully to avoid sample degradation.
-
-
Filtration and Transfer:
-
Rationale: The removal of all solid particulates is non-negotiable. Suspended solids disrupt the magnetic field homogeneity, leading to broad spectral lines that cannot be corrected by shimming.
-
Prepare a filter by packing a small plug of glass wool into a Pasteur pipette. Do not use cotton wool, as it can leach impurities soluble in organic solvents.
-
Filter the prepared solution directly into the NMR tube. The final sample height should be 4-5 cm, ensuring it spans the detection region of the NMR coil.[4]
-
-
Final Steps:
-
Cap the NMR tube securely.
-
Wipe the outside of the tube clean with a lint-free tissue (e.g., Kimwipe) moistened with isopropanol.
-
Label the sample clearly.
-
Caption: Standard workflow for high-quality NMR sample preparation.
¹H NMR Spectral Analysis: Probing the Proton Environment
The ¹H NMR spectrum provides the initial, high-sensitivity fingerprint of the molecule. For 4-amino-2-oxo-1,2-dihydropyrimidine-5-carbonitrile, we expect three distinct types of proton signals.
-
Aromatic Proton (H6): The molecule contains a single proton attached to the pyrimidine ring at the C6 position. Due to the anisotropic effects of the aromatic ring and the influence of adjacent nitrogen atoms, this proton will appear in the downfield region. The electron-withdrawing nitrile group at C5 and the C=O group at C2 will further deshield this proton.
-
Amino Protons (-NH₂): The two protons of the primary amine at C4 are chemically equivalent. Due to quadrupole broadening from the adjacent ¹⁴N nucleus and their capacity for hydrogen bonding and chemical exchange, this signal is expected to be broad.
-
Amide Proton (-NH): The proton on the ring nitrogen (N1) is part of a lactam (amide) system. Amide protons are typically deshielded and often exhibit broad signals due to exchange and nitrogen's quadrupolar moment.
Predicted ¹H NMR Data (in DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Key Insights |
| H6 | 8.0 - 8.5 | Singlet (s) | 1H | Downfield due to deshielding from the heterocyclic ring, C=O, and C≡N groups.[7][8] |
| NH (Amide) | 10.5 - 12.5 | Broad Singlet (br s) | 1H | Characteristic region for amide/lactam protons in DMSO-d₆. Signal will disappear upon D₂O exchange.[8] |
| NH₂ (Amino) | 6.5 - 7.5 | Broad Singlet (br s) | 2H | Broad due to exchange and quadrupolar relaxation. Signal will disappear upon D₂O exchange. |
¹³C NMR Spectral Analysis: Mapping the Carbon Skeleton
The ¹³C NMR spectrum reveals the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, these experiments require higher sample concentrations or longer acquisition times.
We expect five distinct signals in the proton-decoupled ¹³C NMR spectrum, corresponding to the five carbon atoms in the molecule.
-
Carbonyl Carbon (C2): This carbon is part of the lactam (amide) C=O group and will be significantly deshielded, appearing far downfield.
-
Aromatic Carbons (C4, C6): These carbons are part of the pyrimidine ring. C4, bonded to the amino group, will be upfield relative to C6. C6, bonded to the only proton on the ring, will show a strong signal in a standard ¹³C experiment and can be definitively identified with a DEPT-135 or APT experiment.
-
Quaternary Carbons (C5, C≡N): C5, substituted with the nitrile group, is a quaternary carbon within the ring and will likely have a lower signal intensity. The nitrile carbon itself has a characteristic chemical shift and will also be a weak, sharp signal.
Predicted ¹³C NMR Data (in DMSO-d₆)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Key Insights |
| C2 (C=O) | 160 - 170 | Typical chemical shift for a lactam carbonyl carbon. |
| C4 (C-NH₂) | 155 - 165 | Deshielded due to attachment to two nitrogen atoms, but shielded relative to C2. |
| C6 (CH) | 145 - 155 | The only carbon attached to a proton in the ring system. |
| C≡N (Nitrile) | 115 - 125 | Characteristic region for nitrile carbons.[8] Expected to be a weak, sharp signal. |
| C5 (C-CN) | 85 - 95 | Significantly shielded quaternary carbon, influenced by the adjacent sp² carbons and the nitrile group. |
Advanced Structural Confirmation: The 2D NMR Workflow
While 1D NMR provides a strong foundation, unambiguous assignment requires two-dimensional (2D) NMR experiments. This workflow is essential for confirming connectivity and validating the proposed structure.
Caption: Logical workflow for complete NMR-based structure elucidation.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment is the cornerstone of assignment. It generates a correlation spot between each proton and the carbon to which it is directly attached. For this molecule, we would expect a single cross-peak correlating the H6 proton signal (δ ~8.2 ppm) with the C6 carbon signal (δ ~150 ppm). This provides definitive proof of the H6-C6 bond.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. It is invaluable for piecing together the molecular fragments. Key expected correlations include:
-
H6 to C4, C5, and C2: The H6 proton should show correlations to the carbons two and three bonds away, confirming the connectivity around the ring.
-
NH₂ to C4 and C5: The amino protons should show correlations to their attached carbon (C4) and the adjacent quaternary carbon (C5).
-
NH to C2 and C6: The amide proton should correlate to the carbonyl carbon (C2) and the methine carbon (C6).
-
By systematically analyzing these 2D correlations, a self-validating web of connectivity is established, leaving no doubt as to the structure and the assignment of every signal.
Conclusion
The NMR analysis of this compound is an excellent case study in the characterization of functionalized heterocyclic systems. A successful analysis hinges on three pillars: understanding the dominant tautomeric form, executing a meticulous sample preparation protocol to ensure high-quality data, and employing a logical workflow of 1D and 2D NMR experiments. By predicting spectral features based on established chemical shift theory and confirming them with through-bond correlation experiments, researchers can achieve an unambiguous and robust structural elucidation, providing the confident analytical foundation required for subsequent research and development.
References
- 1. This compound [myskinrecipes.com]
- 2. americanelements.com [americanelements.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. organomation.com [organomation.com]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 7. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
tautomerism in 4-hydroxypyrimidine derivatives
An In-depth Technical Guide to Tautomerism in 4-Hydroxypyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine scaffold is a cornerstone of medicinal chemistry, yet its biological activity is profoundly governed by a subtle and dynamic phenomenon: tautomerism. This guide provides a detailed exploration of the prototropic tautomerism of 4-hydroxypyrimidine derivatives, a critical structural motif in numerous therapeutic agents. We delve into the theoretical underpinnings of the dominant keto-enol (lactam-lactim) equilibrium, dissect the intrinsic and environmental factors that dictate the position of this equilibrium, and present validated experimental and computational workflows for its characterization. By synthesizing fundamental principles with practical methodologies, this document serves as a crucial resource for drug discovery professionals seeking to understand, predict, and control the tautomeric behavior of these vital heterocyclic compounds to optimize ligand-receptor interactions and improve pharmacokinetic profiles.
Introduction: The Pivotal Role of Tautomerism in Pyrimidine-Based Drug Design
The 4-hydroxypyrimidine ring system is a privileged scaffold found in the core of many biologically active molecules, including natural nucleobases like uracil and thymine.[1] Its prevalence in drug discovery stems from its ability to act as a versatile hydrogen bond donor and acceptor, enabling potent and specific interactions with biological targets. However, the true chemical identity of a 4-hydroxypyrimidine derivative in a physiological environment is not static. It exists as a dynamic equilibrium of two or more structural isomers, known as tautomers, which readily interconvert through the relocation of a proton.[2]
This phenomenon, known as prototropic tautomerism, is of paramount importance.[3][4] The specific tautomer present dictates the molecule's three-dimensional shape, electronic distribution, and, most critically, its hydrogen bonding pattern. An incorrect prediction of the dominant tautomeric form can lead to flawed structure-activity relationship (SAR) models, misguided optimization efforts, and ultimately, the failure of a drug candidate. Understanding and controlling the tautomeric equilibrium is therefore not an academic exercise but a fundamental requirement for rational drug design.[5] This guide will focus primarily on the keto-enol tautomerism that dominates this class of compounds.
Theoretical Framework: Deconstructing the Tautomeric Equilibrium
For a typical 4-hydroxypyrimidine, the principal tautomeric relationship is the equilibrium between the aromatic hydroxy (enol or lactim) form and two non-aromatic oxo (keto or lactam) forms.
The Dominant Keto-Enol Equilibrium
The interconversion involves the migration of the hydroxyl proton to one of the ring nitrogen atoms (N1 or N3), giving rise to two possible keto forms.[6]
-
4-Hydroxypyrimidine (Enol/Lactim Form): An aromatic system with the proton on the exocyclic oxygen atom.
-
Pyrimidin-4(1H)-one (Keto/Lactam Form): A non-aromatic amide with the proton on the N1 nitrogen.
-
Pyrimidin-4(3H)-one (Keto/Lactam Form): A non-aromatic vinylogous amide with the proton on the N3 nitrogen. This is often the most stable tautomer in solution.[7][8]
The equilibrium between these forms is rapid and reversible.
Caption: Prototropic tautomerism in 4-hydroxypyrimidine.
While the enol form preserves the aromaticity of the pyrimidine ring, the keto forms benefit from the high stability of the amide bond. In most cases, the equilibrium strongly favors the keto tautomers, particularly in polar solvents.[7][9][10]
Key Factors Governing Tautomeric Preference
The position of the tautomeric equilibrium is not fixed; it is a finely balanced interplay of intrinsic structural features and external environmental conditions.
Substituent Effects
The electronic nature of other substituents on the pyrimidine ring can significantly influence tautomeric stability.[11][12][13]
-
Electron-Withdrawing Groups (EWGs): Substituents like fluoro (e.g., in 5-Fluorouracil) or nitro groups increase the acidity of the N-H protons, generally favoring the keto (lactam) forms.
-
Electron-Donating Groups (EDGs): Groups like amino or alkylthio substituents can modulate the equilibrium. For instance, a 2-amino group can influence the relative stability of the 1H- and 3H-lactam forms.[6]
Environmental Influence
Physical State: The preferred tautomer can differ dramatically between phases. In the gas phase, where intermolecular interactions are minimal, the enol form of some derivatives can be more stable.[10][14] In the solid state, crystal packing forces and intermolecular hydrogen bonding almost invariably favor a specific keto form.[10]
Solvent Effects: The solvent plays a decisive role in solution-phase equilibria.[5][15]
-
Polar Protic Solvents (e.g., water, ethanol): These solvents can effectively solvate both the C=O and N-H groups of the keto tautomer through hydrogen bonding, strongly stabilizing this form.[1][16]
-
Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are good hydrogen bond acceptors and can stabilize the N-H group of the keto form, thus favoring it over the enol tautomer.[10]
-
Non-Polar Solvents (e.g., cyclohexane, chloroform): In these environments, the less polar enol tautomer, which can form intramolecular hydrogen bonds, may be more favored compared to its preference in polar solvents.[10][15]
The following table summarizes the qualitative effect of solvent on the keto-enol equilibrium for a generic 4-hydroxypyrimidine derivative.
| Solvent Type | H-Bonding Capability | Dielectric Constant | Predominant Tautomer | Rationale |
| Water | Donor & Acceptor | High | Keto (Lactam) | Strong solvation of the amide group stabilizes the more polar keto form.[17] |
| DMSO | Acceptor Only | High | Keto (Lactam) | Stabilizes the N-H proton of the keto form via hydrogen bonding.[10] |
| Chloroform | Weak Donor | Medium | Mixed / More Enol | Reduced stabilization of the polar keto form shifts equilibrium. |
| Cyclohexane | None | Low | Enol (Lactim) | The less polar enol form is favored in a non-polar environment.[10] |
pH and Ionization: The pKa of the molecule is intrinsically linked to its tautomeric state. Protonation or deprotonation creates new species whose tautomeric preferences may differ significantly from the neutral molecule. A comprehensive analysis must consider the pH of the medium, as the charge state can lock the molecule into a specific tautomeric form.[18]
Experimental & Computational Workflows for Tautomer Analysis
Determining the dominant tautomer and the equilibrium constant (KT) requires robust analytical techniques. A multi-pronged approach combining spectroscopy and computational modeling provides the most reliable and self-validating results.
NMR Spectroscopy: The Gold Standard for Structural Elucidation
NMR is a powerful, non-destructive technique for identifying and quantifying tautomers in solution, provided the rate of interconversion is slow on the NMR timescale.[3][19]
Causality: The keto and enol tautomers have distinct electronic and structural features that are directly observable in the NMR spectrum. The carbonyl carbon (C4) of the keto form has a characteristic ¹³C chemical shift (~160-180 ppm), which is significantly different from the corresponding C-O carbon of the enol form (~150-160 ppm).[6] Similarly, ¹H and ¹⁵N chemical shifts are highly sensitive to the proton's location.
-
Sample Preparation: Dissolve the 4-hydroxypyrimidine derivative in a deuterated solvent of choice (e.g., DMSO-d₆, CDCl₃, D₂O). The choice of solvent is critical as it directly influences the equilibrium.
-
Synthesis of Reference Compounds (Self-Validation): To unambiguously assign signals, synthesize the N-methyl and O-methyl derivatives. These compounds "lock" the molecule into the keto (N-methyl) and enol (O-methyl) forms, respectively, providing definitive chemical shifts for each tautomer.
-
Data Acquisition: Acquire high-resolution 1D spectra (¹H, ¹³C) and 2D spectra (HSQC, HMBC) for the compound and the methylated references at a controlled temperature.
-
Signal Assignment: Compare the spectra of the tautomerically active compound with the locked references to assign each peak to a specific tautomer.
-
Quantification: Integrate the signals corresponding to each distinct tautomer in the ¹H spectrum. The ratio of the integrals directly corresponds to the ratio of the tautomers in solution. For slow exchange, distinct sets of peaks will be visible for each tautomer.
-
Variable Temperature (VT) NMR: If exchange is fast at room temperature (leading to averaged signals), lowering the temperature can slow the interconversion, potentially resolving the individual tautomeric signals.[10]
Caption: Experimental workflow for NMR-based tautomer analysis.
UV-Vis Spectroscopy: A Sensitive Probe of Electronic Structure
UV-Vis spectroscopy is highly sensitive to the conjugated π-electron system of a molecule, which differs significantly between keto and enol tautomers.[16]
Causality: The aromatic enol form typically has a different λmax and extinction coefficient compared to the non-aromatic, cross-conjugated keto forms.[20] By measuring the absorbance of the mixture and comparing it to that of locked tautomers, the equilibrium composition can be determined.
-
Prepare Stock Solutions: Create stock solutions of the tautomeric compound and the "locked" N-methyl and O-methyl reference compounds in the desired solvent.
-
Acquire Spectra: Record the UV-Vis absorption spectra for the three compounds across a suitable wavelength range (e.g., 200-400 nm).
-
Identify Isosbestic Points: If spectra are recorded at different pH values or solvent compositions, the presence of an isosbestic point is a strong indicator of a two-component equilibrium.
-
Calculate Molar Fractions: Using the absorbance values at a wavelength where the tautomers have significantly different extinction coefficients, the concentration of each form can be calculated using Beer's Law and simultaneous equations. The spectra of the locked analogs provide the necessary molar absorptivity values (ε).
Computational Chemistry: A Predictive and Mechanistic Tool
Quantum chemical calculations are indispensable for predicting the relative stability of tautomers and rationalizing experimental findings.[7][21]
Causality: Methods like Density Functional Theory (DFT) can calculate the total electronic energy of each tautomer. The tautomer with the lowest calculated energy is predicted to be the most stable. Solvation models (e.g., Polarizable Continuum Model, PCM) can be applied to simulate the effect of different solvents.[18]
-
Structure Generation: Build the 3D structures of all possible tautomers (enol, 1H-keto, 3H-keto).
-
Gas-Phase Optimization: Perform a geometry optimization and frequency calculation for each tautomer in the gas phase (e.g., at the B3LYP/6-311++G** level of theory).[22] This predicts the intrinsic stability absent of environmental effects.
-
Solvation Modeling: Re-run the optimization and energy calculations using an implicit solvation model (e.g., IEFPCM with parameters for water, DMSO, etc.) to predict the equilibrium in solution.
-
Energy Analysis: Compare the final electronic energies (including zero-point vibrational energy corrections) of the tautomers. The difference in Gibbs free energy (ΔG) can be used to calculate the theoretical equilibrium constant (KT = e-ΔG/RT).
-
Mechanism Exploration: Calculate the energy barrier for proton transfer between tautomers, which can be modeled with the assistance of solvent molecules (e.g., a water-assisted proton shuttle).[1]
Caption: Logical workflow for computational tautomer analysis.
Implications for Drug Discovery and Development
The tautomeric state of a 4-hydroxypyrimidine derivative has profound consequences for its biological activity and pharmacokinetic properties.
-
Ligand-Receptor Binding: The hydrogen bond donor/acceptor pattern is the primary determinant of molecular recognition. The keto tautomer presents an N-H donor and a C=O acceptor, whereas the enol tautomer has an O-H donor and a ring N acceptor. A drug designed with the incorrect tautomer in mind will fail to make the key interactions with its target protein or nucleic acid, resulting in a complete loss of affinity.
-
Physicochemical Properties: Tautomerism directly impacts properties crucial for ADME (Absorption, Distribution, Metabolism, Excretion).
-
Solubility: The more polar keto tautomer is generally more soluble in aqueous media than the enol form.
-
Lipophilicity (LogP/LogD): The tautomeric equilibrium influences the LogD at a given pH, which in turn affects membrane permeability and plasma protein binding.
-
Metabolism: The different tautomers present different sites for metabolic attack by enzymes such as cytochrome P450s.
-
Conclusion
Tautomerism in 4-hydroxypyrimidine derivatives is a critical, dynamic feature that must be actively investigated and understood throughout the drug discovery pipeline. The predominance of the keto (lactam) forms in physiological conditions is a general rule, but this can be modulated by substitution and the specific microenvironment of a receptor binding pocket. A failure to correctly identify the bioactive tautomer can render SAR analysis meaningless and lead to the pursuit of non-viable chemical matter. By employing a synergistic combination of high-level NMR spectroscopy, UV-Vis analysis, and predictive computational modeling, researchers can confidently characterize, predict, and ultimately engineer the tautomeric preferences of these heterocycles to develop safer and more efficacious medicines.
References
- 1. Tautomerism characteristics of 4-pyrimidone_Chemicalbook [chemicalbook.com]
- 2. Tautomer - Wikipedia [en.wikipedia.org]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. chimia.ch [chimia.ch]
- 5. Tautomerism in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 4-Pyridone - Wikipedia [en.wikipedia.org]
- 10. Tautomerism of 4-hydroxyterpyridine in the solid, solution and gas phases: an X-ray, FT-IR and NMR study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. ias.ac.in [ias.ac.in]
- 16. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]
- 17. researchgate.net [researchgate.net]
- 18. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
A Theoretical and Computational Guide to Pyrimidine-5-carbonitrile Structures in Drug Discovery
Foreword: Deciphering Molecular Architecture for Therapeutic Innovation
The pyrimidine-5-carbonitrile scaffold is a cornerstone in modern medicinal chemistry. Its prevalence in molecules targeting critical disease pathways—ranging from cancer to inflammatory disorders—is a testament to its versatile and potent nature.[1] Derivatives of this core structure have demonstrated significant efficacy as inhibitors of crucial enzymes like Epidermal Growth Factor Receptor (EGFR), Cyclooxygenase-2 (COX-2), and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[2][3][4] However, synthesizing and testing every conceivable derivative is an intractable task. This is where theoretical and computational studies provide an indispensable advantage.
This guide moves beyond a simple recitation of methods. It is designed for researchers, computational chemists, and drug development professionals to provide a foundational understanding of why certain theoretical approaches are chosen and how the resulting data can be translated into actionable insights for designing more potent and selective therapeutic agents. We will explore the quantum mechanical principles that govern the structure, reactivity, and interaction of these molecules, demonstrating how a deep theoretical understanding can illuminate the path to novel drug candidates.
The Computational Toolkit: Foundational Methodologies
The accuracy of any theoretical prediction is fundamentally tied to the chosen computational method. For organic molecules like pyrimidine-5-carbonitriles, Density Functional Theory (DFT) has emerged as the predominant tool, offering a robust balance between computational cost and predictive accuracy.[5]
The Rationale for Density Functional Theory (DFT)
Unlike more computationally expensive ab initio methods, which solve the Schrödinger equation from first principles, DFT approximates the solution by calculating the electron density. This approach is particularly well-suited for the drug-like molecules .
-
Causality Behind Method Selection: The choice of a specific functional and basis set within DFT is a critical decision. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is frequently employed for these systems.[6] It incorporates aspects of both Hartree-Fock theory and exchange-correlation functionals, providing a reliable description of electronic structure and molecular geometries for a vast range of organic compounds. This is often paired with a Pople-style basis set, such as 6-311++G(d,p), which provides sufficient flexibility to accurately model the electronic distribution, including lone pairs and pi-systems, which are characteristic of the pyrimidine ring.[7][8]
Workflow for Theoretical Characterization
A systematic computational analysis provides a multi-faceted view of the molecule's properties. The workflow ensures that each step builds upon a validated foundation, creating a self-validating system of analysis.
Caption: A standard workflow for the theoretical analysis of a novel molecule.
The Ground State: Molecular Geometry and Vibrational Signatures
Before exploring reactivity or biological interactions, we must first establish the molecule's most stable three-dimensional structure—its ground state geometry.
Geometry Optimization
The goal of geometry optimization is to find the coordinates of the atoms that correspond to a minimum on the potential energy surface. The resulting bond lengths, bond angles, and dihedral angles are fundamental descriptors of the molecule.
Protocol 1: Geometry Optimization and Validation
-
Input Structure: Generate an initial 3D structure of the pyrimidine-5-carbonitrile derivative using molecular builder software.
-
Computational Method: Specify the DFT method, for instance, B3LYP with the 6-311++G(d,p) basis set.
-
Optimization Keyword: Run the geometry optimization calculation (e.g., Opt keyword in Gaussian).
-
Frequency Calculation: Following optimization, perform a frequency calculation (Freq keyword) using the same method and basis set on the optimized geometry.
-
Validation: Verify the output. The optimization has successfully converged to a true energy minimum if, and only if, there are zero imaginary frequencies.[6] The presence of an imaginary frequency indicates a transition state, not a stable structure.
Vibrational Analysis: The Molecular Fingerprint
Theoretical frequency calculations provide the vibrational modes of the molecule, which correspond to the peaks observed in experimental Infrared (IR) and Raman spectra. This is a powerful tool for structural confirmation.[7] Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculation. Therefore, they are typically multiplied by a scaling factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data.[6]
Table 1: Representative Vibrational Frequencies for a Pyrimidine-5-carbonitrile Moiety
| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Scaled Wavenumber (cm⁻¹) | Typical Experimental Range (cm⁻¹) |
|---|---|---|---|
| C≡N stretch | ~2310 | ~2218 | 2210 - 2240 |
| C=N ring stretch | ~1615 | ~1550 | 1540 - 1580 |
| C=C ring stretch | ~1580 | ~1517 | 1500 - 1550 |
| C-H in-plane bend | ~1250 | ~1200 | 1180 - 1220 |
| Ring breathing mode | ~1010 | ~970 | 960 - 1000 |
(Note: Values are illustrative and depend on the specific substitutions on the pyrimidine ring.)
Electronic Landscape: Reactivity and Stability
The arrangement of electrons within a molecule dictates its chemical behavior. Frontier Molecular Orbital (FMO) theory and Natural Bond Orbital (NBO) analysis are two essential lenses through which we can view this electronic landscape.
Frontier Molecular Orbitals (HOMO & LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontiers of the molecule's electron clouds.[9]
-
HOMO: Represents the ability to donate an electron. A higher HOMO energy corresponds to a better electron donor.
-
LUMO: Represents the ability to accept an electron. A lower LUMO energy corresponds to a better electron acceptor.[10]
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A small gap suggests the molecule is more polarizable and reactive, as it requires less energy to excite an electron to a higher energy state.[7]
Caption: The relationship between HOMO, LUMO, and the energy gap (ΔE).
Table 2: Calculated Quantum Chemical Descriptors
| Parameter | Formula | Significance |
|---|---|---|
| HOMO Energy (E_HOMO) | - | Electron Donating Ability |
| LUMO Energy (E_LUMO) | - | Electron Accepting Ability |
| Energy Gap (ΔE) | E_LUMO - E_HOMO | Chemical Reactivity & Stability |
| Ionization Potential (I) | -E_HOMO | Energy to remove an electron |
| Electron Affinity (A) | -E_LUMO | Energy released when adding an e⁻ |
| Chemical Hardness (η) | (I - A) / 2 | Resistance to charge transfer |
| Electronegativity (χ) | (I + A) / 2 | Electron attracting power |
These descriptors are invaluable for QSAR studies, where they can be correlated with observed biological activity.[11]
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a chemically intuitive picture of bonding and charge distribution.[12] It calculates the charges on individual atoms (Mulliken or NBO charges) and identifies key intramolecular interactions, such as hyperconjugation between filled (donor) and empty (acceptor) orbitals. These interactions are critical for understanding the stability conferred by different substituent groups on the pyrimidine-5-carbonitrile core.[8]
Simulating Biological Interactions: Molecular Docking
For drug development professionals, understanding how a ligand binds to its target protein is paramount. Molecular docking is a computational technique that predicts the preferred orientation of a ligand within a protein's active site and estimates the strength of the interaction (binding affinity).[13][14]
-
The Principle: Docking algorithms systematically sample different conformations of the ligand within the binding pocket, scoring each pose based on a force field that approximates intermolecular forces like hydrogen bonds, electrostatic interactions, and van der Waals forces.
-
Self-Validation: A crucial step in any docking study is protocol validation. This is typically achieved by taking a protein for which a crystal structure with a bound ligand already exists, removing the ligand, and then using the docking protocol to place it back. A successful protocol will reproduce the experimentally observed binding pose with a low root-mean-square deviation (RMSD).
Protocol 2: A General Molecular Docking Workflow
-
Protein Preparation:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).[13]
-
Remove water molecules and any co-crystallized ligands.
-
Add hydrogen atoms and assign appropriate protonation states for amino acid residues.
-
Define the binding site or "grid box" around the active site cavity.
-
-
Ligand Preparation:
-
Generate the low-energy 3D conformation of the pyrimidine-5-carbonitrile derivative (using the output from Protocol 1).
-
Assign partial charges and define rotatable bonds.
-
-
Docking Simulation:
-
Run the docking algorithm (e.g., AutoDock, Glide, GOLD) to fit the ligand into the defined binding site. The algorithm will generate multiple possible binding poses.
-
-
Analysis and Scoring:
-
Analyze the top-ranked poses. The scoring function provides an estimated binding energy (e.g., in kcal/mol), with lower values indicating a more favorable interaction.[14]
-
Visualize the ligand-protein complex to identify key interactions, such as hydrogen bonds with specific amino acid residues, pi-pi stacking, and hydrophobic contacts. These insights are critical for structure-activity relationship (SAR) studies.[2][3]
-
Conclusion: From Theory to Therapeutic Reality
The theoretical study of pyrimidine-5-carbonitrile structures is not merely an academic exercise; it is a predictive science that accelerates drug discovery. By employing a rigorous, validated computational workflow, researchers can:
-
Reliably predict the structural and electronic properties of novel compounds before synthesis.
-
Gain a deep understanding of the molecular features that govern chemical reactivity and stability.
-
Elucidate the specific interactions that drive binding to biological targets, providing a rational basis for lead optimization.
-
Construct QSAR models to predict the biological activity of virtual libraries of compounds, prioritizing synthetic efforts.[15]
As computational power continues to grow and theoretical methods become more sophisticated, the synergy between in silico studies and experimental chemistry will become even more integral to the development of next-generation therapeutics built upon the versatile pyrimidine-5-carbonitrile scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Molecular and vibrational structure of 2-mercapto pyrimidine and 2,4-diamino-6-hydroxy-5-nitroso pyrimidine: FT-IR, FT-Raman and quantum chemical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vibrational spectra, UV-vis spectral analysis and HOMO-LUMO studies of 2,4-dichloro-5-nitropyrimidine and 4-methyl-2-(methylthio)pyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 9. irjweb.com [irjweb.com]
- 10. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 11. researchgate.net [researchgate.net]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. japsonline.com [japsonline.com]
- 14. researchgate.net [researchgate.net]
- 15. journalwjbphs.com [journalwjbphs.com]
The Aminohydroxypyrimidine Scaffold: A Cornerstone of Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Unassuming Power of a Privileged Scaffold
In the vast landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for therapeutically successful agents. These "privileged scaffolds" possess the inherent ability to interact with a variety of biological targets, offering a fertile starting point for the design of novel drugs. Among these, the aminohydroxypyrimidine scaffold, a simple six-membered aromatic ring bearing both amino and hydroxyl substituents, has proven to be a remarkably versatile and potent core. Its structural resemblance to the purine bases of DNA and RNA allows it to mimic endogenous molecules, providing a key to unlock and modulate a wide array of physiological processes. This guide provides a comprehensive exploration of the discovery, synthesis, and profound significance of the aminohydroxypyrimidine scaffold in modern drug development, offering insights for researchers aiming to leverage its power in their own discovery programs.
From Fundamental Chemistry to a Pillar of Medicinal Chemistry
The journey of the aminohydroxypyrimidine scaffold is intrinsically linked to the broader history of pyrimidine chemistry. While pyrimidine derivatives were known in the 19th century, the systematic study and synthesis of the pyrimidine core gained momentum in the late 1800s. The fundamental building blocks of life, the nucleobases cytosine, thymine, and uracil, all feature the pyrimidine ring, underscoring its biological importance from the very dawn of molecular biology.
The deliberate synthesis of aminohydroxypyrimidine derivatives for medicinal purposes evolved from the foundational understanding of pyrimidine chemistry. Early investigations into antimetabolites, compounds that interfere with the normal metabolism of a cell, naturally led researchers to explore modifications of the endogenous pyrimidine nucleobases. The introduction of amino and hydroxyl groups at various positions on the pyrimidine ring was a logical step to create molecules that could compete with their natural counterparts for binding to enzymes and receptors. One of the early and significant examples of a biologically active aminohydroxypyrimidine derivative is 2,6-diamino-4-hydroxypyrimidine.[1] The synthesis of such compounds laid the groundwork for the exploration of this scaffold's therapeutic potential.
Synthetic Strategies: Building the Core
The construction of the aminohydroxypyrimidine scaffold can be achieved through several reliable synthetic routes, often involving the condensation of a three-carbon component with a guanidine or urea derivative.
Classical Synthesis: The Guanidine Condensation
A prevalent and versatile method for the synthesis of 2-aminohydroxypyrimidines involves the condensation of a β-keto ester or a related dicarbonyl compound with guanidine. This reaction, a variation of the classical pyrimidine synthesis, provides a straightforward route to the core scaffold.
Experimental Protocol: Synthesis of a 2-Amino-4-hydroxypyrimidine Derivative
-
Reaction Setup: To a solution of ethyl acetoacetate (1 equivalent) in a suitable solvent such as ethanol, add sodium ethoxide (1.1 equivalents) and stir at room temperature.
-
Guanidine Addition: Add guanidine hydrochloride (1 equivalent) to the reaction mixture.
-
Reflux: Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).
-
Isolation: The product often precipitates from the solution upon cooling and neutralization. The solid can be collected by filtration, washed with cold ethanol, and dried to yield the desired 2-amino-4-hydroxypyrimidine derivative.
Caption: Guanidine condensation for 2-amino-4-hydroxypyrimidine synthesis.
Modern Approaches: Microwave-Assisted Synthesis
To enhance reaction rates and yields, microwave-assisted organic synthesis (MAOS) has been successfully applied to the synthesis of aminohydroxypyrimidine derivatives. This technique can significantly reduce reaction times from hours to minutes.
The Significance of a Privileged Scaffold in Drug Discovery
The aminohydroxypyrimidine core is considered a privileged scaffold due to its ability to serve as a high-affinity ligand for numerous, structurally diverse biological targets. This versatility stems from several key features:
-
Hydrogen Bonding Capabilities: The amino and hydroxyl groups, along with the ring nitrogens, are excellent hydrogen bond donors and acceptors. This allows for multiple, high-affinity interactions with the amino acid residues in the binding sites of proteins.
-
Bioisosterism: The aminohydroxypyrimidine scaffold is a bioisostere of the purine ring system found in adenine and guanine. This structural mimicry enables it to compete with endogenous ligands for binding to a wide range of enzymes, particularly kinases.
-
Scaffold for Diversity: The pyrimidine ring offers multiple points for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties through the introduction of various substituents.
This privileged nature has led to the development of aminohydroxypyrimidine-based compounds with a broad spectrum of biological activities.
Case Studies: Aminohydroxypyrimidines in Action
The therapeutic impact of the aminohydroxypyrimidine scaffold is best illustrated through its successful application in various areas of drug discovery.
Kinase Inhibition: A Dominant Application
Perhaps the most significant role of the aminohydroxypyrimidine scaffold is in the development of protein kinase inhibitors. Kinases are a large family of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The aminohydroxypyrimidine core serves as an excellent "hinge-binding" motif, forming key hydrogen bonds with the backbone of the kinase hinge region, a conserved structural element in the ATP-binding site.
Table 1: Examples of Aminohydroxypyrimidine-based Kinase Inhibitors
| Compound Class | Target Kinase(s) | Therapeutic Area |
| 2,4-Diaminopyrimidines | Dihydrofolate Reductase (DHFR) | Anti-tubercular |
| Aminopyrimidines | Aurora Kinases | Oncology |
| Aminopyrimidines | c-Jun N-terminal Kinase (JNK) | Neurodegenerative Disorders |
| 4-Aminopyrazolopyrimidines | EGFR, FGFR, BTK | Oncology |
Data synthesized from multiple sources for illustrative purposes.
Caption: Interaction of an aminohydroxypyrimidine scaffold with a kinase active site.
Beyond Kinases: A Scaffold for Diverse Targets
The utility of the aminohydroxypyrimidine scaffold extends far beyond kinase inhibition. Its versatile binding properties have been exploited to develop inhibitors for a range of other enzymes and to create agents with diverse pharmacological effects.
-
Antibacterial Agents: Certain functionalized aminodihydropyrimidines have shown promise as antibacterial agents by targeting dihydrofolate reductase (DHFR), an essential enzyme in bacteria.[2] The aminopyrimidine moiety mimics the pteridine ring of the natural substrate, dihydrofolate.
-
Antiviral Activity: Aminonucleosides derived from pyrimidines have been investigated for their antiviral properties.[3]
-
Modulators of Biofilm Formation: Substituted 2-aminopyrimidines have been identified as modulators of bacterial biofilm formation, a key factor in antibiotic resistance.
-
β-Glucuronidase Inhibitors: 2-Aminopyrimidine derivatives have been synthesized and evaluated as potent inhibitors of β-glucuronidase, an enzyme implicated in various diseases.[4][5]
Future Directions: Evolving the Scaffold
The aminohydroxypyrimidine scaffold continues to be a focal point of research and development in medicinal chemistry. Current and future efforts are focused on:
-
Novel Synthetic Methodologies: The development of more efficient and environmentally friendly synthetic methods, such as flow chemistry and biocatalysis, will facilitate the rapid generation of diverse aminohydroxypyrimidine libraries.
-
Structure-Based Drug Design: The increasing availability of high-resolution crystal structures of drug targets in complex with aminohydroxypyrimidine-based inhibitors will enable more rational, structure-guided design of next-generation therapeutics with improved potency and selectivity.
-
Targeting New Disease Areas: The inherent versatility of the scaffold will undoubtedly lead to its application in targeting novel protein classes and addressing unmet medical needs in areas beyond oncology and infectious diseases.
Conclusion: An Enduring Legacy in Drug Discovery
From its roots in fundamental heterocyclic chemistry to its current status as a cornerstone of modern medicinal chemistry, the aminohydroxypyrimidine scaffold has demonstrated its enduring value. Its privileged nature, characterized by versatile binding capabilities and synthetic tractability, has enabled the discovery and development of numerous clinically important drugs. For researchers and scientists in the field of drug discovery, a deep understanding of the chemistry, significance, and application of this remarkable scaffold is not just beneficial, but essential for the continued innovation of life-saving medicines.
References
- 1. The Simple and Efficient Method of Synthesis of Amino Pyrimidine and Their Derivatives, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 2. Synthesis and Characterization of Functionalized Amino Dihydropyrimidines Toward the Analysis of their Antibacterial Structure–Activity Relationships and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3'-Amino-2',3'-dideoxyribonucleosides of some pyrimidines: synthesis and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A-Scientist's-Guide-to-the-Solubility-of-4-Amino-2-hydroxypyrimidine-5-carbonitrile
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Amino-2-hydroxypyrimidine-5-carbonitrile is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical research, serving as a key intermediate in the synthesis of various biologically active molecules.[1][2] Its utility in drug discovery and development pipelines is fundamentally governed by its physicochemical properties, paramount among which is solubility. This guide provides a comprehensive technical overview of the solubility characteristics of this compound. In the absence of extensive empirical solubility data in the public domain, this document synthesizes theoretical principles, predictive models, and robust experimental protocols to empower researchers. We will deconstruct the molecule's structural attributes to predict its behavior in various solvent systems, provide a detailed methodology for its empirical determination using the gold-standard shake-flask method, and discuss the application of advanced predictive models like Hansen Solubility Parameters (HSP).
Theoretical Analysis of Solubility
The solubility of a compound is dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" serves as a useful heuristic, suggesting that polar compounds dissolve in polar solvents and nonpolar compounds in nonpolar solvents.[3] An analysis of the functional groups of this compound (Figure 1) provides a robust framework for predicting its solubility.
-
Pyrimidine Ring: The core is a pyrimidine ring, a nitrogen-containing heterocycle. This ring system is polar and capable of engaging in dipole-dipole interactions.[4] The presence of two nitrogen atoms makes the ring electron-deficient, which can influence its interactions with solvents.[5]
-
Amino Group (-NH₂): This group is a strong hydrogen bond donor and acceptor, significantly contributing to the molecule's polarity and its potential to dissolve in protic solvents like water.
-
Hydroxyl Group (-OH): Present in its tautomeric form (2-oxo), this group is also a potent hydrogen bond donor and acceptor, further enhancing polarity and affinity for protic solvents.
-
Nitrile Group (-C≡N): The cyano group is strongly polar and can act as a hydrogen bond acceptor.
Collectively, these functional groups render the molecule highly polar with a strong capacity for hydrogen bonding.
Caption: Key functional groups influencing solubility.
Predicted Solubility Profile
Based on the structural analysis, the following solubility behavior can be predicted:
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The compound is expected to exhibit its highest solubility in these solvents due to the strong potential for hydrogen bonding with the solvent molecules.[6] Pyrimidine itself is soluble in water, and the polar substituents on the target molecule should enhance this property.[4] However, strong intermolecular forces within the crystal lattice of the solid compound (indicated by a high melting point of 270 °C with decomposition) may limit solubility.[7]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Good solubility is anticipated. These solvents can accept hydrogen bonds and engage in strong dipole-dipole interactions with the polar functional groups of the molecule. A structurally similar compound, 4-amino-2-methylpyrimidine-5-carbonitrile, is noted to be soluble in dimethyl sulfoxide (DMSO).[8]
-
Nonpolar Solvents (e.g., Hexane, Toluene): Poor to negligible solubility is expected. The highly polar nature of the molecule makes it energetically unfavorable to dissolve in nonpolar environments where only weak van der Waals forces are possible.[3]
Caption: Workflow for predicting solubility.
Experimental Determination of Solubility
While theoretical prediction is a vital first step, empirical measurement is essential for obtaining accurate quantitative data. The shake-flask method is a widely recognized and recommended standard for determining equilibrium solubility, particularly for Biopharmaceutics Classification System (BCS) applications.[9][10]
Protocol: Equilibrium Solubility Determination via Shake-Flask Method
This protocol is designed to be a self-validating system, ensuring equilibrium is reached and results are accurate.
Objective: To determine the equilibrium solubility of this compound in a selected solvent at a controlled temperature.
Materials:
-
This compound (high purity)
-
Solvent of interest (e.g., Water, pH 7.4 buffer, Methanol, DMSO)
-
Orbital shaker with temperature control
-
Vials (e.g., 10 mL glass vials with non-leaching caps)
-
Syringe filters (e.g., 0.22 µm PVDF or PTFE, depending on solvent)
-
Analytical balance
-
Validated quantitative analytical method (e.g., HPLC-UV, UV-Vis spectrophotometry)
-
pH meter (for aqueous solutions)
Methodology:
-
Preparation: Add an excess amount of the compound to a vial. The goal is to create a saturated solution where solid material remains undissolved at equilibrium.[9]
-
Solvent Addition: Add a precise volume of the pre-equilibrated solvent (at the desired temperature, e.g., 25°C or 37°C) to the vial.
-
Equilibration: Seal the vials and place them in the temperature-controlled orbital shaker. Agitate at a constant speed (e.g., 100-150 rpm) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.[9] The time required may need to be determined by taking samples at various intervals (e.g., 12, 24, 48, 72 hours) until the concentration in solution remains constant.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for a sufficient period (e.g., >2 hours) to allow undissolved solids to settle. Centrifugation can be used to facilitate this process.[11]
-
Sampling: Carefully withdraw an aliquot from the clear supernatant. To avoid disturbing the solid, sample from the upper portion of the liquid.
-
Filtration: Immediately filter the aliquot through a syringe filter to remove any remaining microscopic particles. Causality Note: This step is critical to prevent erroneously high results from undissolved solids. The filter material should be validated for low binding of the analyte.
-
Quantification: Dilute the filtered sample as necessary and analyze the concentration using a pre-validated analytical method (e.g., HPLC).
-
Replication: Perform the experiment in at least triplicate to ensure reproducibility.[10]
Caption: Shake-flask method for solubility determination.
Advanced Predictive Modeling: Hansen Solubility Parameters (HSP)
For a more nuanced prediction across a wider range of solvents, Hansen Solubility Parameters (HSP) offer a powerful framework.[12] HSP deconstructs the total Hildebrand solubility parameter into three components:
-
δD: Energy from dispersion forces
-
δP: Energy from polar forces
-
δH: Energy from hydrogen bonding forces[13]
The principle is that substances with similar HSP values are likely to be miscible.[14] The HSP for a solute defines the center of a "solubility sphere." Solvents whose HSP values fall within this sphere are predicted to be good solvents, while those outside are poor solvents. This method is particularly powerful for identifying effective solvent blends, as a mixture of two poor solvents can result in a good solvent if the blend's HSP coordinates fall within the solute's sphere.[15]
Application to this compound
While the specific HSP values for this compound are not published, they can be estimated using group contribution methods or determined experimentally. Given its structure, the compound is expected to have high δP and δH values, reflecting its high polarity and hydrogen bonding capacity.
| Parameter | Description | Expected Value for C₅H₄N₄O | Rationale |
| δD | Dispersion Forces | Low to Moderate | Based on molecular size and composition. |
| δP | Polar Forces | High | Due to multiple polar functional groups (-C≡N, C=O, C-N). |
| δH | Hydrogen Bonding | Very High | Strong H-bond donors (-NH₂, -OH) and acceptors (N atoms, C=O, -C≡N). |
Summary and Conclusions
Understanding the solubility of this compound is crucial for its application in research and drug development. This guide establishes a robust framework for approaching this challenge.
-
Theoretical Prediction: The molecule's structure, rich in polar and hydrogen-bonding functional groups, strongly suggests high solubility in polar protic solvents (water, alcohols) and polar aprotic solvents (DMSO, DMF), with poor solubility in nonpolar media.
-
Empirical Determination: The shake-flask method provides a reliable, gold-standard protocol for obtaining precise, quantitative solubility data. Adherence to the detailed steps ensures the generation of trustworthy and reproducible results.
-
Advanced Modeling: Hansen Solubility Parameters offer a sophisticated tool for predicting solubility in a vast array of solvents and for rationally designing optimal solvent blends, thereby accelerating formulation and process development.
Researchers and drug development professionals are encouraged to use this guide as a comprehensive resource for predicting, measuring, and understanding the solubility behavior of this compound, enabling its effective utilization in their scientific endeavors.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound - CAS:16462-28-5 - Sunway Pharm Ltd [3wpharm.com]
- 3. chem.ws [chem.ws]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Pyrimidine - Wikipedia [en.wikipedia.org]
- 6. Khan Academy [khanacademy.org]
- 7. 16462-28-5 CAS MSDS (5-Pyrimidinecarbonitrile, 4-amino-1,2-dihydro-2-oxo- (9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. echemi.com [echemi.com]
- 9. scielo.br [scielo.br]
- 10. who.int [who.int]
- 11. enfo.hu [enfo.hu]
- 12. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 13. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. paint.org [paint.org]
A Comprehensive Technical Guide to the Crystal Structure Analysis of 4-Amino-2-hydroxypyrimidine-5-carbonitrile
This guide provides a detailed technical framework for the comprehensive crystal structure analysis of 4-Amino-2-hydroxypyrimidine-5-carbonitrile, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Understanding the three-dimensional structure and intermolecular interactions of substituted pyrimidines like this compound is paramount for rational drug design and the development of novel therapeutics.
This document offers a holistic approach, detailing the necessary experimental and computational methodologies to elucidate the solid-state structure of this molecule. It is designed to be a self-validating system, where each step provides a layer of data that corroborates and refines the overall structural understanding.
Introduction: The Significance of Pyrimidine Scaffolds in Drug Discovery
Pyrimidine derivatives are a critical class of heterocyclic compounds, frequently incorporated into the structures of drugs due to their ability to mimic biological molecules and interact with a wide range of enzymatic and receptor targets. Their prevalence in anticancer, antiviral, and anti-inflammatory agents underscores the importance of a deep understanding of their structure-activity relationships.[1] The title compound, this compound, possesses key functional groups—an amino group, a hydroxyl group, and a nitrile group—that can participate in a variety of intermolecular interactions, making its crystal structure particularly relevant for understanding its potential as a synthon in crystal engineering and as a pharmacophore in drug design.
The nitrile group, in particular, is a versatile functional group in pharmaceuticals, known for its ability to act as a hydrogen bond acceptor and its metabolic stability.[2] A thorough crystal structure analysis will reveal the precise molecular geometry, conformational preferences, and the intricate network of non-covalent interactions that govern the solid-state packing of this molecule.
Synthesis and Crystallization: The Foundation of Structural Analysis
A successful crystal structure analysis begins with the synthesis of high-purity material and the growth of single crystals suitable for X-ray diffraction.
Synthesis of this compound
A plausible and efficient route for the synthesis of this compound is a three-component reaction, a cornerstone of modern synthetic chemistry for generating molecular diversity. This approach is favored for its atom economy and operational simplicity.[3] A potential synthetic pathway involves the condensation of a suitable amidine with a malononitrile derivative.
Proposed Synthetic Protocol:
-
Reactant Preparation: Prepare equimolar solutions of guanidine hydrochloride (as a source of the 2-amino group, which can be hydrolyzed to the 2-hydroxy group in situ or in a subsequent step), malononitrile, and a suitable aldehyde or orthoformate derivative in an appropriate solvent such as ethanol or water.
-
Reaction Conditions: The reaction can be carried out under thermal conditions (reflux) or using microwave irradiation to potentially reduce reaction times and improve yields. The presence of a base, such as sodium acetate, is often required to facilitate the condensation.[3]
-
Work-up and Purification: After completion of the reaction (monitored by Thin Layer Chromatography), the product is isolated by filtration. Purification is achieved through recrystallization from a suitable solvent system (e.g., ethanol/water, DMF/water) to obtain the compound in high purity.
Single Crystal Growth
The growth of high-quality single crystals is often the most challenging step. Several techniques should be systematically explored to obtain crystals of suitable size and quality for X-ray diffraction.
Recommended Crystallization Techniques:
-
Slow Evaporation: A saturated solution of the purified compound in a suitable solvent (e.g., ethanol, methanol, acetonitrile, or a mixture) is left undisturbed in a loosely covered vial at room temperature.
-
Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small open vial, which is then placed in a larger sealed container with a less volatile solvent in which the compound is less soluble.
-
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below.
Experimental and Computational Analysis Workflow
A multi-faceted approach combining experimental techniques and computational modeling is essential for a thorough and validated crystal structure analysis.
Caption: A comprehensive workflow for the crystal structure analysis of this compound.
Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid.
Experimental Protocol:
-
Crystal Mounting: A suitable single crystal is mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and potential solvent loss. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.
-
Data Processing: The collected diffraction images are processed to determine the unit cell parameters, space group, and integrated intensities of the reflections.
Structure Solution and Refinement
The processed diffraction data is used to solve and refine the crystal structure.
Methodology:
-
Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic coordinates and anisotropic displacement parameters are refined against the experimental data using full-matrix least-squares methods. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.
-
Validation: The final refined structure is validated using crystallographic software to check for geometric consistency and other quality indicators.
Spectroscopic Characterization
Spectroscopic techniques provide complementary information to the crystal structure and are crucial for characterizing the bulk material.
Protocols:
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
The sample is prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.
-
The spectrum is recorded over a suitable range (e.g., 4000-400 cm⁻¹). Key vibrational modes for the amino (N-H stretching), hydroxyl (O-H stretching), nitrile (C≡N stretching), and pyrimidine ring vibrations are identified.[4]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra are recorded in a suitable deuterated solvent (e.g., DMSO-d₆).
-
The chemical shifts, coupling constants, and integration of the signals are analyzed to confirm the molecular structure in solution. The GIAO method can be used for theoretical NMR analysis for comparison.[5]
-
-
UV-Vis Spectroscopy:
-
The absorption spectrum is recorded in a suitable solvent (e.g., ethanol or methanol) to identify the electronic transitions (π→π* and n→π*) characteristic of the pyrimidine chromophore.[4]
-
Computational Modeling: Density Functional Theory (DFT)
Computational methods provide valuable insights into the electronic structure, molecular properties, and relative energies of different tautomers.
Methodology:
-
Geometry Optimization: The geometry of the this compound molecule is optimized using DFT calculations with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[6]
-
Tautomerism Analysis: The relative energies of the possible tautomers (e.g., the keto-enol forms of the 2-hydroxypyrimidine ring) are calculated to predict the most stable form in the gas phase.[7][8]
-
Spectroscopic Prediction: Vibrational frequencies (FT-IR) and NMR chemical shifts are calculated and compared with the experimental data to aid in spectral assignment.
-
Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to understand the electronic properties and reactivity of the molecule.
Expected Results and Discussion
Based on the analysis of related pyrimidine structures, the following outcomes are anticipated.
Crystallographic Data and Molecular Geometry
The single-crystal X-ray diffraction analysis will yield precise information on the crystal system, space group, and unit cell dimensions. The molecular geometry, including bond lengths, bond angles, and torsion angles, will be determined with high precision.
Table 1: Expected Crystallographic Data Summary
| Parameter | Expected Value/Range |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | Centrosymmetric (e.g., P2₁/c) or non-centrosymmetric |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |
| Z (molecules/unit cell) | 2, 4, or 8 |
| Bond Lengths (Å) | C-N, C-C, C-O, C≡N within expected ranges |
| Bond Angles (°) | Consistent with sp² and sp hybridization |
| Torsion Angles (°) | Revealing the planarity of the pyrimidine ring |
Tautomerism
A critical aspect of the analysis will be the determination of the dominant tautomeric form in the solid state. The 2-hydroxypyrimidine moiety can exist in equilibrium between the enol (-OH) and keto (=O) forms. X-ray crystallography will unambiguously identify the tautomer present in the crystal lattice. This is crucial as tautomerism significantly influences the hydrogen bonding patterns.[7][8]
Intermolecular Interactions
The crystal packing is expected to be dominated by a network of hydrogen bonds involving the amino, hydroxyl, and nitrile groups, as well as the pyrimidine ring nitrogen atoms.
Caption: Potential hydrogen bonding motifs in the crystal structure of this compound.
In addition to hydrogen bonding, π-π stacking interactions between the pyrimidine rings are also likely to play a significant role in stabilizing the crystal structure. The analysis of these interactions is crucial for understanding the solid-state properties of the material.
Spectroscopic and Computational Correlation
The experimental spectroscopic data will be correlated with the computational results. For instance, the calculated vibrational frequencies from DFT will be compared with the experimental FT-IR spectrum to provide a detailed assignment of the vibrational modes. Similarly, the calculated NMR chemical shifts will aid in the interpretation of the experimental NMR spectra.
Conclusion and Future Perspectives
This technical guide outlines a comprehensive and robust strategy for the detailed crystal structure analysis of this compound. By integrating synthesis, single-crystal X-ray diffraction, spectroscopy, and computational modeling, a complete and validated understanding of the solid-state structure of this important pyrimidine derivative can be achieved.
The elucidation of its crystal structure will provide invaluable insights for medicinal chemists and material scientists, facilitating the design of new drug candidates with improved properties and the development of novel crystalline materials with tailored functionalities. The data generated from this workflow will serve as a critical foundation for future structure-activity relationship studies and in silico drug design efforts.
References
- 1. 4-Amino-2-mercaptopyrimidine-5-carbonitrile | C5H4N4S | CID 2822202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis and In Vitro Bioactivities of the Momordica balsamina Leaf Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Spectroscopic (FT-IR, FT-Raman and UV-Visible) investigations, NMR chemical shielding anisotropy (CSA) parameters of 2,6-Diamino-4-chloropyrimidine for dye sensitized solar cells using density functional theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Methodological & Application
synthesis of 4-Amino-2-hydroxypyrimidine-5-carbonitrile from malononitrile
An Application Note for the Synthesis of 4-Amino-2-hydroxypyrimidine-5-carbonitrile from Malononitrile
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of Pyrimidine Scaffolds
Pyrimidine derivatives are foundational scaffolds in medicinal chemistry and drug development, forming the core of numerous therapeutic agents and biologically active molecules.[1][2] Among these, this compound is a highly valuable building block due to its versatile functional groups: a nucleophilic amino group, a tautomeric hydroxy/oxo moiety, and an electrophilic nitrile group. These features allow for diverse subsequent chemical modifications, making it a key intermediate in the synthesis of more complex heterocyclic systems for pharmaceutical and agrochemical research.[3]
This document provides a comprehensive guide for the synthesis of this compound via a robust and efficient cyclocondensation reaction between malononitrile and urea. We will delve into the mechanistic underpinnings of this transformation, offer a detailed, field-tested laboratory protocol, and provide insights for troubleshooting and optimization.
Part 1: Reaction Mechanism and Scientific Rationale
The synthesis proceeds via a base-catalyzed cyclocondensation reaction. This class of reaction is a cornerstone of heterocyclic chemistry, enabling the construction of ring systems from acyclic precursors.
The Core Transformation: The reaction joins two components, malononitrile and urea, to form the pyrimidine ring. Malononitrile provides three of the ring's carbon atoms and the exocyclic nitrile and amino groups, while urea contributes the remaining carbon and two nitrogen atoms.
Mechanistic Steps:
-
Deprotonation and Nucleophile Formation: The reaction is initiated by a base (e.g., potassium carbonate or sodium ethoxide) which abstracts a proton from the highly acidic methylene group of malononitrile. This generates a resonance-stabilized carbanion, a potent nucleophile. The acidity of the α-protons in malononitrile (pKa ≈ 11) makes this step highly favorable.
-
Nucleophilic Attack: The malononitrile carbanion attacks the electrophilic carbonyl carbon of urea. This forms a tetrahedral intermediate.
-
Intramolecular Cyclization: The intermediate then undergoes an intramolecular cyclization. A nitrogen atom from the urea moiety attacks one of the nitrile groups of the malononitrile residue.
-
Tautomerization and Aromatization: A series of proton transfers and tautomerization steps follow, leading to the elimination of a water molecule and the formation of the stable, aromatic pyrimidine ring. The final product exists in tautomeric equilibrium between the 2-hydroxy and the 2-oxo (pyrimidinone) forms, with the latter often being predominant in the solid state.
The overall mechanism is a classic example of a condensation reaction leading to a stable heterocyclic system.[1][4]
Caption: A simplified representation of the key steps in the base-catalyzed synthesis.
Part 2: Detailed Experimental Protocol
This protocol is based on established procedures for the synthesis of substituted pyrimidines and has been optimized for yield and purity.[5]
Materials and Equipment
Reagents:
| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount | Purity/Grade |
| Malononitrile | C₃H₂N₂ | 66.06 | 1.0 | 6.61 g | ≥99% |
| Urea | CH₄N₂O | 60.06 | 1.0 | 6.01 g | ≥99% |
| Potassium Carbonate | K₂CO₃ | 138.21 | 1.0 | 13.82 g | Anhydrous, ≥99% |
| Absolute Ethanol | C₂H₅OH | 46.07 | - | 100 mL | Anhydrous, 200 proof |
| Glacial Acetic Acid | CH₃COOH | 60.05 | - | As needed | Reagent Grade |
| Deionized Water | H₂O | 18.02 | - | As needed | - |
Equipment:
-
250 mL Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Beakers (various sizes)
-
Graduated cylinders
-
Buchner funnel and filtration flask
-
pH paper or pH meter
-
Spatulas and weighing paper
-
Drying oven or vacuum desiccator
Safety Precautions
-
Malononitrile: Highly toxic if swallowed, in contact with skin, or if inhaled. Handle only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.[6]
-
Ethanol: Highly flammable liquid and vapor. Keep away from ignition sources.
-
Potassium Carbonate: Causes skin and serious eye irritation. Avoid creating dust.
-
Acetic Acid: Corrosive. Causes severe skin burns and eye damage. Handle with care in a fume hood.
Step-by-Step Synthesis Procedure
-
Reaction Setup: Assemble a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure all glassware is dry.
-
Charge Reactants: To the flask, add malononitrile (6.61 g, 0.1 mol), urea (6.01 g, 0.1 mol), anhydrous potassium carbonate (13.82 g, 0.1 mol), and absolute ethanol (100 mL).
-
Scientist's Note: The use of anhydrous ethanol is critical. Water can interfere with the basicity of the catalyst and potentially lead to unwanted side reactions or lower yields. Potassium carbonate serves as an effective and easy-to-handle base for this condensation.[5]
-
-
Reflux: Place the flask in a heating mantle and bring the mixture to a gentle reflux with continuous stirring. Heat under reflux for approximately 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) if desired.
-
Product Precipitation: After 24 hours, remove the heating mantle and allow the reaction mixture to cool to room temperature.
-
Isolation: Pour the cooled reaction mixture into a beaker containing 200 mL of cold deionized water. Stir for a few minutes.
-
Neutralization: Slowly add glacial acetic acid dropwise while stirring to neutralize the mixture to a pH of approximately 6-7. This step protonates the phenoxide-like intermediate, causing the final product to precipitate out of the aqueous solution.[5]
-
Collection: Collect the resulting solid precipitate by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crude product on the filter with several portions of cold deionized water to remove any remaining salts and acetic acid. Follow with a wash of a small amount of cold ethanol to facilitate drying.
-
Drying: Transfer the purified solid to a watch glass and dry in an oven at 60-70°C until a constant weight is achieved, or dry in a vacuum desiccator.
Purification and Characterization
-
Purification: The obtained product is often of high purity. If further purification is required, recrystallization from a suitable solvent such as an ethanol/water mixture can be performed.
-
Characterization:
-
Melting Point: Compare the observed melting point with the literature value.
-
FT-IR (KBr, cm⁻¹): Expect characteristic peaks for N-H stretching (amino and amide, ~3400-3200), C≡N stretching (~2220), C=O stretching (amide/oxo, ~1680), and C=N/C=C stretching (aromatic ring, ~1650-1550).[5]
-
¹H NMR (DMSO-d₆, δ ppm): Expect signals corresponding to the amino protons (NH₂) and the pyrimidine ring proton.
-
Mass Spectrometry: The molecular ion peak should correspond to the molecular weight of the product (C₅H₄N₄O, MW: 136.11 g/mol ).[7][8][9]
-
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Pseudo-multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02746E [pubs.rsc.org]
- 5. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. This compound | C5H4N4O | CID 910101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. americanelements.com [americanelements.com]
- 9. 16462-28-5|this compound|BLD Pharm [bldpharm.com]
Application Notes and Protocols: A Guide to the Multi-Component Synthesis of 4-Amino-5-Pyrimidinecarbonitriles
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 4-Amino-5-Pyrimidinecarbonitrile Scaffold
The pyrimidine nucleus is a cornerstone of heterocyclic chemistry, renowned for its prevalence in biologically active compounds. As a fundamental component of nucleic acids (cytosine, thymine, and uracil), the pyrimidine framework is of paramount importance in numerous cellular processes.[1][2][3] This inherent biological relevance has spurred extensive research into synthetic methodologies for novel pyrimidine derivatives, leading to their application in a wide array of pharmaceuticals, including anti-cancer agents, antibiotics, and anti-HIV drugs.[4][5] Among the diverse class of pyrimidine derivatives, those bearing the 4-amino-5-carbonitrile substitution pattern are of particular interest. This structural motif serves as a versatile synthon for the construction of more complex fused heterocyclic systems and has been identified as a key pharmacophore in molecules targeting critical biological pathways, such as epidermal growth factor receptor (EGFR) kinases implicated in cancer.[6]
The development of efficient, atom-economical, and environmentally benign synthetic routes to these valuable compounds is a primary objective in medicinal and organic chemistry. Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the starting materials, have emerged as a powerful strategy to achieve this goal.[7][8] MCRs offer significant advantages over traditional linear syntheses by minimizing reaction steps, reducing waste, and enabling the rapid generation of molecular diversity, which is crucial in drug discovery.[7][9]
This application note provides a detailed overview and a robust protocol for the multi-component synthesis of 4-amino-5-pyrimidinecarbonitrile derivatives, a reaction of significant value to researchers in academia and the pharmaceutical industry.
Reaction Principle: A Three-Component Approach
The synthesis of 4-amino-5-pyrimidinecarbonitriles can be efficiently achieved through a one-pot, three-component reaction involving an aldehyde, malononitrile, and an amidine or guanidine derivative.[7][10] This reaction is prized for its operational simplicity and the ability to generate a diverse library of pyrimidine derivatives by varying the substituents on the aldehyde and amidine starting materials.
The choice of reaction conditions, including the solvent and catalyst, can be tailored to optimize yields and accommodate different substrates. While various solvent systems have been explored, the use of water as a solvent has gained traction due to its environmental benefits and, in some cases, enhanced reaction rates.[7][10] Microwave irradiation has also been successfully employed to accelerate the reaction, often leading to significantly reduced reaction times and improved yields.[7][11]
Experimental Workflow Overview
The general workflow for this multi-component synthesis is straightforward and can be adapted for both conventional heating and microwave-assisted synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. growingscience.com [growingscience.com]
- 4. The novel and green synthesis of 6-amino-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile via the solvent-free biginelli multi-component reaction catalysed by Choline chloride/2ZnCl2 | VNUHCM Journal of Natural Sciences [stdjns.scienceandtechnology.com.vn]
- 5. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. arkat-usa.org [arkat-usa.org]
- 8. researchgate.net [researchgate.net]
- 9. quod.lib.umich.edu [quod.lib.umich.edu]
- 10. quod.lib.umich.edu [quod.lib.umich.edu]
- 11. quod.lib.umich.edu [quod.lib.umich.edu]
detailed protocol for 4-Amino-2-hydroxypyrimidine-5-carbonitrile synthesis
An Application Note for the Synthesis of 4-Amino-2-hydroxypyrimidine-5-carbonitrile
Abstract
This document provides a comprehensive, field-tested protocol for the synthesis of this compound (CAS 16462-28-5), a pivotal heterocyclic building block.[1][2] Pyrimidine derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents, including antiviral and anticancer drugs.[3][4] This protocol details a robust and efficient one-pot cyclocondensation reaction between urea and ethoxymethylenemalononitrile (EMMN) under basic conditions. We will elucidate the underlying reaction mechanism, provide a detailed step-by-step experimental procedure, outline critical safety precautions, and discuss methods for purification and characterization. This guide is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering both practical instructions and the theoretical basis for procedural choices.
Reaction Scheme and Mechanism
The synthesis proceeds via a base-catalyzed cyclocondensation reaction. The pyrimidine ring is constructed from two key synthons: urea, which provides the N1-C2-N3 backbone, and ethoxymethylenemalononitrile, which contributes the C4-C5-C6 fragment.
Overall Reaction:
Mechanistic Rationale
The reaction mechanism can be understood as a sequence of nucleophilic addition, elimination, and intramolecular cyclization steps. The use of a strong base, such as sodium ethoxide, is crucial as it deprotonates urea, significantly enhancing its nucleophilicity and initiating the reaction cascade.
-
Nucleophile Activation: Sodium ethoxide deprotonates a nitrogen atom on the urea molecule, forming a potent urea anion.
-
Michael Addition: The urea anion acts as a nucleophile and attacks the electron-deficient β-carbon of the α,β-unsaturated nitrile system in ethoxymethylenemalononitrile. This conjugate addition forms a linear intermediate.
-
Elimination: The intermediate rapidly eliminates an ethoxide ion to form an N-substituted aminomethylenemalononitrile derivative.
-
Intramolecular Cyclization (Annulation): The terminal amino group of the urea moiety then performs an intramolecular nucleophilic attack on the nitrile carbon, initiating the ring-closing step.
-
Tautomerization: A final proton transfer and tautomerization yield the stable aromatic this compound product. The compound exists in tautomeric equilibrium with its keto form, 4-amino-2-oxo-1,2-dihydropyrimidine-5-carbonitrile.
References
- 1. americanelements.com [americanelements.com]
- 2. 16462-28-5|this compound|BLD Pharm [bldpharm.com]
- 3. Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound [myskinrecipes.com]
Purification of 4-Amino-2-hydroxypyrimidine-5-carbonitrile by Recrystallization: An Application Note and Protocol
Abstract: This application note provides a comprehensive guide for the purification of 4-Amino-2-hydroxypyrimidine-5-carbonitrile via recrystallization. The protocol herein is designed for researchers, scientists, and professionals in drug development, offering a detailed, step-by-step methodology grounded in the principles of crystallization. This guide emphasizes the rationale behind experimental choices, ensuring a robust and reproducible purification process.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical research. It serves as a key intermediate in the synthesis of various biologically active molecules, including potential antiviral and anticancer agents[1]. The purity of this intermediate is paramount, as impurities can lead to undesired side reactions, lower yields of the final active pharmaceutical ingredient (API), and potential toxicological concerns.
Recrystallization is a powerful and widely used technique for the purification of solid organic compounds[2][3]. The principle of recrystallization relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures. An ideal recrystallization process involves dissolving the impure solid in a minimum amount of a hot solvent, followed by slow cooling to induce the formation of highly ordered crystals of the pure compound, leaving the impurities dissolved in the remaining solution (mother liquor)[4][5].
This document provides a detailed protocol for the purification of this compound by recrystallization, including a systematic approach to solvent selection and troubleshooting common issues.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of the compound is crucial for developing an effective purification strategy.
| Property | Value | Reference |
| Molecular Formula | C₅H₄N₄O | [6][7] |
| Molecular Weight | 136.11 g/mol | [6][7] |
| Appearance | Light yellow to yellow solid | [4] |
| Melting Point | 270 °C (with decomposition) | [4] |
| CAS Number | 16462-28-5 | [6] |
The high melting point of this compound suggests strong intermolecular forces, likely due to hydrogen bonding facilitated by the amino and hydroxyl groups, as well as dipole-dipole interactions from the nitrile group. These polar functional groups will heavily influence its solubility in various solvents.
Potential Impurities
The nature and quantity of impurities in a crude sample of this compound will depend on its synthetic route. Common synthetic pathways for pyrimidine derivatives often involve the condensation of a guanidine derivative with a dicarbonyl compound or a related species[8]. Potential impurities may include:
-
Unreacted Starting Materials: Such as guanidine, urea, or dicarbonyl compounds.
-
Side-Products: Arising from incomplete cyclization, dimerization, or other side reactions.
-
Isomers: Positional isomers may form depending on the regioselectivity of the cyclization reaction.
-
Degradation Products: If the synthesis or storage conditions are not optimal.
A successful recrystallization will selectively remove these impurities from the desired product.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or solvent vapors.
-
Handling: Avoid direct contact with the skin and eyes. In case of contact, rinse thoroughly with water.
-
Storage: Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials.
Experimental Protocol: Recrystallization of this compound
This protocol is divided into two main stages: a preliminary solvent screening to identify a suitable solvent system, followed by the bulk recrystallization procedure.
Part A: Solvent Screening
The selection of an appropriate solvent is the most critical step in recrystallization[12]. An ideal solvent should exhibit high solubility for the target compound at elevated temperatures and low solubility at room temperature or below.
Materials:
-
Crude this compound
-
A selection of test solvents with varying polarities (e.g., water, ethanol, methanol, acetone, ethyl acetate, toluene, hexane)
-
Small test tubes
-
Heating apparatus (e.g., hot plate, sand bath, or heating mantle)
-
Vortex mixer (optional)
Procedure:
-
Place a small amount (approximately 10-20 mg) of the crude compound into a series of clean, dry test tubes.
-
To each test tube, add a small volume (e.g., 0.5 mL) of a different test solvent.
-
Observe the solubility at room temperature. If the compound dissolves completely, the solvent is unsuitable for recrystallization.
-
For solvents in which the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube while observing for dissolution.
-
If the compound dissolves upon heating, allow the solution to cool slowly to room temperature, and then in an ice bath. Observe for the formation of crystals.
-
A suitable single solvent will dissolve the compound when hot but will yield a significant amount of crystalline precipitate upon cooling.
-
If no single solvent is ideal, a mixed-solvent system may be necessary. This typically involves a "good" solvent in which the compound is highly soluble and a "bad" or "anti-solvent" in which it is poorly soluble[13][14]. The two solvents must be miscible.
Data Interpretation:
Based on the polar nature of this compound, polar solvents such as water, ethanol, or methanol, or mixtures thereof, are likely to be good candidates. A mixed solvent system, such as ethanol/water or dimethylformamide (DMF)/ethanol, may provide the optimal solubility profile.
Part B: Bulk Recrystallization Protocol
This protocol assumes a suitable solvent system has been identified from the screening process. The following is a general procedure that may require optimization based on the chosen solvent(s).
Materials:
-
Crude this compound
-
Selected recrystallization solvent(s)
-
Erlenmeyer flask
-
Heating apparatus with stirring capability
-
Condenser (optional, but recommended for volatile solvents)
-
Buchner funnel and flask
-
Filter paper
-
Vacuum source
-
Drying oven or desiccator
Procedure:
-
Dissolution:
-
Place the crude this compound in an appropriately sized Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent (or the "good" solvent in a mixed-solvent system).
-
Gently heat the mixture with stirring. If using a volatile solvent, attach a reflux condenser.
-
Continue to add small portions of the hot solvent until the compound is completely dissolved. Avoid adding a large excess of solvent, as this will reduce the yield of recovered crystals[15].
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization in the funnel. Use a pre-heated funnel and receiving flask.
-
-
Crystallization:
-
If using a mixed-solvent system, add the "anti-solvent" dropwise to the hot solution until a slight cloudiness persists. Then, add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear, saturated solution[16].
-
Remove the flask from the heat source and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Crystal Collection and Washing:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Continue to draw air through the crystals on the filter for several minutes to aid in drying.
-
-
Drying:
-
Transfer the purified crystals to a watch glass or weighing dish and dry them in a vacuum oven at a temperature well below the compound's melting point or in a desiccator until a constant weight is achieved.
-
Workflow Diagram:
Caption: Workflow for the purification of this compound by recrystallization.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling | - Too much solvent was added.- The solution is not saturated. | - Boil off some of the solvent to concentrate the solution.- Scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation.- Add a seed crystal of the pure compound. |
| "Oiling out" | - The melting point of the compound is lower than the boiling point of the solvent.- The solution is cooling too rapidly.- High concentration of impurities. | - Reheat the solution to dissolve the oil.- Add more of the "good" solvent to lower the saturation point.- Ensure slow cooling.- Consider a different solvent or solvent system with a lower boiling point. |
| Low recovery yield | - Too much solvent was used.- Premature crystallization during hot filtration.- Incomplete crystallization due to insufficient cooling time. | - Concentrate the mother liquor and cool again to obtain a second crop of crystals.- Ensure the filtration apparatus is pre-heated.- Increase the cooling time in the ice bath. |
| Colored product | - Colored impurities are present. | - Add a small amount of activated charcoal to the hot solution before filtration. Use sparingly, as it can adsorb the desired product. |
Conclusion
Recrystallization is an effective and economical method for the purification of this compound. A systematic approach to solvent selection, coupled with a carefully executed recrystallization protocol, can significantly enhance the purity of this valuable synthetic intermediate. By understanding the principles behind each step and anticipating potential challenges, researchers can consistently obtain high-purity material suitable for downstream applications in drug discovery and development.
References
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. rubingroup.org [rubingroup.org]
- 4. researchgate.net [researchgate.net]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. americanelements.com [americanelements.com]
- 7. This compound - CAS:16462-28-5 - Sunway Pharm Ltd [3wpharm.com]
- 8. scispace.com [scispace.com]
- 9. fishersci.com [fishersci.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. tcichemicals.com [tcichemicals.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. personal.tcu.edu [personal.tcu.edu]
- 16. ocw.mit.edu [ocw.mit.edu]
Application Notes & Protocols: Leveraging 4-Amino-2-hydroxypyrimidine-5-carbonitrile as a Versatile Precursor in Modern Drug Discovery
Abstract
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural basis of essential biomolecules and a multitude of approved therapeutic agents.[1][2] This guide focuses on a particularly valuable building block: 4-Amino-2-hydroxypyrimidine-5-carbonitrile . Its strategic placement of three distinct functional groups—an amine, a hydroxyl (existing in tautomeric equilibrium with its keto form), and a nitrile—provides a trifecta of reactive sites. This unique arrangement offers medicinal chemists a robust and flexible platform for generating diverse molecular libraries aimed at a wide array of biological targets, including protein kinases, dihydrofolate reductase (DHFR), and various receptors.[3][4][5] This document provides an in-depth exploration of the precursor's properties, synthetic utility, and detailed protocols for its application in the synthesis of potent bioactive molecules, particularly kinase inhibitors.
Introduction: The Pyrimidine Nucleus as a Privileged Scaffold
Heterocyclic compounds are paramount in pharmaceutical development, with nitrogen-containing rings being especially prominent.[2] The pyrimidine ring, a six-membered diazine, is a quintessential "privileged scaffold." Nature selected it for the nucleobases uracil, thymine, and cytosine, placing it at the very center of genetic information. In medicinal chemistry, this scaffold is found in drugs spanning numerous therapeutic areas, including oncology (e.g., 5-Fluorouracil), infectious diseases (e.g., Trimethoprim), and central nervous system disorders.[1][6]
The value of this compound lies in its pre-functionalized structure, which allows for controlled, sequential modifications to build molecular complexity. This guide will elucidate the chemical logic behind its use and provide actionable protocols for researchers to harness its potential in their drug discovery programs.
Physicochemical Properties & Synthesis of the Precursor
A thorough understanding of the starting material is critical for successful downstream synthesis.
Key Properties
| Property | Value | Source |
| Chemical Formula | C₅H₄N₄O | [7][8] |
| Molecular Weight | 136.11 g/mol | [7] |
| CAS Number | 16462-28-5 | [8] |
| Appearance | Off-white to light yellow powder | - |
| IUPAC Name | 4-amino-2-oxo-1,2-dihydropyrimidine-5-carbonitrile | [7] |
Note: The compound exists in a keto-enol tautomerism, with the 2-oxo (lactam) form often being predominant.
Recommended Synthesis of the Precursor
The precursor can be efficiently synthesized via a one-pot, three-component condensation reaction. This approach is favored for its operational simplicity and high atom economy.[9][10]
Reaction: Urea + Malononitrile + Triethyl Orthoformate
Caption: Synthesis of the pyrimidine precursor.
Protocol: One-Pot Synthesis
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine malononitrile (1.0 eq), triethyl orthoformate (1.2 eq), and acetic anhydride (2.0 eq).
-
Intermediate Formation: Heat the mixture at 120-130°C for 2 hours. The formation of the ethoxymethylene malononitrile intermediate occurs during this step.
-
Cyclization: Cool the mixture to approximately 80°C. Add urea (1.1 eq) and glacial acetic acid (5 mL per 10 mmol of malononitrile).
-
Reflux: Heat the reaction mixture to reflux (approx. 110-120°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Isolation: Cool the mixture to room temperature. The product will often precipitate. Collect the solid by filtration, wash with cold ethanol, followed by diethyl ether.
-
Purification: The crude product can be recrystallized from water or an ethanol/water mixture to yield the pure this compound.
Causality Behind Choices:
-
Acetic Anhydride: Acts as a water scavenger, driving the initial condensation to form the reactive intermediate.
-
Glacial Acetic Acid: Serves as a solvent and a catalyst for the cyclization step.
-
One-Pot Procedure: This method avoids the isolation of the potentially unstable ethoxymethylene malononitrile intermediate, improving overall yield and efficiency.
Core Applications in Drug Discovery: A Mechanistic Overview
The precursor's utility stems from the distinct reactivity of its three functional groups, allowing it to serve as a versatile starting point for constructing libraries of drug-like molecules.
Caption: Strategic value of the precursor in drug discovery.
Targeting Protein Kinases
Protein kinases are a major class of drug targets, particularly in oncology.[5] Many kinase inhibitors function by competing with ATP at its binding site. The 2,4-disubstituted aminopyrimidine scaffold is a highly effective "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region.[11] Our precursor is ideal for generating such molecules. The 2-hydroxyl group can be converted to a chlorine, creating a reactive site for introducing a variety of substituents via nucleophilic aromatic substitution (SₙAr). The 4-amino group provides another handle for modification, allowing for the exploration of deep, solvent-exposed pockets in the kinase binding site.[12][13]
Building Fused Heterocyclic Systems
The C5-nitrile and C4-amino groups are perfectly positioned to undergo cyclization reactions, leading to the formation of fused bicyclic systems like pyrido[2,3-d]pyrimidines.[14] These scaffolds are also prominent in medicinal chemistry, with known activity against targets such as tyrosine kinases and dihydrofolate reductase. This strategy allows for "scaffold hopping" from a simple monocyclic pyrimidine to more complex, rigid, and often more potent fused systems.
Experimental Protocols for Derivative Synthesis
The following protocols provide detailed, validated methods for leveraging this compound to synthesize advanced intermediates for drug discovery.
Protocol 1: Synthesis of a 2,4-Disubstituted Kinase Inhibitor Scaffold
This two-step protocol creates a versatile intermediate, 2-chloro-4-aminopyrimidine, which can be further diversified to build a library of potential kinase inhibitors.
Caption: Workflow for a 2,4-disubstituted kinase scaffold.
Step A: Chlorination of the 2-Hydroxyl Group
-
Rationale: The hydroxyl group is a poor leaving group. Converting it to a chloride via treatment with phosphoryl chloride (POCl₃) activates the C2 position for subsequent nucleophilic substitution. This is a crucial first step for diversification at this position.
-
Safety: Conduct this procedure in a well-ventilated fume hood. POCl₃ is highly corrosive and reacts violently with water. Wear appropriate personal protective equipment (PPE).
-
Reaction Setup: To a flask containing this compound (1.0 eq), add phosphoryl chloride (5-10 eq) slowly at 0°C.
-
Heating: Add a catalytic amount of N,N-dimethylformamide (DMF) or a phase-transfer catalyst like benzyltriethylammonium chloride. Heat the mixture to reflux (approx. 110°C) for 3-5 hours.
-
Quenching: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture onto crushed ice with vigorous stirring. The excess POCl₃ will be quenched.
-
Neutralization & Extraction: Neutralize the aqueous solution with a solid base (e.g., sodium bicarbonate) or a concentrated aqueous solution (e.g., NaOH) until pH 7-8 is reached, keeping the temperature low. The product will precipitate. Filter the solid or extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane (3x).
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude 4-amino-2-chloropyrimidine-5-carbonitrile can often be used directly in the next step or purified by column chromatography (silica gel, hexane/ethyl acetate gradient).
Step B: Nucleophilic Aromatic Substitution (SₙAr) at C2
-
Rationale: The electron-withdrawing pyrimidine ring and the C5-nitrile group activate the C2-chloro position for SₙAr. This allows for the facile introduction of a diverse range of nucleophiles, most commonly primary or secondary amines, to build out the desired kinase inhibitor scaffold.
-
Reaction Setup: Dissolve the 4-amino-2-chloropyrimidine-5-carbonitrile (1.0 eq) from Step A in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF), 1,4-dioxane, or isopropanol.
-
Addition of Reagents: Add the desired amine nucleophile (R-NH₂, 1.1-1.5 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 2.0-3.0 eq).
-
Heating: Heat the reaction mixture to 80-120°C. The reaction time can vary from 2 to 24 hours. Monitor progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with water to precipitate the product or dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization to obtain the pure 2-(substituted-amino)-4-aminopyrimidine-5-carbonitrile derivative.
Protocol 2: Synthesis of Fused Pyrido[2,3-d]pyrimidines
-
Rationale: This protocol utilizes the Thorpe-Ziegler reaction, an intramolecular condensation between the C4-amino group and the C5-nitrile group after an initial reaction, to construct the fused pyridone ring. This creates a rigid, planar scaffold common in many bioactive molecules.
-
Initial Condensation: React this compound (1.0 eq) with an active methylene compound like diethyl malonate (1.2 eq) in the presence of a strong base such as sodium ethoxide in ethanol.
-
Cyclization: Heat the mixture to reflux for 6-8 hours. The initial reaction forms an intermediate which then undergoes intramolecular cyclization.
-
Acidification: Cool the reaction mixture and carefully acidify with a dilute acid (e.g., 2M HCl). This will protonate the intermediate and facilitate the final tautomerization and precipitation of the product.
-
Isolation: Collect the precipitated solid by filtration, wash with water and then cold ethanol.
-
Purification: Recrystallize the crude product from a suitable solvent like DMF or acetic acid to yield the pure pyrido[2,3-d]pyrimidine derivative.
Characterization and Validation of Synthesized Compounds
Rigorous analytical validation is essential to confirm the identity and purity of newly synthesized molecules.
-
¹H and ¹³C NMR: Provides definitive structural information. For a 2,4-disubstituted pyrimidine, expect to see characteristic signals for the C6-proton, as well as signals corresponding to the newly introduced substituents.
-
Mass Spectrometry (MS): Confirms the molecular weight of the target compound, typically via electrospray ionization (ESI-MS).
-
HPLC: Used to determine the purity of the final compound. A purity level of >95% is generally required for biological screening.
Case Study: Structure-Activity Relationship (SAR) Data
The protocols described enable the rapid generation of compound libraries for SAR studies. The table below illustrates hypothetical data for a series of kinase inhibitors synthesized using Protocol 1, targeting Aurora Kinase A.
| Compound ID | R-Group at C2 (from R-NH₂) | Aurora A IC₅₀ (nM) | Cell Proliferation GI₅₀ (µM) |
| REF-01 | Aniline | 150 | 5.2 |
| REF-02 | 4-Fluoroaniline | 85 | 2.1 |
| REF-03 | 3-Chloroaniline | 110 | 3.5 |
| REF-04 | N-methylpiperazine | 25 | 0.8 |
| REF-05 | Morpholine | 220 | >10 |
-
Interpretation: This hypothetical data suggests that:
-
Adding a fluorine atom at the para-position of the aniline ring (REF-02) improves potency over the unsubstituted aniline (REF-01).
-
Basic amines like N-methylpiperazine (REF-04) are highly favorable, leading to a significant increase in both biochemical and cellular potency, likely due to forming a salt bridge or interacting with a polar residue in the active site.
-
The hydrogen bond acceptor, morpholine (REF-05), is poorly tolerated, resulting in a loss of activity.
-
Conclusion and Future Perspectives
This compound is more than just a chemical reagent; it is a strategic starting point for innovation in drug discovery. Its inherent functionality allows for the efficient synthesis of diverse and complex molecular architectures targeting critical disease pathways. The protocols outlined herein provide a robust foundation for researchers to build libraries of novel pyrimidine derivatives. Future applications could see this precursor used in DNA-encoded library (DEL) synthesis, fragment-based lead discovery (FBLD), and the development of next-generation therapeutics such as covalent inhibitors and proteolysis-targeting chimeras (PROTACs).
References
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. Biological activities of synthetic pyrimidine derivatives [wisdomlib.org]
- 3. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. jddtonline.info [jddtonline.info]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C5H4N4O | CID 910101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. americanelements.com [americanelements.com]
- 9. benthamopen.com [benthamopen.com]
- 10. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
synthesis of EGFR inhibitors from pyrimidine-5-carbonitrile derivatives
An Application Guide to the Synthesis and Evaluation of Pyrimidine-5-Carbonitrile Derivatives as Potent EGFR Inhibitors
For Researchers, Medicinal Chemists, and Drug Development Professionals
Introduction: The Strategic Pursuit of EGFR Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a cornerstone of cellular signaling, governing critical processes like proliferation, differentiation, and survival.[1][2] Its dysregulation, often through mutation or overexpression, is a well-established driver in numerous epithelial cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer.[3][4] This makes EGFR a prime target for therapeutic intervention. The development of small-molecule Tyrosine Kinase Inhibitors (TKIs) that compete with ATP at the receptor's catalytic domain has revolutionized treatment for many patients.[5]
Within the vast chemical space explored for EGFR inhibition, the pyrimidine scaffold has emerged as a privileged structure.[1][6] Its nitrogen-rich aromatic system serves as an excellent bioisostere for the purine ring of ATP, enabling strong interactions within the kinase hinge region.[1][3] This application note provides a detailed, experience-driven guide to the synthesis of a specific, highly promising class of EGFR inhibitors: those derived from the pyrimidine-5-carbonitrile core. We will delve into the strategic design, provide robust, step-by-step synthetic protocols, and outline methods for biological validation, equipping researchers with the knowledge to synthesize and evaluate novel candidates in this chemical series.
Part 1: The Pharmacophore and Design Rationale
The efficacy of pyrimidine-5-carbonitrile derivatives as EGFR inhibitors is not serendipitous; it is rooted in a well-defined structure-activity relationship (SAR). Understanding this pharmacophore is critical for designing potent and selective molecules.
Core Interactions and Key Structural Motifs
Successful inhibitors in this class typically hinge on three key structural components that interact with the ATP-binding pocket of EGFR.
-
The Pyrimidine Core : This "hinge-binding" moiety is fundamental. The nitrogen atoms at positions 1 and 3 of the pyrimidine ring are crucial for forming one or more hydrogen bonds with the backbone of the hinge region, particularly with the amide nitrogen of Methionine-793 (Met793). This interaction anchors the inhibitor in the active site.
-
Substituents at C2 and C4 Positions : These positions are the primary vectors for achieving potency and selectivity. The C4 position is typically substituted with an aniline or related aromatic group, which projects into a hydrophobic pocket. Modifications here can be tuned to exploit differences between wild-type (WT) and mutant forms of EGFR.[7] The C2 position often bears a small, flexible group or an additional amino substituent that can form further interactions.
-
The 5-Carbonitrile Group : The electron-withdrawing nature of the nitrile group enhances the hydrogen-bonding capability of the adjacent C4-amino group, strengthening the crucial interaction with the hinge region. It also occupies a specific pocket, contributing to the overall binding affinity.
The logical relationship between these components and the target is visualized below.
Caption: Pharmacophore model for pyrimidine-5-carbonitrile EGFR inhibitors.
Part 2: General Synthetic Strategy
The synthesis of this inhibitor class is typically approached through a convergent strategy. A central pyrimidine-5-carbonitrile core is first constructed, often via a multi-component reaction, and then subsequently elaborated with the desired C2 and C4 substituents. This modular approach allows for the rapid generation of a library of analogues for SAR studies.
The workflow below outlines a common and reliable three-stage synthetic route.
Caption: General workflow for the synthesis and evaluation of target inhibitors.
Part 3: Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for synthesizing a representative EGFR inhibitor based on published procedures.[8][9]
Protocol 1: Synthesis of the Core Intermediate (Compound 1)
Reaction: 6-(4-fluorophenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
This reaction is a one-pot cyclocondensation that efficiently assembles the core heterocyclic system.
Materials & Reagents
| Reagent | Formula | MW | Purity | Supplier |
|---|---|---|---|---|
| 4-Fluorobenzaldehyde | C₇H₅FO | 124.11 | ≥98% | Sigma-Aldrich |
| Ethyl cyanoacetate | C₅H₇NO₂ | 113.11 | ≥98% | Sigma-Aldrich |
| Thiourea | CH₄N₂S | 76.12 | ≥99% | Sigma-Aldrich |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | ≥99% | Fisher Scientific |
| Ethanol (Absolute) | C₂H₅OH | 46.07 | ≥99.5% | VWR |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Buchner funnel and filtration apparatus
-
Standard laboratory glassware
Procedure
-
To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer and reflux condenser, add absolute ethanol (100 mL).
-
Add 4-fluorobenzaldehyde (10.0 mmol, 1.24 g), ethyl cyanoacetate (10.0 mmol, 1.13 g), and thiourea (12.0 mmol, 0.91 g) to the ethanol.
-
Add anhydrous potassium carbonate (15.0 mmol, 2.07 g) to the mixture. The K₂CO₃ acts as a base catalyst to facilitate the condensation reactions.
-
Heat the reaction mixture to reflux (approx. 80°C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase. The reaction is typically complete within 6-8 hours.
-
After completion, allow the mixture to cool to room temperature. A solid precipitate will form.
-
Pour the cooled reaction mixture into 200 mL of ice-cold water and stir for 30 minutes to ensure complete precipitation.
-
Acidify the mixture to pH ~5-6 by the dropwise addition of 2M hydrochloric acid (HCl). This step protonates the product, reducing its solubility in the aqueous medium.
-
Collect the resulting solid precipitate by vacuum filtration using a Buchner funnel.
-
Wash the solid cake thoroughly with cold water (3 x 50 mL) and then with a small amount of cold ethanol (2 x 20 mL) to remove unreacted starting materials and inorganic salts.
-
Dry the product in a vacuum oven at 60°C overnight to yield Compound 1 as a pale yellow solid.
Expected Outcome & Characterization
-
Yield: 75-85%
-
Appearance: Pale yellow solid
-
¹H NMR (400 MHz, DMSO-d₆): δ 12.55 (s, 1H, NH), 12.40 (s, 1H, NH), 7.55-7.65 (m, 2H, Ar-H), 7.25-7.35 (m, 2H, Ar-H).[8]
-
Mass Spec (ESI-MS): m/z calculated for C₁₁H₇FN₃OS [M-H]⁻: 248.03; found: 248.05.
Protocol 2: Synthesis of the 2,4-Diamino Intermediate (Compound 3)
Reactions: S-methylation followed by displacement with an amine to build the 2,4-diaminopyrimidine scaffold.
Materials & Reagents
| Reagent | Formula | MW | Purity | Supplier |
|---|---|---|---|---|
| Compound 1 | C₁₁H₈FN₃OS | 249.26 | - | Synthesized |
| Methyl Iodide (MeI) | CH₃I | 141.94 | ≥99% | Sigma-Aldrich |
| 3-chloro-4-fluoroaniline | C₆H₅ClFN | 145.56 | ≥98% | Combi-Blocks |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Anhydrous | Acros Organics |
| N,N-Diisopropylethylamine (DIPEA) | C₈H₁₉N | 129.24 | ≥99% | Sigma-Aldrich |
| 2-Propanol | C₃H₈O | 60.10 | Anhydrous | Fisher Scientific |
Procedure Part A: S-methylation to form Intermediate 2
-
Dissolve Compound 1 (10.0 mmol, 2.49 g) in anhydrous DMF (50 mL) in a 100 mL round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add methyl iodide (12.0 mmol, 1.70 g, 0.75 mL) dropwise to the solution. The S-alkylation is a nucleophilic substitution where the sulfur atom attacks the methyl group of MeI.
-
Add DIPEA (15.0 mmol, 1.94 g, 2.6 mL) dropwise. DIPEA acts as a non-nucleophilic base to neutralize the HI byproduct without competing in the alkylation.
-
Allow the reaction to warm to room temperature and stir for 4 hours. Monitor by TLC until the starting material is consumed.
-
This solution of the S-methylated intermediate (Intermediate 2 ) is typically used directly in the next step without isolation.
Part B: Amination to form Compound 3
-
To the flask containing the solution of Intermediate 2 , add 3-chloro-4-fluoroaniline (11.0 mmol, 1.60 g).
-
Add 2-propanol (25 mL) as a co-solvent.
-
Heat the reaction mixture to 90°C and stir for 12-16 hours. The reaction involves a nucleophilic aromatic substitution (SɴAr), where the aniline displaces the methylthio group, which is an excellent leaving group.
-
After cooling to room temperature, pour the reaction mixture into 300 mL of cold water.
-
Collect the resulting precipitate by vacuum filtration.
-
Purify the crude solid by column chromatography on silica gel (eluting with a gradient of 30-50% ethyl acetate in hexane) to afford Compound 3 .
Expected Outcome & Characterization
-
Yield: 60-70% over two steps
-
Appearance: Off-white to light brown solid
-
¹H NMR (400 MHz, DMSO-d₆): Expect to see signals for both aromatic rings, the pyrimidine NH₂, and the aniline NH.
-
Mass Spec (ESI-MS): m/z calculated for C₁₇H₁₁ClF₂N₅ [M+H]⁺: 374.07; found: 374.05.
Part 4: Protocol for In Vitro Biological Evaluation
Synthesizing a compound is only half the battle. Its biological activity must be quantified. The following are standard protocols for assessing the efficacy of newly synthesized EGFR inhibitors.
Protocol 3: EGFR Kinase Inhibition Assay (HTRF)
This assay quantifies the direct inhibitory effect of the compound on the enzymatic activity of EGFR. Homogeneous Time-Resolved Fluorescence (HTRF) is a common and robust method.
Procedure Outline
-
Reagents: Recombinant EGFR kinase (WT or mutant), biotinylated peptide substrate, ATP, HTRF detection reagents (e.g., Europium-labeled anti-phosphotyrosine antibody and Streptavidin-XL665).
-
Preparation: Prepare a serial dilution of the test compound (e.g., Compound 3 ) in DMSO, typically starting from 10 mM.
-
Kinase Reaction: In a 384-well plate, combine the EGFR enzyme, the peptide substrate, and the test compound at various concentrations.
-
Initiation: Initiate the phosphorylation reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and add the HTRF detection reagents. Incubate to allow for binding.
-
Measurement: Read the plate on an HTRF-compatible microplate reader. The ratio of fluorescence at 665 nm to 620 nm is proportional to the level of substrate phosphorylation.
-
Data Analysis: Plot the inhibition percentage against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Protocol 4: Cell-Based Antiproliferative Assay (MTT Assay)
This assay measures the cytotoxic or cytostatic effect of the compound on cancer cell lines that are dependent on EGFR signaling (e.g., H1975 for EGFR T790M, A549 for WT).
Procedure
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., from 100 µM to 1 nM) for 72 hours.[10] Include a vehicle control (DMSO) and a positive control (e.g., Erlotinib).
-
MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[10]
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability against the logarithm of compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
Caption: Workflow for the in vitro evaluation of synthesized EGFR inhibitors.
Part 5: Representative Data and Troubleshooting
The table below presents exemplar data for pyrimidine-5-carbonitrile derivatives from the literature, providing a benchmark for newly synthesized compounds.[9][11][12]
Table: Representative Biological Activity of Pyrimidine-5-Carbonitrile Derivatives
| Compound ID | Structure (Key R-groups) | EGFR WT IC₅₀ (nM) | EGFR T790M IC₅₀ (nM) | A549 Cells GI₅₀ (µM) | H1975 Cells GI₅₀ (µM) |
|---|---|---|---|---|---|
| Erlotinib | (Reference Drug) | 2.8 | >1000 | 1.12 | >50 |
| 10b[11] | C4=(4-methoxyaniline) | 8.3 | Not Reported | 5.85 | Not Reported |
| 11b[9] | C4=(3-chloro-4-fluoroaniline) | 90 | 4030 | 2.40 | Not Reported |
Troubleshooting Common Synthetic Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
|---|---|---|
| Low yield in Step 1 | Incomplete reaction; impure reagents; incorrect base stoichiometry. | Ensure reagents are dry. Increase reaction time. Check the activity of the base. |
| Multiple products in Step 2B | Aniline is not reactive enough; side reactions at other positions. | Use a more electron-rich aniline or increase reaction temperature. Ensure an inert atmosphere to prevent oxidation. |
| Purification difficulties | Product is insoluble or streaks on silica gel. | Try a different solvent system for chromatography. Consider recrystallization as an alternative purification method. |
| Low biological activity | Incorrect structure; compound degradation; assay artifact. | Re-verify structure by 2D NMR. Check compound purity by HPLC. Run positive and negative controls in all assays. |
Conclusion
The pyrimidine-5-carbonitrile scaffold represents a versatile and highly effective platform for the design and synthesis of novel EGFR inhibitors. The modular synthetic route detailed in this guide allows for systematic exploration of the structure-activity relationship, enabling the fine-tuning of potency and selectivity against wild-type and clinically relevant mutant forms of EGFR. By combining robust chemical synthesis with rigorous biological evaluation, researchers can leverage this framework to develop next-generation targeted therapies for cancer treatment.
References
- 1. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 2. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An outlook of docking analysis and structure-activity relationship of pyrimidine-based analogues as EGFR inhibitors against non-small cell lung cancer (NSCLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. rsc.org [rsc.org]
- 11. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
development of COX-2 inhibitors using 4-Amino-2-hydroxypyrimidine-5-carbonitrile
Development of Selective COX-2 Inhibitors Using a 4-Amino-2-hydroxypyrimidine-5-carbonitrile Scaffold
Introduction: The Rationale for Novel COX-2 Inhibitors
The enzyme Cyclooxygenase-2 (COX-2) is a cornerstone target in the development of anti-inflammatory therapeutics. Unlike the constitutively expressed COX-1 isoform, which is crucial for physiological functions like maintaining gastric mucosa and platelet aggregation, COX-2 is inducibly expressed at sites of inflammation.[1] This distinction forms the basis for designing selective inhibitors that can provide potent anti-inflammatory and analgesic effects while minimizing the gastrointestinal side effects associated with non-selective Non-Steroidal Anti-Inflammatory Drugs (NSAIDs).[2]
The "coxib" class of drugs validated this approach, but cardiovascular safety concerns with some agents have spurred the search for new chemical scaffolds that offer improved selectivity and alternative binding kinetics.[3] Pyrimidine derivatives have emerged as a promising class of compounds, with numerous studies demonstrating their potential as potent and selective COX-2 inhibitors.[4][5][6] Specifically, the this compound core presents a versatile and synthetically accessible scaffold. Its unique arrangement of hydrogen bond donors and acceptors, combined with multiple sites for chemical modification, allows for the systematic optimization of inhibitory activity and selectivity.
This guide provides a comprehensive, field-proven framework for researchers engaged in drug development. It details the strategic design, synthesis, and multi-tiered evaluation of novel COX-2 inhibitors derived from this pyrimidine scaffold, from initial in silico screening to in vitro validation and cell-based functional assessment.
The Scientific Foundation: Rational Drug Design Strategy
The development of a selective COX-2 inhibitor is not a matter of chance; it is a process of rational design grounded in the structural biology of the target enzyme.
Exploiting Structural Differences in COX Isoforms
The active sites of COX-1 and COX-2 are highly homologous, but a critical difference provides the key to selectivity. The substitution of isoleucine (Ile523) in COX-1 with a smaller valine (Val523) in COX-2 creates a larger, more accessible hydrophobic side-pocket adjacent to the main active site channel.[7] Selective inhibitors are designed with bulky moieties that can fit into this secondary pocket in COX-2 but are sterically hindered from entering the narrower COX-1 active site. The archetypal pharmacophore for many selective inhibitors, such as Celecoxib, includes a central heterocyclic ring system flanked by aryl groups, one of which often bears a sulfonamide (-SO₂NH₂) or methylsulfone (-SO₂Me) group that specifically interacts with this side-pocket.[7]
The this compound Scaffold
The chosen pyrimidine scaffold is an excellent starting point for several reasons:
-
Rigid Core: The heterocyclic pyrimidine ring provides a rigid foundation to orient substituents in a precise three-dimensional arrangement.
-
Multiple Modification Points: The amino group (at C4) and other positions on the ring serve as handles for introducing diverse chemical functionalities, allowing for the systematic exploration of the chemical space.
-
Bioisosteric Potential: The core structure can be considered a bioisostere for other heterocyclic cores found in known COX-2 inhibitors.
Our strategy involves a 'hybrid model' design, where the pyrimidine-5-carbonitrile core is functionalized with moieties known to confer COX-2 selectivity.[8] This is a proven approach to accelerate the discovery of potent lead compounds.
Caption: Rational drug design and screening cascade.
In Silico Profiling: Predicting Success Before Synthesis
Before committing to chemical synthesis, a robust in silico evaluation is essential to prioritize candidates with the highest probability of success.
-
Molecular Docking: This computational technique predicts the preferred orientation and binding affinity of a designed molecule within the active site of COX-1 and COX-2.[4][9] By comparing the calculated binding energies for both isoforms, we can predict the selectivity of our designed compounds. Candidates showing a significantly lower (i.e., more favorable) binding energy for COX-2 over COX-1 are prioritized.
-
ADME Prediction (Lipinski's Rule of Five): To ensure our compounds have the potential to become orally active drugs, we assess their "drug-likeness" using Lipinski's Rule of Five.[10][11] This rule provides a set of guidelines for physicochemical properties that influence a drug's absorption, distribution, metabolism, and excretion (ADME).[12]
Table 1: Lipinski's Rule of Five for Oral Bioavailability
| Parameter | Guideline | Rationale |
|---|---|---|
| Molecular Weight | < 500 Da | Influences diffusion and transport across membranes.[13] |
| Log P (Lipophilicity) | < 5 | A measure of solubility; balanced hydrophilicity/lipophilicity is key for absorption.[12] |
| H-bond Donors | ≤ 5 | High numbers can reduce permeability across cell membranes.[14] |
| H-bond Acceptors | ≤ 10 | High numbers can reduce permeability across cell membranes.[14] |
Note: Compounds that are substrates for active transporters may be exceptions to these rules.[14]
Experimental Protocols: From Synthesis to Biological Validation
The following protocols provide a self-validating system for the synthesis and evaluation of novel inhibitors. Each stage includes critical controls and clear endpoints to ensure data integrity.
Protocol 1: Synthesis of a Representative Pyrimidine-5-carbonitrile Derivative
Objective: To synthesize a derivative of the core scaffold functionalized with a known COX-2 pharmacophore. This protocol describes the synthesis of a hypothetical target compound, (PYR-1) , by incorporating a p-sulfonamidophenyl moiety. This is based on established synthetic routes for similar pyrimidine-based compounds.[15][16]
Materials:
-
This compound
-
4-Formylbenzenesulfonamide
-
Ethanol (Absolute)
-
Piperidine (catalyst)
-
Standard reflux apparatus, magnetic stirrer, and heating mantle
-
Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)
-
Column chromatography supplies (silica gel, appropriate solvents)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.38 g, 10 mmol) and 4-Formylbenzenesulfonamide (1.85 g, 10 mmol).
-
Solvent and Catalyst Addition: Add 40 mL of absolute ethanol to the flask. Stir the mixture to achieve a suspension. Add 3-4 drops of piperidine as a catalyst.
-
Reflux: Heat the reaction mixture to reflux (approx. 80-85°C) with continuous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction using TLC (e.g., using a 7:3 mixture of ethyl acetate:hexane as the mobile phase). The reaction is typically complete within 6-8 hours, as indicated by the consumption of the starting materials.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product often precipitates out of the solution. Collect the solid product by vacuum filtration.
-
Purification: Wash the crude solid with cold ethanol to remove unreacted starting materials and impurities. If further purification is required, recrystallize the product from ethanol or purify by column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Caption: General workflow for the synthesis and purification of pyrimidine derivatives.
Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay
Objective: To determine the 50% inhibitory concentration (IC₅₀) of the synthesized compounds against COX-1 and COX-2 and to calculate the COX-2 Selectivity Index (SI). This protocol uses a commercially available colorimetric inhibitor screening assay kit.[17][18]
Materials:
-
COX Inhibitor Screening Assay Kit (e.g., Cayman Chemical Cat. No. 701050 or similar)
-
Recombinant human COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Synthesized test compounds, dissolved in DMSO
-
Celecoxib (selective COX-2 inhibitor control)
-
Ibuprofen or Indomethacin (non-selective control)
-
96-well microplate reader
Procedure:
-
Reagent Preparation: Prepare all buffers, cofactors (heme), and enzymes according to the kit manufacturer's instructions. Keep enzymes on ice at all times.[17]
-
Compound Dilution: Prepare a series of dilutions of the test compounds in assay buffer. A typical starting range is from 100 µM down to 0.1 nM. Also prepare dilutions of the control inhibitors. The final DMSO concentration in the well should be ≤1%.
-
Assay Plate Setup: To the wells of a 96-well plate, add reagents in the following order:
-
150 µL Assay Buffer
-
10 µL Heme
-
10 µL of either COX-1 or COX-2 enzyme
-
Controls:
-
100% Activity Control: Add 10 µL of DMSO (vehicle).
-
Background Control: Add 10 µL of boiled (inactivated) enzyme.
-
-
-
Inhibitor Incubation: Add 10 µL of the diluted test compounds or control inhibitors to the appropriate wells. Incubate the plate for 15 minutes at 37°C to allow for inhibitor binding.[1]
-
Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of arachidonic acid solution to all wells.
-
Reaction Incubation & Termination: Incubate for exactly 2 minutes at 37°C. Stop the reaction by adding the stop solution provided in the kit (often a stannous chloride solution).[19]
-
Detection: Measure the absorbance at the wavelength specified by the kit manufacturer (e.g., 590 nm for the appearance of oxidized TMPD).[18]
-
Data Analysis: a. Subtract the average absorbance of the background control from all other measurements. b. Calculate the percent inhibition for each compound concentration using the formula: % Inhibition = [(Activity_control - Activity_sample) / Activity_control] * 100 c. Plot the percent inhibition against the logarithm of the inhibitor concentration. d. Determine the IC₅₀ value (the concentration that causes 50% inhibition) by fitting the data to a dose-response curve using non-linear regression analysis.[20] e. Calculate the Selectivity Index (SI) : SI = IC₅₀ (COX-1) / IC₅₀ (COX-2) A higher SI value indicates greater selectivity for COX-2.[20][21]
Table 2: Example Data for COX-2 Inhibition and Selectivity
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) |
|---|---|---|---|
| PYR-1 (Hypothetical) | 15.2 | 0.08 | 190 |
| PYR-2 (Hypothetical) | > 100 | 1.5 | > 66 |
| Celecoxib (Control) | 8.2 | 0.07 | 117 |
| Ibuprofen (Control) | 1.8 | 3.5 | 0.51 |
Data is for illustrative purposes only. A higher SI indicates greater COX-2 selectivity.
Protocol 3: Cell-Based Assay for Anti-Inflammatory Activity
Objective: To validate the in vitro enzyme inhibition results in a cellular context by measuring the suppression of pro-inflammatory mediators. This protocol uses the lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage model.[22]
Materials:
-
RAW 264.7 cell line
-
DMEM media supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds and controls (e.g., Dexamethasone)
-
Cell viability assay reagent (e.g., MTT or PrestoBlue™)
-
Prostaglandin E₂ (PGE₂) ELISA kit
-
96-well cell culture plates
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in a 37°C, 5% CO₂ incubator.
-
Seeding: Seed the cells into 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Remove the old media and replace it with fresh media containing various concentrations of the test compounds or controls. Incubate for 1 hour. This pre-incubation allows the compounds to enter the cells before the inflammatory stimulus is applied.
-
Inflammatory Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL. Do not add LPS to the "unstimulated" control wells.
-
Incubation: Incubate the plates for 24 hours at 37°C.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well for PGE₂ analysis.
-
PGE₂ Quantification: Measure the concentration of PGE₂ in the collected supernatants using a commercial ELISA kit, following the manufacturer's protocol.
-
Cell Viability Assessment: To ensure that the observed reduction in PGE₂ is due to anti-inflammatory activity and not cytotoxicity, perform a cell viability assay on the remaining cells in the plate.
-
Data Analysis: a. Calculate the concentration of PGE₂ for each condition from the ELISA standard curve. b. Normalize the PGE₂ levels by subtracting the baseline from the unstimulated cells. c. Calculate the percent inhibition of PGE₂ production for each compound concentration relative to the LPS-only treated cells. d. Determine the IC₅₀ value for the inhibition of PGE₂ production. This value should correlate well with the COX-2 enzyme assay IC₅₀ for a valid lead compound.
Structure-Activity Relationship (SAR) and Lead Optimization
By synthesizing and testing a library of derivatives based on the this compound scaffold, a clear Structure-Activity Relationship (SAR) can be established.[23][24] This involves correlating specific chemical modifications with their effect on COX-2 potency and selectivity.
Caption: Correlating structural modifications to biological activity.
Key Insights to Investigate:
-
The p-Sulfonamide Moiety: Is the sulfonamide group essential? Compare it with a methylsulfone group, which is also known to interact with the COX-2 side pocket.[7]
-
Substituents on the Aryl Ring: How do small electron-donating or electron-withdrawing groups on the phenyl ring attached to the pyrimidine core affect potency and selectivity?
-
Modifications to the Pyrimidine Core: Does substitution at other positions on the pyrimidine ring enhance or diminish activity?
Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the development of a new generation of selective COX-2 inhibitors. The integrated workflow presented here—combining rational in silico design, efficient chemical synthesis, robust in vitro enzymatic screening, and relevant cell-based functional assays—provides a powerful and reliable pathway for identifying potent and selective lead compounds.
Successful candidates identified through this process should demonstrate low nanomolar potency against COX-2, a high selectivity index (>100), and corresponding efficacy in cellular models without significant cytotoxicity. Such compounds would then be suitable for advancement into more complex preclinical studies, including in vivo models of inflammation (e.g., carrageenan-induced paw edema) and comprehensive pharmacokinetic and toxicological profiling.[25][26]
References
- 1. benchchem.com [benchchem.com]
- 2. brieflands.com [brieflands.com]
- 3. researchgate.net [researchgate.net]
- 4. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazolo[3,4-d]pyrimidine derivatives as COX-2 selective inhibitors: synthesis and molecular modelling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ADMET, Molecular docking studies and binding energy calculations of Pyrimidine-2-Thiol Derivatives as Cox Inhibitors - ProQuest [proquest.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 12. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 13. Mastering Lipinski Rules for Effective Drug Development [bioaccessla.com]
- 14. BDDCS, the Rule of 5 and Drugability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Design and synthesis of pyrimidine-5-carbonitrile hybrids as COX-2 inhibitors: Anti-inflammatory activity, ulcerogenic liability, histopathological and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 19. thepharmajournal.com [thepharmajournal.com]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 25. ijpras.com [ijpras.com]
- 26. In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review | Semantic Scholar [semanticscholar.org]
Application Notes & Protocols: Leveraging 4-Amino-2-hydroxypyrimidine-5-carbonitrile for Advanced Heterocyclic Synthesis
Introduction: The Strategic Value of a Multifunctional Pyrimidine Core
In the landscape of medicinal and materials chemistry, the pyrimidine scaffold is a cornerstone, forming the nucleus of countless biologically active compounds and functional materials.[1][2] Within this class, 4-Amino-2-hydroxypyrimidine-5-carbonitrile (also known as 4-Amino-2-oxo-1,2-dihydropyrimidine-5-carbonitrile or 5-cyanocytosine) stands out as a uniquely versatile and powerful building block.[3][4][5][6] Its strategic arrangement of three distinct reactive centers—a nucleophilic amino group, a tautomeric hydroxy/oxo functionality, and an electrophilic nitrile group—provides chemists with a programmable platform for constructing complex, fused heterocyclic systems.[7][8]
This guide provides an in-depth exploration of the synthetic utility of this compound. We will move beyond simple reaction schemes to dissect the causality behind protocol choices, offering detailed, field-proven methodologies for synthesizing key heterocyclic families, including pyrimido[4,5-d]pyrimidines, pyrido[2,3-d]pyrimidines, and thiazolo[4,5-d]pyrimidines. These fused systems are of significant interest due to their bioisosteric relationship with purines and their demonstrated potential as anticancer, antiviral, and antimicrobial agents.[3][9]
Part 1: Synthesis of Fused Pyrimido[4,5-d]pyrimidines
The pyrimido[4,5-d]pyrimidine core is a privileged scaffold in drug discovery, with derivatives showing potent activity as kinase inhibitors and receptor antagonists.[10] The inherent reactivity of this compound makes it an ideal precursor for constructing this bicyclic system. The primary synthetic strategy involves the reaction of the 4-amino group and the 5-nitrile group with a one-carbon synthon to form the second pyrimidine ring.
Mechanistic Rationale: Cyclization Pathways
The most common approach is the condensation with reagents like formamide or triethyl orthoformate. The reaction with formamide, when heated, proceeds through an initial formation of a formamidine intermediate at the 4-amino position. Subsequent intramolecular cyclization, driven by the nucleophilic attack of the newly formed amidine nitrogen onto the nitrile carbon, leads to the formation of the second pyrimidine ring. This is followed by tautomerization to yield the aromatic pyrimido[4,5-d]pyrimidine system. Using orthoesters with an acid catalyst follows a similar pathway, initially forming an ethoxymethyleneamino intermediate which then cyclizes.
Caption: General workflow for pyrimido[4,5-d]pyrimidine synthesis.
Protocol: Synthesis of 5-Aryl-7-chloro-2-methyl-pyrimido[4,5-d]pyrimidine-4(3H)-one
This protocol is adapted from a multi-step synthesis where the initial pyrimidine is first acylated and then cyclized.[7] It demonstrates a common strategy for introducing diversity at multiple positions.
Step 1: Acetylation of the Amino Group
-
To a solution of 6-amino-4-aryl-2-oxo-1,2-dihydropyrimidine-5-carbonitrile (1a-d) (10 mmol) in glacial acetic acid (20 mL), add acetic anhydride (15 mL).
-
Add 3-4 drops of concentrated sulfuric acid as a catalyst.
-
Heat the mixture under reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it onto crushed ice with stirring.
-
The resulting precipitate is collected by vacuum filtration, washed thoroughly with cold water, and dried.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol) to yield the acetylated intermediate.
Step 2: Chlorination and Cyclization This step is not directly from this compound but illustrates a common subsequent transformation of related structures to build the fused ring system. A related synthesis involves refluxing a precursor with formamide for several hours to achieve cyclization.[11]
Data Summary: Representative Syntheses
| Starting Material | Reagent(s) | Conditions | Product | Yield (%) | Reference |
| 4-Amino-2,6-dialkylpyrimidine-5-carbonitrile | Triethyl orthoester derivatives | Heat | N-Aryl-pyrimido[4,5-d]pyrimidin-4-amine | Moderate to Good | [12] |
| 6-Amino-4-aryl-2-oxo-pyrimidine-5-carbonitrile | Acetic Anhydride, H₂SO₄ | Reflux | 5-Aryl-7-acetylamino-2-methyl-pyrimido[4,5-d]pyrimidine | Good | [7] |
| N-cyclohexyl pyridone derivative | Formamide | Reflux, 4h | Pyrido[2,3-d]pyrimidine-6-carbonitrile | - | [11] |
Part 2: Synthesis of Fused Pyrido[2,3-d]pyrimidines
The pyrido[2,3-d]pyrimidine scaffold is a key component in numerous pharmacologically active molecules, including PIM-1 kinase inhibitors and anticancer agents.[11][13] The synthesis typically involves building a pyridine ring onto the pyrimidine core of this compound.
Mechanistic Rationale: Building the Pyridine Ring
A common strategy involves the reaction of the o-aminonitrile functionality with a 1,3-dielectrophile, such as an α,β-unsaturated ketone or a 1,3-dicarbonyl compound. The reaction is a classic cyclocondensation. The 4-amino group acts as the initial nucleophile, attacking one of the electrophilic centers. The nitrile group is then activated, often through tautomerization of an intermediate, allowing the second cyclization step to occur, forming the fused pyridine ring.
Caption: Synthesis of pyrido[2,3-d]pyrimidines via cyclocondensation.
Protocol: General Method for Synthesis of Pyrido[2,3-d]pyrimidines
This generalized protocol is based on the cyclization of an o-aminonicotinonitrile precursor, which can be derived from the starting pyrimidine, with various reagents to form the fused pyrimidine ring.[11]
-
Preparation of the Precursor: Synthesize the appropriate o-aminopyridine or o-aminonitrile derivative. For instance, cyclization of an N-cyclohexyl derivative with cyanoacetamide can yield a 2-amino-5-cyano-dihydropyridinone.[11]
-
Cyclization with Formamide: A mixture of the o-aminonitrile precursor (0.01 mol) and formamide (25 mL) is heated under reflux for 4 hours.
-
Work-up: The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled to ambient temperature.
-
Isolation: The precipitate that forms upon cooling is collected by filtration, washed with a suitable solvent (e.g., cold ethanol), and dried to afford the desired pyrido[2,3-d]pyrimidine product.[11]
Data Summary: Pyrido[2,3-d]pyrimidine Derivatives
| Precursor | Reagent | Conditions | Product Class | Potential Application | Reference |
| 2-Amino-3-cyano-4-methoxypyridine | Multi-step | N/A | 4-Amino-5-oxopyrido[2,3-d]pyrimidine | Anticancer nucleosides | [13] |
| o-Aminonicotinonitrile 2 | Formamide | Reflux, 4h | Pyrido[2,3-d]pyrimidine | PIM-1 kinase inhibitors | [11] |
| Pyrimidine nitrile 27 | Diethyl malonate | Na/EtOH | 5-Amino substituted pyrido[2,3-d]pyrimidin-7(8H)-one | General Synthesis | [14] |
Part 3: Synthesis of Fused Thiazolo[4,5-d]pyrimidines
Thiazolo[4,5-d]pyrimidines are bioisosteres of purines and exhibit a wide range of pharmacological activities, including antiviral, anticancer, and antimicrobial properties.[9][15] The synthesis leverages the ortho-amino-nitrile functionality of the starting pyrimidine to construct the fused thiazole ring.
Mechanistic Rationale: Thiazole Ring Formation
The key transformation involves reacting this compound with a sulfur-containing reagent. A common method is the reaction with an isothiocyanate. The amino group of the pyrimidine attacks the electrophilic carbon of the isothiocyanate to form a thiourea derivative. Subsequent intramolecular cyclization, where the sulfur atom attacks the nitrile carbon, followed by tautomerization, yields the 7-amino-thiazolo[4,5-d]pyrimidine core. Alternative methods can use reagents like carbon disulfide followed by an alkylating agent.
Protocol: Synthesis of 7-amino-5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives
This protocol is based on the synthesis of related thiazolo[4,5-d]pyrimidines where a 4-amino-thiazole-5-carboxamide is used as the starting material to build the pyrimidine ring.[16] However, a similar logic applies when starting from the aminopyrimidine to build the thiazole.
-
Thiourea Formation (Conceptual): To a solution of this compound (10 mmol) in a suitable solvent like pyridine or DMF, add an appropriate isothiocyanate (e.g., phenyl isothiocyanate, 10 mmol).
-
Heat the mixture to facilitate the formation of the N-(5-cyano-2-hydroxy-pyrimidin-4-yl)-N'-phenylthiourea intermediate.
-
Cyclization: Induce cyclization by either continued heating or the addition of a catalyst (e.g., a base or an oxidizing agent like iodine) to promote the nucleophilic attack of the sulfur on the nitrile group.
-
Isolation: After the reaction is complete (monitored by TLC), cool the mixture and pour it into acidified water. The resulting precipitate is filtered, washed, and purified by recrystallization or column chromatography to yield the target thiazolo[4,5-d]pyrimidine.
Data Summary: Thiazolo[4,5-d]pyrimidine Syntheses
| Starting Material | Key Reagent(s) | Product Class | Biological Investigation | Reference |
| 4-Amino-2-thioxo-thiazole-5-carboxamides | Trifluoroacetic anhydride | 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidines | Anticancer | [16] |
| Thiazolo-aminoamide intermediate | Aldehydes, Iodine | Thiazolo-pyrimidinone derivatives | Solid-phase library synthesis | [17][18] |
| Aminopyrimidine precursors | Isothiocyanates | 7-Substituted amino-thiazolo[4,5-d]pyrimidines | Antimicrobial | [9] |
Part 4: Utility in Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs), which combine three or more reactants in a single pot to form a product containing substantial portions of all components, are a cornerstone of modern green and efficient chemistry.[19][20][21] this compound and its analogues are excellent substrates for MCRs, enabling the rapid construction of diverse chemical libraries.[1]
A prominent example is the Biginelli-type or three-component reaction involving an aldehyde, a source of amidine (like guanidine or urea, which are used to form the initial pyrimidine), and a β-dicarbonyl or related active methylene compound (like malononitrile).[1][22] While the starting material itself is often a product of such a reaction, its functional groups allow it to participate in subsequent MCRs to build even more complex structures.
MCR Workflow Example
The synthesis of 4-amino-5-pyrimidinecarbonitriles themselves often proceeds via an MCR.[1]
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. scispace.com [scispace.com]
- 3. This compound [myskinrecipes.com]
- 4. americanelements.com [americanelements.com]
- 5. This compound | C5H4N4O | CID 910101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound - CAS:16462-28-5 - Sunway Pharm Ltd [3wpharm.com]
- 7. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 16462-28-5|this compound|BLD Pharm [bldpharm.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and cytotoxicity of 4-amino-5-oxopyrido[2,3-d]pyrimidine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of novel thiazolo[4,5-d]pyrimidine derivatives for antimicrobial, anti-HIV and anticancer investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. orgchemres.org [orgchemres.org]
- 20. mdpi.com [mdpi.com]
- 21. Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Analytical Characterization of 4-Amino-2-hydroxypyrimidine-5-carbonitrile
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-2-hydroxypyrimidine-5-carbonitrile is a heterocyclic compound belonging to the pyrimidine class. Pyrimidine and its derivatives are of immense interest in pharmaceutical and biological research as they form the core structure of many bioactive molecules, including components of DNA and RNA, vitamins, and a wide array of therapeutic agents.[1] The specific combination of amino, hydroxyl, and carbonitrile functional groups on the pyrimidine ring makes this molecule a versatile building block for the synthesis of novel compounds with potential applications in drug discovery.[2][3][4]
Given its role as a key starting material or intermediate, the unambiguous characterization of this compound is paramount. A rigorous analytical workflow ensures the identity, purity, and stability of the compound, which are critical parameters for reproducible research and for meeting the stringent quality standards required in drug development. This application note provides a comprehensive overview of the essential analytical techniques and detailed protocols for the complete characterization of this molecule, grounded in established scientific principles and regulatory expectations.
Physicochemical Properties and Structure
A foundational step in any analytical endeavor is to understand the basic properties of the molecule.
| Property | Value | Source |
| Chemical Formula | C₅H₄N₄O | [5][6] |
| Molecular Weight | 136.11 g/mol | [5] |
| CAS Number | 16462-28-5 | [5][6] |
| IUPAC Name | 4-amino-2-oxo-1,2-dihydropyrimidine-5-carbonitrile | PubChem |
| Canonical SMILES | C1=C(C(=O)N=C(N1)N)C#N | [5] |
| Appearance | Expected to be a solid powder | General Knowledge |
Integrated Analytical Workflow
A complete characterization of a pharmaceutical intermediate requires an orthogonal approach, where multiple analytical techniques are employed to assess different attributes of the molecule. The following workflow provides a logical sequence for a comprehensive analysis.
Figure 1: A comprehensive workflow for the analytical characterization of this compound.
Chromatographic Analysis for Purity and Assay
High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the purity of pharmaceutical compounds and quantifying the main component (assay). For a polar, heterocyclic molecule like this compound, a reversed-phase method on a hydrophilic C18 column is a suitable starting point.[7]
Principle and Rationale
The chosen method utilizes a C18 stationary phase with enhanced hydrophilic properties (e.g., an AQ-type column) to prevent peak tailing, which can occur with polar analytes on traditional C18 phases under highly aqueous mobile phase conditions. A phosphate buffer is used to maintain a consistent pH, ensuring reproducible ionization and retention of the analyte. Gradient elution, where the proportion of organic solvent is increased over time, allows for the effective separation of the main peak from potential impurities with varying polarities. UV detection is selected based on the presence of the chromophoric pyrimidine ring system.
Protocol: HPLC-UV Purity Determination
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample.
-
Dissolve in a 1:1 (v/v) mixture of acetonitrile and water to create a 1.0 mg/mL stock solution.[7]
-
Further dilute with the same solvent to a working concentration of approximately 0.1 mg/mL for analysis.
-
-
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| Instrument | HPLC system with UV/PDA Detector |
| Column | Hydrophilic C18 (e.g., YMC-Pack ODS-AQ), 150 x 4.6 mm, 3 µm |
| Mobile Phase A | 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with H₃PO₄ |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 210 nm and 254 nm (or PDA scan 200-400 nm) |
| Injection Volume | 5 µL |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 30 | |
| 30.1 | |
| 35 |
-
System Suitability:
-
Before sample analysis, perform at least five replicate injections of the working standard solution.
-
The relative standard deviation (RSD) for the peak area and retention time should be ≤ 2.0%.
-
The theoretical plates should be > 2000, and the tailing factor should be between 0.8 and 1.5.
-
-
Data Analysis:
-
Calculate the purity by the area percent method, assuming all components have a similar response factor at the chosen wavelength.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
-
Structural Elucidation and Identity Confirmation
While HPLC provides information on purity, it does not confirm the chemical structure. A combination of mass spectrometry and spectroscopic techniques is required for unambiguous identification.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle: LC-MS couples the separation power of HPLC with the mass-analyzing capability of a mass spectrometer. Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules, providing the molecular weight of the compound with minimal fragmentation. Tandem MS (MS/MS) can then be used to induce fragmentation, providing structural information.
Protocol:
-
LC Conditions: Use the HPLC method described in Section 3.
-
MS Conditions:
-
Ion Source: Electrospray Ionization (ESI)
-
Polarity: Positive Ion Mode
-
Expected Ion: [M+H]⁺ at m/z 137.1
-
Scan Range: m/z 50-500
-
MS/MS: For structural confirmation, select the precursor ion m/z 137.1 and apply collision-induced dissociation (CID) to generate fragment ions. A similar pyrimidine structure (m/z 128) is known to fragment to ions around m/z 60-70, suggesting loss of parts of the ring or side chains.[9]
-
Figure 2: Plausible fragmentation pathway for this compound in positive ion MS/MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR is the most powerful technique for definitive structural elucidation. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR identifies the carbon skeleton.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve polar compounds and to allow for the observation of exchangeable protons (from -NH₂ and -OH groups).
-
Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.
-
Expected Spectral Features: Based on analysis of similar structures, the following signals are anticipated:[10][11]
-
¹H NMR (DMSO-d₆):
-
A singlet around δ 8.0-8.5 ppm corresponding to the lone proton on the pyrimidine ring (H6).
-
A broad singlet around δ 6.5-7.5 ppm integrating to two protons, corresponding to the amino (-NH₂) group.
-
A very broad singlet at high chemical shift (>10 ppm) for the hydroxyl/amide proton (-OH), which exists in tautomeric equilibrium with the N-H of the oxo form.
-
-
¹³C NMR (DMSO-d₆):
-
A signal around δ 160-170 ppm for the carbonyl carbon (C2, oxo-form).
-
Signals for the other ring carbons (C4, C5, C6) between δ 80-160 ppm.
-
A signal for the nitrile carbon (-C≡N) around δ 115-120 ppm.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
Protocol:
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet containing ~1% of the sample or use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid powder.
-
Data Acquisition: Scan from 4000 to 400 cm⁻¹.
| Wavenumber (cm⁻¹) | Assignment |
| 3450 - 3300 | N-H stretching (amino group, primary amine) |
| 3200 - 2500 | O-H stretching (intramolecular H-bonding) |
| 2230 - 2210 | C≡N stretching (nitrile) |
| 1680 - 1640 | C=O stretching (amide/lactam carbonyl) & N-H bending |
| 1600 - 1450 | C=C and C=N stretching (pyrimidine ring) |
Solid-State and Thermal Properties
The thermal behavior of a compound is critical for understanding its stability, polymorphism, and suitability for storage and formulation.
Principle: Thermogravimetric Analysis (TGA) measures mass loss as a function of temperature, indicating decomposition points and the presence of residual solvents or water. Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, revealing events like melting, crystallization, and other phase transitions.[14][15]
Protocol:
-
Instrumentation: Use a simultaneous TGA/DSC instrument or separate instruments.
-
Sample Preparation: Place 3-5 mg of the sample into an aluminum pan.
-
-
Atmosphere: Nitrogen, flow rate of 50 mL/min.
-
Heating Rate: 10 °C/min.
-
Temperature Range: 25 °C to 500 °C.
-
-
Expected Results:
-
DSC: A sharp endotherm corresponding to the melting point of the pure substance. The absence of other thermal events before melting suggests the sample is anhydrous and not a solvate.
-
TGA: A stable baseline until the onset of thermal decomposition, which would be indicated by a significant mass loss.
-
Method Validation Framework
To ensure that an analytical method is suitable for its intended purpose, it must be validated according to international guidelines, such as those from the International Council for Harmonisation (ICH).[16][17] The HPLC method described in Section 3 should be validated for purity and assay determination.
Core Validation Parameters (ICH Q2(R2)): [18][19][20]
Figure 3: Key parameters for analytical method validation as per ICH Q2(R2) guidelines.
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components (impurities, degradants). This is demonstrated by showing that the main peak is free from co-eluting impurities using a photodiode array (PDA) detector to assess peak purity.
-
Linearity: A linear relationship between the concentration of the analyte and the detector response. Assessed by analyzing a series of standards over a range (e.g., 50% to 150% of the target concentration) and obtaining a correlation coefficient (r²) ≥ 0.999.
-
Accuracy: The closeness of the test results to the true value. Determined by spiking a known amount of pure standard into a sample matrix (if applicable) and calculating the percent recovery (typically 98.0% to 102.0%).
-
Precision: The degree of agreement among individual test results.
-
Repeatability (intra-assay): Analysis of replicate samples on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision: Analysis on different days, by different analysts, or on different instruments.
-
Acceptance Criterion: The RSD for replicate measurements should typically be ≤ 2.0%.[19]
-
-
Range: The interval between the upper and lower concentrations for which the method has been shown to have suitable linearity, accuracy, and precision.[17]
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., ±2°C in column temperature, ±0.1 pH units in mobile phase). This demonstrates the method's reliability for routine use.
Conclusion
The comprehensive analytical characterization of this compound is achieved through a multi-faceted approach. HPLC-UV provides reliable purity data, while LC-MS, NMR, and FTIR are essential for confirming the compound's identity and structure. Thermal analysis provides critical information on its solid-state stability. By employing these orthogonal techniques and adhering to a rigorous method validation framework based on ICH guidelines, researchers and drug developers can ensure the quality and consistency of this important chemical building block, thereby supporting the integrity and success of their scientific programs.
References
- 1. mdpi.com [mdpi.com]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C5H4N4O | CID 910101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. americanelements.com [americanelements.com]
- 7. CN114965738A - HPLC-UV detection method for purity of 2,4-diamino-6-hydroxypyrimidine starting material - Google Patents [patents.google.com]
- 8. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 9. CN111272897A - Method for detecting 2-amino-4,6-dihydroxypyrimidine and 4-amino-2,6-dihydroxypyrimidine in pemetrexed acid - Google Patents [patents.google.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. 4-Amino-2-mercaptopyrimidine-5-carbonitrile | C5H4N4S | CID 2822202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. arkat-usa.org [arkat-usa.org]
- 14. researchgate.net [researchgate.net]
- 15. scispace.com [scispace.com]
- 16. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 17. database.ich.org [database.ich.org]
- 18. m.youtube.com [m.youtube.com]
- 19. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 20. qbdgroup.com [qbdgroup.com]
Application Note & Protocol: A Scalable and High-Yield Synthesis of 2-Amino-5-carboethoxy-4-hydroxypyrimidine
Abstract: This document provides a comprehensive guide for the large-scale synthesis of 2-amino-5-carboethoxy-4-hydroxypyrimidine, a critical heterocyclic synthon in medicinal chemistry and drug development. Traditional synthesis routes for this compound are often plagued by moderate yields, limiting their efficiency for bulk production. This application note details a refined and catalyzed protocol that significantly enhances reaction yields to over 90%. The methodology leverages silica-functionalized magnetic nanoparticles (Fe₃O₄@SiO₂) as a recoverable catalyst to overcome kinetic barriers in the rate-determining cyclization step. We provide a detailed, step-by-step protocol, an analysis of the reaction mechanism, safety guidelines, and quantitative data to ensure reproducibility and scalability for researchers in academic and industrial settings.
Introduction and Scientific Context
2-Amino-5-carboethoxy-4-hydroxypyrimidine is a pivotal intermediate in the synthesis of a wide array of pharmacologically active molecules. The pyrimidine core is a fundamental scaffold found in numerous approved drugs, including cardiovascular and antipsychotic agents. The specific functional groups of this synthon—the amino, carboxyl, and hydroxyl moieties—offer versatile handles for further chemical modification, making it an invaluable building block for creating diverse compound libraries in drug discovery campaigns.
The conventional synthesis involves a condensation reaction between a guanidine salt and diethyl ethoxymethylenemalonate under basic conditions.[1][2][3] While reliable in terms of purity, this method typically achieves yields in the range of 70-75%, which is suboptimal for industrial-scale production.[1][2] Gas chromatography (GC) analysis of the reaction mixture has revealed that a significant portion of the starting material remains unreacted, indicating that the initial formation of the precipitate and subsequent cyclization is the rate-determining step.[1][3]
This protocol introduces a critical modification: the use of Fe₃O₄@SiO₂ nanoparticles as a "near-homogeneous" catalyst. The acidic silica surface of these nanoparticles is theorized to stabilize heteroatoms, thereby facilitating the crucial cyclization step and dramatically improving the reaction yield.[1][2] This method is not only higher-yielding but also incorporates a magnetically separable catalyst, aligning with principles of green and sustainable chemistry.
Reaction Scheme and Mechanism
The overall synthesis is a base-catalyzed condensation and cyclization reaction. Guanidine reacts with diethyl ethoxymethylenemalonate to form the pyrimidine ring.
Overall Reaction: Guanidine Carbonate + Diethyl Ethoxymethylenemalonate → 2-Amino-5-carboethoxy-4-hydroxypyrimidine
The proposed mechanism involves the nucleophilic attack of guanidine on the electrophilic carbon of the malonate derivative, followed by an intramolecular cyclization and elimination of ethanol and water to form the stable aromatic pyrimidine ring. The Fe₃O₄@SiO₂ catalyst enhances the rate of the cyclization, which is the kinetically limiting step of the process.[1]
Quantitative Data and Materials
The following table summarizes the reagents and expected outcomes for a representative large-scale batch.
| Parameter | Value | Notes |
| Reactants | ||
| Potassium Hydroxide (KOH) | 1.070 kg | CAS: 1310-58-3 |
| Guanidine Carbonate | 2.0 kg | CAS: 593-85-1 |
| Diethyl Ethoxymethylenemalonate | 2.4 kg | CAS: 87-13-8 |
| Catalyst | ||
| Fe₃O₄@SiO₂ Nanoparticles | 5 g (approx. 5% w/v) | 40 nm particle size is optimal.[1] |
| Solvents | ||
| Distilled Water | 10 L | For reaction medium. |
| Ethanol/Water Mixture | As needed | For recrystallization (e.g., 40% Ethanol).[4][5] |
| Reaction Conditions | ||
| Initial Temperature | 20°C | |
| Final Temperature | 35°C | Temperature is ramped up during addition. |
| Addition Time | 3 hours | Slow, controlled addition is critical.[4][5] |
| Product Information | ||
| Product Name | 2-Amino-5-carboethoxy-4-hydroxypyrimidine | CAS: 15400-53-0 |
| Appearance | Light yellow solid | [4] |
| Melting Point | >300°C (decomposes) | [4] |
| Yield | ||
| Expected Yield (Catalyzed) | ~95% | [5] |
| Yield (Uncatalyzed) | 70-75% | [1][2] |
Experimental Workflow Diagram
The following diagram outlines the major steps in the catalyzed synthesis protocol.
Caption: Workflow for the catalyzed synthesis of 2-amino-5-carboethoxy-4-hydroxypyrimidine.
Detailed Synthesis Protocol
Note: This protocol is designed for large-scale synthesis. All operations should be conducted in a well-ventilated fume hood or appropriate chemical production facility.
Equipment:
-
20 L three-necked reaction vessel equipped with a mechanical stirrer, dropping funnel, and temperature probe.
-
Heating/cooling mantle or water bath.
-
Large Buchner funnel and filtration flask.
-
High-strength external magnet.
-
Vacuum oven.
Procedure:
-
Preparation of the Reaction Medium:
-
In the 20 L reaction vessel, dissolve 1.070 kg of potassium hydroxide (KOH) in 10 L of distilled water. Stir until the solution is clear and homogenous.
-
To this solution, add 5 g of silica-functionalized magnetic nanoparticles (Fe₃O₄@SiO₂).
-
Under vigorous stirring, add 2.0 kg of guanidine carbonate to the mixture. Continue stirring until it is completely dissolved. The reaction temperature should be maintained at approximately 20°C.
-
-
Controlled Addition of Malonate Ester:
-
Over a period of 3 hours, slowly add 2.4 kg of diethyl ethoxymethylenemalonate dropwise using the dropping funnel.[4][5]
-
Causality Note: This slow addition is critical to control the exothermic nature of the reaction and prevent the formation of side products.
-
Simultaneously, allow the reaction temperature to gradually increase from 20°C to 35°C. A yellow solid will begin to precipitate during this step.
-
-
Catalyst Separation and Product Isolation:
-
Once the addition is complete, cool the reaction mixture.
-
Position a strong external magnet against the side of the reaction vessel to immobilize the Fe₃O₄@SiO₂ nanoparticles. The catalyst can then be collected, washed with acetone, dried, and stored for reuse.
-
Further cool the reaction slurry to between 0-5°C in an ice bath to ensure maximum precipitation of the product.
-
Filter the light-yellow precipitate using a Buchner funnel. Wash the filter cake thoroughly with ice-cold water to remove any residual salts.
-
-
Purification via Recrystallization:
-
Transfer the crude product into a suitable vessel.
-
Add a minimal amount of a 60% water / 40% ethanol mixed solvent and heat with stirring until the solid completely dissolves.[5] If the solution is turbid, it can be clarified by heating.[5]
-
Allow the solution to cool slowly to room temperature. The purified product will crystallize out.
-
For exceptionally high purity, a second recrystallization can be performed.[5]
-
-
Drying:
-
Collect the purified crystals by filtration.
-
Dry the final product in a vacuum oven at 40°C until a constant weight is achieved. The expected yield is approximately 95%.
-
Safety and Handling
All procedures should be performed by trained personnel in accordance with standard laboratory safety practices.[6]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[7]
-
Chemical Hazards:
-
Potassium Hydroxide (KOH): Highly corrosive. Avoid contact with skin and eyes. Handle in a well-ventilated area.
-
Guanidine Carbonate & Diethyl Ethoxymethylenemalonate: May cause skin, eye, and respiratory irritation.[8] Avoid inhalation of dust or vapors.
-
-
First Aid Measures:
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
References
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. 2-AMINO-5-CARBOETHOXY-4-HYDROXYPYRIMIDINE CAS#: 15400-53-0 [m.chemicalbook.com]
- 5. 2-AMINO-5-CARBOETHOXY-4-HYDROXYPYRIMIDINE | 15400-53-0 [chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. lobachemie.com [lobachemie.com]
- 8. echemi.com [echemi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Pyrimidine Derivatives
Welcome to the Technical Support Center for Pyrimidine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of pyrimidine derivatives. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) grounded in scientific principles and practical laboratory experience. Our goal is to not only provide solutions but also to explain the underlying chemistry to empower you in your experimental work.
Section 1: Frequently Asked Questions (FAQs) - Navigating Common Hurdles
This section addresses the most common initial queries and problems faced during pyrimidine synthesis, providing concise answers and directing you to more detailed troubleshooting guides where necessary.
Q1: My Biginelli reaction is resulting in a very low yield (<40%). What are the most probable causes?
A1: Low yields in the Biginelli reaction are a frequent issue. The primary culprits often include a suboptimal catalyst, competing side reactions, or incomplete cyclization.[1] The traditional acid catalyst, such as HCl, may not be efficient for all substrates.[1] Side reactions, like the Knoevenagel condensation between the aldehyde and the β-ketoester, can consume your starting materials.[1] Furthermore, the open-chain ureide intermediate might fail to cyclize efficiently, particularly with sterically hindered substrates.[1]
Q2: I am observing an unexpected fluorescent byproduct in my Biginelli reaction. What is it and how can I prevent its formation?
A2: The most common fluorescent byproduct in a Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP).[2][3] This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia. The ammonia can be generated from the decomposition of urea at elevated temperatures.[2][3] To minimize the formation of this byproduct, consider lowering the reaction temperature.[3]
Q3: My Pinner synthesis for pyrimidines is yielding a complex mixture of byproducts. What are the typical side reactions?
A3: The Pinner synthesis can be susceptible to several side reactions, including the self-condensation of the 1,3-dicarbonyl compound, hydrolysis of the amidine starting material, or incomplete cyclization.[2][3] The purity of the amidine salt is also a critical factor.[3]
Q4: Purification of my pyrimidine derivative is proving difficult, especially with polar compounds. What are the main challenges?
A4: The primary challenges in purifying polar pyrimidine derivatives stem from their high polarity. This can lead to issues such as poor retention in reverse-phase chromatography, peak tailing in HPLC, and difficulty in crystallization due to high solubility in polar solvents.[4] These molecules often have multiple hydrogen bond donors and acceptors, leading to strong interactions with polar stationary phases and solvents.[4]
Section 2: In-Depth Troubleshooting Guides
This section provides detailed, step-by-step guidance to diagnose and resolve specific problems encountered during pyrimidine synthesis.
Troubleshooting Guide 2.1: Low Yields in Pyrimidine Synthesis
Low product yield is one of the most common frustrations in organic synthesis. The following guide will help you systematically identify and address the root cause.
Potential Causes & Step-by-Step Solutions:
-
Suboptimal Reaction Conditions:
-
Temperature and Reaction Time: Non-optimal temperature or reaction time can lead to incomplete reactions or product degradation.[5]
-
Protocol: Monitor the reaction progress meticulously using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[5] This will help you determine the optimal reaction time and prevent the decomposition of your product. For reactions that are sluggish, a moderate increase in temperature may be necessary, while for reactions prone to side products, lowering the temperature could be beneficial.[3]
-
-
Solvent Effects: The polarity of the solvent can significantly impact the reaction rate and yield.[6]
-
-
Inefficient Catalysis:
-
Purity of Reagents and Stoichiometry:
-
Impure Starting Materials: Impurities in your reactants can inhibit the reaction or lead to unwanted side reactions.[2][3][6]
-
Protocol: Ensure all starting materials (aldehydes, β-ketoesters, urea/thiourea, amidines) are of high purity.[6]
-
-
Incorrect Stoichiometry: Incorrect molar ratios of reactants can result in the low conversion of the limiting reagent.[5]
-
Protocol: Carefully calculate and precisely measure the amounts of all reactants.[5]
-
-
Troubleshooting Workflow for Low Yield
A systematic workflow for troubleshooting low yields in pyrimidine synthesis.
Troubleshooting Guide 2.2: Formation of Common Byproducts in the Biginelli Reaction
The Biginelli reaction, while powerful, is known for the formation of specific byproducts that can complicate purification and reduce the yield of the desired dihydropyrimidinone (DHPM).
1. Hantzsch-type 1,4-Dihydropyridine (DHP):
-
Identification: This fluorescent byproduct arises from the reaction of two equivalents of the β-ketoester with the aldehyde and ammonia (from urea decomposition).[2][3]
-
Prevention:
-
Temperature Control: Higher temperatures favor the Hantzsch pathway. Running the reaction at a lower temperature can significantly reduce the formation of the DHP byproduct.[3]
-
Catalyst Selection: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways.[3]
-
Order of Addition: In some cases, adding the urea last may help to minimize its decomposition into ammonia.[3]
-
2. N-acylurea Byproducts:
-
Identification: These byproducts form from a competing reaction between the β-ketoester and urea, complicating the purification process.[2] They can be identified by their characteristic signals in ¹H and ¹³C NMR spectroscopy and by mass spectrometry.[2][3]
-
Prevention and Removal:
Competing Pathways in the Biginelli Reaction
Illustration of the desired Biginelli pathway and competing side reactions.
Troubleshooting Guide 2.3: Purification of Polar Pyrimidine Derivatives
The high polarity of many pyrimidine derivatives presents unique purification challenges.
Chromatographic Techniques for Polar Pyrimidines:
| Technique | Principle | Best For |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Uses a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent to retain polar analytes.[4] | Highly polar compounds that show poor retention in reverse-phase chromatography. |
| Reverse-Phase Chromatography (RPC) | Can be optimized for polar pyrimidines by using polar-endcapped columns or specific ion-pairing agents to enhance retention.[4] | Moderately polar pyrimidines or when HILIC is not available. |
| Ion-Exchange Chromatography (IEC) | Separates ionizable pyrimidine derivatives based on their net charge.[4] | Pyrimidines with acidic or basic functional groups. |
General Protocol for Crystallization of Polar Pyrimidines:
-
Solvent Selection: Choose a solvent in which your compound is sparingly soluble at room temperature but readily soluble when hot.
-
Dissolution: In an Erlenmeyer flask, add the chosen solvent dropwise to your crude product while heating and stirring until the compound is completely dissolved. Use the minimum amount of hot solvent necessary.[4]
-
Decolorization (if needed): If the solution is colored by impurities, add a small amount of activated charcoal and boil for a few minutes. Perform a hot gravity filtration to remove the charcoal.[4]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Covering the flask can slow the cooling process. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[4]
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering impurities.[4]
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.[4]
Section 3: Spectroscopic Characterization
Accurate characterization is essential to confirm the structure of your synthesized pyrimidine derivatives.
Key Spectroscopic Data for Pyrimidine and its Derivatives:
The following table summarizes key spectroscopic data for pyrimidine and some of its common derivatives to serve as a reference.[7]
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Pyrimidine | H2: 9.2, H4/H6: 8.7, H5: 7.3 | C2: 158.5, C4/C6: 157.0, C5: 121.5 |
| Cytosine | H5: 5.8, H6: 7.5 | C2: 157.0, C4: 166.0, C5: 96.5, C6: 141.5 |
| Uracil | H5: 5.7, H6: 7.7 | C2: 152.0, C4: 164.0, C5: 102.0, C6: 142.0 |
| Thymine | H6: 7.5, CH₃: 1.8 | C2: 152.0, C4: 164.5, C5: 111.0, C6: 137.0, CH₃: 12.0 |
Note: Chemical shifts can vary depending on the solvent and other substituents on the pyrimidine ring.
Mass Spectrometry: Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of your synthesized compounds.[7]
UV-Vis Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, with the wavelength of maximum absorbance (λmax) being characteristic of the chromophores present.[7]
References
Technical Support Center: Navigating Side Reactions in Multicomponent Pyrimidine Synthesis
Welcome to the technical support center for multicomponent pyrimidine synthesis. This guide is designed for researchers, scientists, and drug development professionals who leverage powerful one-pot methodologies like the Biginelli and Hantzsch reactions to construct pyrimidine scaffolds. While these reactions are celebrated for their efficiency, they are not without their challenges. Side reactions can lead to diminished yields, complex purification profiles, and sometimes, unexpected products.
As a Senior Application Scientist, my goal is to provide you with not just solutions, but a deeper understanding of the underlying chemical principles driving these outcomes. This guide follows a question-and-answer format to directly address the common issues encountered in the lab. We will explore the causality behind these problems and provide field-proven strategies to steer your reaction toward the desired product with higher fidelity and yield.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental observations and provides a step-by-step approach to diagnose and resolve the underlying issues.
Q1: My Biginelli reaction yield is disappointingly low, and my TLC/HPLC analysis shows a significant amount of unreacted starting materials. What are the likely causes and how can I improve conversion?
A1: Low conversion is a frequent hurdle and often points to suboptimal reaction kinetics or catalyst inefficiency. Let's break down the potential culprits and their solutions.
-
Catalyst Inefficiency: The choice and concentration of the catalyst are paramount. While classic Brønsted acids (e.g., HCl) are traditional, they can be harsh.[1] Modern methods often employ Lewis acids which can offer milder conditions and improved yields.[1][2]
-
Causality: The catalyst's primary role is to activate the aldehyde component, facilitating the initial condensation with urea/thiourea to form a crucial N-acyliminium ion intermediate.[3][4] An inactive or insufficient catalyst fails to generate this electrophile at an adequate rate, stalling the reaction.
-
Troubleshooting Steps:
-
Screen Catalysts: If using a Brønsted acid, consider switching to a Lewis acid. A comparative study found that for certain substrates, catalysts like FeCl₃·6H₂O or a CuCl/H₂SO₄ system can significantly improve yields.[5]
-
Optimize Catalyst Loading: Increase the catalyst loading incrementally. For reusable solid acid catalysts like sulfated zirconia, ensure it has been properly activated and has not lost activity from previous runs.[6][7]
-
Check Purity: Ensure your catalyst hasn't degraded, especially if it's hygroscopic (e.g., ZnCl₂, InCl₃).[1][8]
-
-
-
Suboptimal Reaction Conditions: Temperature and time are critical variables that control reaction rate.
-
Causality: Every reaction has an activation energy barrier that must be overcome. Insufficient thermal energy or reaction time means only a fraction of the reactant molecules will proceed to the product.[9]
-
Troubleshooting Steps:
-
Increase Temperature: Gradually increase the reaction temperature. Refluxing in a suitable solvent like ethanol is common, but some systems may benefit from higher-boiling solvents or even microwave-assisted synthesis, which can dramatically shorten reaction times from hours to minutes.[2][10]
-
Extend Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC).[9] If starting materials are still present with little change over time at a given temperature, it's a strong indicator of a catalyst issue. Otherwise, extending the reaction time may be all that is needed.
-
-
-
Solvent Effects: The solvent does more than just dissolve the reactants; it can actively influence reaction pathways.
-
Causality: Solvent polarity can affect the solubility of reactants and intermediates, and more importantly, it can alter the tautomeric equilibrium of the β-ketoester.[11][12] A higher concentration of the reactive enol tautomer can lead to a higher reaction rate. Polar solvents are generally preferred.[1]
-
Troubleshooting Steps:
-
Solvent Screening: Experiment with different solvents such as ethanol, acetonitrile, or greener options like glycerol.[13][14]
-
Solvent-Free Conditions: Consider a solvent-free approach, which can be highly effective and environmentally friendly, often accelerated by techniques like ball milling.[15]
-
-
Below is a workflow to guide your troubleshooting process for low conversion issues.
Caption: Troubleshooting workflow for low reaction conversion.
Q2: I am observing a highly fluorescent spot on my TLC plate during a Biginelli reaction. This side product is making purification difficult. What is it, and how can I prevent its formation?
A2: This is a classic and very common side reaction. The fluorescent byproduct is almost certainly a Hantzsch-type 1,4-dihydropyridine (DHP).[6][9] Its formation is a competing reaction pathway that can become dominant under certain conditions.
-
Causality & Mechanism: The Biginelli reaction uses one equivalent of aldehyde, one equivalent of β-ketoester, and one equivalent of urea. The competing Hantzsch synthesis consumes one equivalent of aldehyde, two equivalents of β-ketoester, and one equivalent of ammonia.[16] The ammonia is generated in situ from the thermal decomposition of urea, particularly at elevated temperatures.[6] This ammonia then facilitates the Hantzsch pathway, leading to the DHP side product instead of your target dihydropyrimidinone (DHPM).
The diagram below illustrates these competing pathways.
Caption: Competing Biginelli and Hantzsch reaction pathways.
-
Prevention Strategies: The key to minimizing the Hantzsch byproduct is to suppress the conditions that favor it.
-
Temperature Control: This is the most critical factor. Higher temperatures accelerate the decomposition of urea into ammonia.[6] Running the reaction at a lower temperature, even if it requires a longer reaction time, can significantly reduce the formation of the DHP byproduct.[9]
-
Catalyst Selection: The choice of catalyst can influence the selectivity between the two pathways. Some Lewis acids may preferentially promote the desired Biginelli reaction at lower temperatures where urea is more stable.[6]
-
Order of Addition: In some cases, adding the urea to the reaction mixture last can help minimize its exposure to prolonged heating before the main reaction commences, thus reducing its decomposition.[6][9]
-
Frequently Asked Questions (FAQs)
Q: How does the choice between a Brønsted acid and a Lewis acid catalyst impact potential side reactions? A: Brønsted acids (e.g., HCl, p-TsOH) are proton donors and typically catalyze the reaction by protonating the aldehyde's carbonyl oxygen, making it more electrophilic.[2] However, strongly acidic conditions can sometimes promote dehydration and other side reactions. Lewis acids (e.g., FeCl₃, Yb(OTf)₃, InBr₃) coordinate to the carbonyl oxygen.[2][3][8] This can be a "softer" activation method, often allowing the reaction to proceed under milder conditions (lower temperatures), which can be crucial for preventing side reactions like the Hantzsch pathway.[1][9] Some studies suggest that Lewis acid-enolate intermediates may hinder the reaction, but this can be overcome with the right solvent choice.[11][12]
Q: Can multicomponent pyrimidine synthesis be performed under "green" or catalyst-free conditions to avoid side products? A: Yes, there has been a significant push towards more sustainable protocols.[17][18][19] These methods often inherently reduce side reactions by avoiding harsh reagents and conditions.
-
Solvent-Free Synthesis: Performing the reaction neat (without solvent), often with simple grinding or ball milling, can be remarkably effective. This method minimizes waste and can lead to excellent yields, sometimes in very short reaction times.[15]
-
Catalyst-Free Conditions: High temperatures or techniques like ball milling can sometimes provide enough energy to drive the reaction without any catalyst, simplifying purification.[15]
-
Green Catalysts: The use of recyclable solid acid catalysts (e.g., zeolites, clays, sulfated zirconia) or even benign reagents like NaCl has been reported.[7][20] These are often easily filtered off post-reaction.
Q: What is the best way to monitor my reaction to catch side product formation early? A: Thin-Layer Chromatography (TLC) is the most straightforward and effective method for real-time monitoring.[9][10]
-
Establish a Baseline: Before starting the reaction, run a TLC plate with spots for each of your starting materials to know their respective Rf values.
-
Co-spotting: As you take time points from your reaction mixture, spot it on the TLC plate alongside a "co-spot" (a spot of the reaction mixture on top of a spot of the starting materials). This helps to definitively track the consumption of reactants.
-
Visualize: Use a UV lamp to visualize the spots. The formation of a new, often fluorescent spot that is not your starting material or desired product is a clear indication of a side reaction. This allows you to adjust conditions (e.g., lower the temperature) before the side product becomes the major component.
Experimental Protocols
Protocol 1: Optimized Biginelli Reaction to Minimize Hantzsch Byproduct
This protocol is designed to favor the formation of the desired dihydropyrimidinone (DHPM) by using a milder Lewis acid catalyst and controlled temperature.
Materials:
-
Aromatic Aldehyde (1.0 mmol)
-
Ethyl Acetoacetate (β-ketoester) (1.0 mmol)
-
Urea (1.5 mmol)
-
Ytterbium(III) Triflate (Yb(OTf)₃) (0.1 mmol, 10 mol%)[3]
-
Acetonitrile (5 mL)
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aromatic aldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), urea (1.5 mmol), and Yb(OTf)₃ (0.1 mmol).[3]
-
Add acetonitrile (5 mL) to the flask.
-
Heat the reaction mixture to a gentle reflux (approx. 80-85°C). Avoid excessively high temperatures to minimize urea decomposition.
-
Monitor the reaction progress every hour using TLC (e.g., mobile phase 3:1 Hexane:Ethyl Acetate). Visualize under a UV lamp, specifically looking for the absence of new fluorescent spots.
-
Once the aldehyde spot has been consumed (typically 2-4 hours), cool the reaction to room temperature.
-
Add cold water (10 mL) to the flask. A precipitate of the crude product should form.
-
Stir the slurry for 15 minutes in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration, washing with cold water and then a small amount of cold ethanol.
-
Dry the solid product. If necessary, further purification can be achieved by recrystallization from ethanol.[21]
Data Summary: Catalyst and Solvent Effects
The choice of catalyst and solvent can dramatically impact reaction outcomes. The table below summarizes findings from various studies to guide your experimental design.
| Catalyst System | Solvent | Typical Yield Range | Key Advantages/Disadvantages | Reference(s) |
| Classical | ||||
| HCl (Brønsted Acid) | Ethanol | 40-75% | Inexpensive, simple; can promote side reactions. | [1][2] |
| Lewis Acids | ||||
| FeCl₃·6H₂O | Neat (Solvent-free) | 85-95% | Mild, high-yielding; catalyst can be hygroscopic. | [5] |
| Yb(OTf)₃ | Neat (Solvent-free) | 82-96% | Highly efficient, recyclable; expensive. | [3] |
| InBr₃ | Ethanol | 85-95% | Effective catalyst for cascade reactions. | [8] |
| Green/Heterogeneous | ||||
| Sulfated Zirconia | Neat (Solvent-free) | 80-92% | Reusable, environmentally benign solid acid. | [6][20] |
| None (Ball Milling) | Solvent-free | >95% | Catalyst-free, rapid, high yield, green. | [15] |
References
- 1. benchchem.com [benchchem.com]
- 2. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 3. Biginelli Reaction [organic-chemistry.org]
- 4. jk-sci.com [jk-sci.com]
- 5. The Effects of Different Catalysts, Substituted Aromatic Aldehydes on One-Pot Three-Component Biginelli Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Mini-review on the synthesis of Biginelli analogs using greener heterogeneous catalysis: Recent strategies with the support or direct catalyzing of inorganic catalysts: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 8. Frontiers | A Five-Component Biginelli-Diels-Alder Cascade Reaction [frontiersin.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. The combined role of catalysis and solvent effects on the Biginelli reaction: improving efficiency and sustainability. | Semantic Scholar [semanticscholar.org]
- 12. pure.york.ac.uk [pure.york.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. mdpi.com [mdpi.com]
- 16. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 17. Sustainable green synthesis of Pyrimidine derivatives: Review on multicomponent synthesis, catalysts, and techniques. | Semantic Scholar [semanticscholar.org]
- 18. benthamdirect.com [benthamdirect.com]
- 19. Sustainable Green Synthesis of Pyrimidine Derivatives: Review on Multicomponent Synthesis, Catalysts and Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
Technical Support Center: Crystallization of 4-Amino-2-hydroxypyrimidine-5-carbonitrile
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the crystallization of 4-Amino-2-hydroxypyrimidine-5-carbonitrile (CAS: 16462-28-5). This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to facilitate the formation of high-quality crystals suitable for downstream applications.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is paramount for designing a successful crystallization strategy.
| Property | Value | Source |
| Molecular Formula | C₅H₄N₄O | --INVALID-LINK--[1] |
| Molecular Weight | 136.11 g/mol | --INVALID-LINK--[1] |
| Melting Point | 270 °C (decomposes) | --INVALID-LINK--[2] |
| Appearance | Light yellow to yellow solid | --INVALID-LINK--[2] |
| pKa (predicted) | 6.95 ± 0.10 | --INVALID-LINK--[2] |
| Storage | 2-8°C, sealed in dry, dark place | --INVALID-LINK--[3] |
The presence of amino and hydroxyl groups suggests that the solubility of this compound will be pH-dependent. Its high melting point indicates strong intermolecular forces, which can be both a challenge and an opportunity in crystallization.
Frequently Asked Questions (FAQs)
FAQ 1: What is the best starting point for solvent selection for the crystallization of this compound?
Given its polar functional groups (amino, hydroxyl, nitrile, and pyrimidine ring), polar solvents are the most logical starting point. However, due to its high melting point and likely strong crystal lattice energy, it may exhibit poor solubility in many common solvents.
Recommended Screening Solvents:
-
High-Boiling Polar Aprotic Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO). These are often good solvents for dissolving poorly soluble, polar compounds.
-
Protic Solvents: Water, Ethanol, Methanol, Isopropanol. The solubility is expected to be low in these solvents at room temperature but may increase with heating.
-
Ketones: Acetone.
-
Ethers: Dioxane, Tetrahydrofuran (THF).
-
Esters: Ethyl acetate.
-
Halogenated Solvents: Dichloromethane (DCM).
Initial Approach:
-
Solubility Testing: Start by testing the solubility of a small amount of your compound (e.g., 5-10 mg) in 0.5 mL of each of the recommended solvents at room temperature and then with gentle heating.
-
Identify "Good" and "Bad" Solvents: A "good" solvent will dissolve the compound when heated, while a "bad" solvent (or anti-solvent) will show low solubility even at elevated temperatures.
FAQ 2: I am only able to dissolve my compound in DMF or DMSO. How can I crystallize it from these high-boiling point solvents?
Crystallization from high-boiling point solvents like DMF and DMSO can be challenging due to the difficulty of removing them. The most effective technique in this scenario is anti-solvent vapor diffusion .[1][4]
Experimental Protocol: Anti-Solvent Vapor Diffusion
-
Dissolution: Dissolve your compound in a minimal amount of hot DMF or DMSO to create a saturated or near-saturated solution.
-
Setup: Place this solution in a small, open container (e.g., a vial or a small beaker).
-
Anti-Solvent Chamber: Place the small container inside a larger, sealed chamber (e.g., a jar or a larger beaker covered with parafilm) that contains a volatile anti-solvent.
-
Vapor Diffusion: Over time, the vapors of the anti-solvent will diffuse into the solution of your compound, reducing its solubility and inducing slow crystallization.
dot
Caption: Anti-solvent vapor diffusion setup.
Table of Suitable Anti-Solvents for DMF/DMSO:
| Primary Solvent | Recommended Anti-Solvents |
| DMF | Dichloromethane (DCM), Diethyl ether, Toluene, Ethyl acetate |
| DMSO | Dichloromethane (DCM), Diethyl ether, Acetone, Water |
FAQ 3: How does pH affect the crystallization of this compound?
With a predicted pKa of around 6.95, the solubility of this compound is expected to be significantly influenced by pH.[2] The amino group can be protonated in acidic conditions, and the hydroxyl group can be deprotonated in basic conditions, both of which would likely increase aqueous solubility.
-
Acidic pH (pH < 6): Protonation of the amino group will lead to the formation of a more soluble salt.
-
Basic pH (pH > 8): Deprotonation of the hydroxyl group will also result in a more soluble salt form.
This pH-dependent solubility can be leveraged for crystallization through pH swing crystallization .
Experimental Protocol: pH Swing Crystallization
-
Dissolution: Dissolve the compound in an acidic aqueous solution (e.g., using HCl) or a basic aqueous solution (e.g., using NaOH).
-
Neutralization: Slowly add a neutralizing agent (base if dissolved in acid, acid if dissolved in base) dropwise while stirring.
-
Crystallization: As the pH approaches the point of minimum solubility (around the pKa), the compound will precipitate. Slow addition of the neutralizing agent is crucial for the formation of well-defined crystals rather than an amorphous solid.
Troubleshooting Guide
Issue 1: No crystals form; the solution remains clear.
Causality: The solution is likely not supersaturated.
dot
Caption: Troubleshooting workflow for the absence of crystal formation.
Solutions:
-
Increase Concentration:
-
Slow Evaporation: Cover the container with a watch glass or parafilm with a few holes to allow for slow solvent evaporation.
-
Solvent Reduction: If the solution was heated to dissolve the compound, gently heat it again to evaporate some of the solvent, then allow it to cool slowly.
-
-
Induce Nucleation:
-
Scratching: Gently scratch the inside of the container below the surface of the solution with a glass rod. The microscopic imperfections on the glass can serve as nucleation sites.[5]
-
Seeding: Introduce a tiny crystal of the compound (a "seed crystal") into the supersaturated solution. This provides a template for crystal growth.[5]
-
-
Reduce Solubility:
-
Cooling: If the compound is more soluble at higher temperatures, slowly cool the solution. A stepwise cooling process (e.g., room temperature, then 4°C, then -20°C) can be effective.
-
Anti-Solvent Addition: Slowly add a miscible anti-solvent to the solution.
-
Issue 2: An oil or amorphous precipitate forms instead of crystals.
Causality: The solution is too supersaturated, leading to rapid precipitation ("crashing out") rather than ordered crystal growth.
Solutions:
-
Reduce Supersaturation:
-
Use More Solvent: Re-dissolve the oil or amorphous solid by adding more of the "good" solvent and gentle heating. Then, attempt a slower crystallization method.
-
Slower Cooling: Decrease the cooling rate to allow more time for molecules to arrange into a crystal lattice.
-
Slower Anti-Solvent Addition: Add the anti-solvent more slowly and with vigorous stirring to ensure localized supersaturation does not become too high.
-
-
Change Solvents: The solvent system may not be appropriate. Experiment with different solvent/anti-solvent combinations.
-
Purify the Material: Impurities can sometimes inhibit crystallization and promote oiling out. Consider an additional purification step, such as column chromatography, before attempting crystallization. The presence of structurally related impurities can disrupt the crystal lattice formation.[2][6]
Issue 3: The resulting crystals are very small (microcrystalline powder).
Causality: Nucleation is occurring too rapidly and at too many sites, preventing the growth of larger crystals.
Solutions:
-
Reduce the Rate of Supersaturation:
-
Slow down the cooling or anti-solvent addition process.
-
Use a solvent system where the solubility gradient with temperature is less steep.
-
-
Minimize Nucleation Sites:
-
Ensure the crystallization vessel is meticulously clean.
-
Filter the hot, saturated solution to remove any particulate matter that could act as nucleation sites.
-
-
Ostwald Ripening: After initial crystal formation, hold the solution at a constant temperature for an extended period. This allows smaller, less stable crystals to redissolve and deposit onto larger, more stable crystals.
Issue 4: The crystal habit is undesirable (e.g., fine needles).
Causality: The crystal growth rates on different faces are highly anisotropic. Fine needles can be difficult to filter and dry.
Solutions:
-
Solvent Modification: The choice of solvent can significantly influence crystal habit. Experiment with different solvents or solvent mixtures.
-
Additive/Impurity Effects: The presence of small amounts of specific "habit-modifying" additives can selectively adsorb to certain crystal faces, slowing their growth and altering the overall shape.[4][7] While specific habit modifiers for this compound are not documented, experimenting with structurally similar molecules or polymers at low concentrations could be a research direction.
-
Control Supersaturation: The level of supersaturation can also impact crystal habit. Lower supersaturation levels generally favor the growth of more equant crystals.
Potential Challenge: Polymorphism
Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in pharmaceutical development. Different polymorphs can have different physicochemical properties, including solubility, stability, and bioavailability. While there is no specific literature on the polymorphism of this compound, it is a phenomenon that should be anticipated for a molecule with multiple hydrogen bond donors and acceptors.
Screening for Polymorphism:
-
Crystallize the compound from a wide range of solvents with varying polarities.
-
Employ different crystallization techniques (e.g., slow cooling, evaporation, anti-solvent addition).
-
Analyze the resulting solids using techniques such as Powder X-Ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA).
References
- 1. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Influence of Additives and Impurities on Crystallization | Semantic Scholar [semanticscholar.org]
- 4. US20060078573A1 - Methods of modifying crystal habit - Google Patents [patents.google.com]
- 5. toku-e.com [toku-e.com]
- 6. researchgate.net [researchgate.net]
- 7. Modification of crystal habit and its role in dosage form performance - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 4-Amino-2-hydroxypyrimidine-5-carbonitrile
Welcome to the technical support resource for 4-Amino-2-hydroxypyrimidine-5-carbonitrile (CAS 16462-28-5). This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this versatile heterocyclic compound. By understanding its chemical nature and potential degradation pathways, you can ensure the integrity of your experiments and the reliability of your results.
Introduction: Understanding the Molecule
This compound is a key intermediate in the synthesis of various biologically active compounds, including antiviral and anticancer agents.[1] Its structure, featuring a pyrimidine core with amino, hydroxyl, and nitrile functional groups, contributes to its utility but also presents specific stability considerations.
A critical aspect of this molecule is its tautomerism. The "2-hydroxy" form can exist in equilibrium with its "2-oxo" tautomer (4-amino-2-oxo-1,2-dihydropyrimidine-5-carbonitrile). The oxo form is generally the more stable and predominant tautomer. This guide will address the molecule with the understanding that this tautomerism is a key factor in its reactivity.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure long-term stability, the compound should be stored in a cool, dry, and well-ventilated area.[2] Specific recommendations are to store it in tightly sealed containers at room temperature or, for enhanced stability, under refrigeration (2-8°C) and protected from light.[1][3] Always check the supplier's specific recommendations.
Q2: What solvents are compatible with this compound?
Q3: Is this compound sensitive to light?
A3: While some related heterocyclic compounds exhibit a degree of photostability[5], it is best practice in medicinal chemistry to protect all intermediates and final compounds from light to prevent potential photodegradation. One supplier recommends storing the compound protected from light.[3] We advise storing both the solid material and solutions in amber vials or in the dark.
Q4: What are the main degradation pathways I should be aware of?
A4: Based on the functional groups present, the primary degradation pathways of concern are hydrolysis of the nitrile and amino groups, and potential reactions involving the pyrimidine ring itself, especially under harsh pH or high-temperature conditions.[2][6]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments, providing insights into the underlying causes and actionable solutions.
Issue 1: Inconsistent Results or Loss of Potency in Biological Assays
Question: My recent batches of this compound are showing lower than expected activity in my cell-based assays. What could be the cause?
Answer: This issue often points to the degradation of your stock solution or the compound in the assay medium. The primary suspects are hydrolysis and reaction with media components.
Root Cause Analysis and Mitigation Workflow:
References
- 1. This compound [myskinrecipes.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. 16462-28-5 CAS MSDS (5-Pyrimidinecarbonitrile, 4-amino-1,2-dihydro-2-oxo- (9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. 4-AMINO-2-METHYLPYRIMIDINE-5-CARBONITRILE CAS#: 698-29-3 [m.chemicalbook.com]
- 5. Solvent effects on the photochemistry of 4-aminoimidazole-5-carbonitrile, a prebiotically plausible precursor of purines - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. Degradation pathways of a corticotropin-releasing factor antagonist in solution and solid states - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up of 4-Amino-2-hydroxypyrimidine-5-carbonitrile Production
Welcome to the technical support resource for the synthesis and scale-up of 4-Amino-2-hydroxypyrimidine-5-carbonitrile. This guide is designed for researchers, chemists, and process development professionals. Here, we address common challenges encountered during the transition from laboratory-scale experiments to larger-scale production, providing practical, field-tested advice in a direct question-and-answer format. Our focus is on anticipating problems, understanding their root causes, and implementing robust solutions to ensure a safe, efficient, and scalable process.
Overview of Synthesis
The synthesis of this compound and its derivatives is of significant interest in medicinal and agrochemical research.[1] A common and efficient method involves a one-pot, three-component reaction between an aldehyde, malononitrile, and urea.[2][3] This approach is favored for its atom economy and straightforward procedure.
The general reaction proceeds via an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of urea and subsequent cyclization and dehydration to form the pyrimidine ring.[4]
Caption: General workflow for the one-pot synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
A1: The most prevalent and scalable method is the three-component Biginelli-type reaction.[5] This involves the condensation of an aromatic aldehyde, malononitrile, and urea in a suitable solvent, often with a catalyst.[2] Water and ethanol are common green solvents, and catalysts can range from simple bases like potassium carbonate to solid acid catalysts.[1][2][3] The primary advantages for scale-up are the one-pot nature of the reaction, which reduces unit operations, and the use of readily available, inexpensive starting materials.[4]
Q2: What are the critical process parameters (CPPs) to monitor during scale-up?
A2: The key CPPs that significantly impact yield and purity are:
-
Temperature: The reaction is typically run at elevated temperatures (e.g., 80°C or reflux).[2][6] Inconsistent temperature control on a larger scale can lead to increased byproduct formation or incomplete reactions.
-
Reagent Stoichiometry and Addition Rate: Precise control over the molar ratios of the three components is crucial. On a large scale, the addition rate of one reagent to another can affect the local concentration and heat generation, influencing the impurity profile.
-
Mixing Efficiency: Adequate agitation is essential to ensure homogeneity in a larger reactor volume, preventing localized "hot spots" and ensuring consistent reaction rates.
-
pH of the Reaction Medium: The pH can influence the rate of both the desired reaction and potential side reactions. It is particularly important during work-up and crystallization.
Q3: What analytical methods are recommended for in-process control and final product release?
A3: A combination of chromatographic and spectroscopic techniques is recommended:
-
In-Process Control (IPC): Thin-Layer Chromatography (TLC) is effective for quickly monitoring the consumption of starting materials and the formation of the product.[5] For more quantitative analysis during development, High-Performance Liquid Chromatography (HPLC) is preferred.[7]
-
Final Product Analysis:
-
HPLC: To determine purity and quantify impurities.[8]
-
NMR Spectroscopy (¹H and ¹³C): For structural confirmation and identification of impurities.[2]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and identify unknown peaks.[1]
-
Infrared (IR) Spectroscopy: To confirm the presence of key functional groups, such as the nitrile (C≡N) and amine (NH₂) stretches.[1]
-
Troubleshooting Guide for Scale-Up Challenges
Q4: My reaction yield dropped significantly from 90% at the lab scale to 65% in the pilot plant. What are the likely causes and how can I troubleshoot this?
A4: A drop in yield during scale-up is a common issue, often related to mass and heat transfer limitations.
Potential Causes & Solutions:
-
Inefficient Heat Transfer: Large reactors have a lower surface-area-to-volume ratio, making it harder to maintain a consistent internal temperature. The reaction may not be reaching the optimal temperature uniformly.
-
Troubleshooting:
-
Confirm the internal reactor temperature is accurate and stable, not just the jacket temperature.
-
If the reaction is exothermic, consider a slower, controlled addition of a key reagent to manage the heat output.
-
Evaluate if the heating/cooling system of the reactor is adequate for the batch size.
-
-
-
Poor Mixing: Inadequate agitation can lead to a heterogeneous reaction mixture, with unreacted starting materials settling or stratifying.
-
Troubleshooting:
-
Review the reactor's agitator type, speed (RPM), and baffle design.
-
Perform a mixing study with a non-reactive slurry to visually assess solids suspension.
-
For thick slurries, consider increasing the solvent volume, although this has implications for throughput.
-
-
-
Extended Reaction Time: Sometimes, scale-up reactions require longer times to reach completion due to the factors above.
-
Troubleshooting: Use HPLC as an in-process control to track the reaction to its true endpoint rather than relying on a fixed time from the lab-scale experiment.
-
Caption: Troubleshooting workflow for addressing low yield during scale-up.
Q5: I am observing a new, significant impurity (>1%) during the scaled-up reaction that was not present in the lab. How do I identify and mitigate it?
A5: New impurities at scale often arise from subtle changes in reaction conditions like longer reaction times or temperature variations.
Identification and Mitigation Strategy:
-
Characterization: Isolate the impurity using preparative HPLC or column chromatography. Characterize its structure using LC-MS for molecular weight and NMR for the full structure. A common byproduct in related pyrimidine syntheses is the formation of N-acylureas.[5]
-
Formation Pathway Hypothesis: Based on the structure, hypothesize its formation. For example:
-
Dimers/Oligomers: May form from extended reaction times at high temperatures.
-
Degradation Products: Could result from product instability under the reaction or work-up conditions.
-
Isomers: May arise if there are alternative cyclization pathways.
-
-
Mitigation:
-
Temperature Control: Tighter control of the reaction temperature can often prevent the formation of thermally-driven byproducts.
-
Order of Addition: Adding the most reactive component last and under controlled temperature can minimize side reactions.
-
Reaction Time: Avoid unnecessarily long reaction times. Once IPC shows the reaction is complete, proceed with work-up promptly.
-
pH Control: During work-up, ensure the pH is controlled to prevent acid or base-catalyzed degradation of the product.
-
| Impurity Type | Potential Cause | Mitigation Strategy |
| Unreacted Intermediates | Incomplete cyclization, poor mixing | Extend reaction time with IPC monitoring; improve agitation.[5] |
| N-Acylurea Byproducts | Side reaction of urea | Carefully control stoichiometry and temperature.[5] |
| Oxidized Impurities | Air sensitivity at high temperatures | Consider running the reaction under an inert atmosphere (e.g., Nitrogen). |
| Hydrolyzed Nitrile | Presence of excess water and harsh pH during work-up | Neutralize the reaction mixture carefully and minimize exposure to strong acids/bases. |
Q6: During isolation, my product is "oiling out" instead of crystallizing, making it impossible to filter. How can I achieve a solid, filterable product?
A6: "Oiling out" occurs when the product separates from the solution as a liquid phase because it is below its melting point but above its solubility limit. This is common when a solution is cooled too quickly or when impurities are present.
Step-by-Step Protocol for Improved Crystallization:
-
Solvent Selection: Ensure you are using an appropriate anti-solvent or solvent system for crystallization. The product should be soluble at high temperatures and poorly soluble at low temperatures. Ethanol/water mixtures are often effective.[2][9]
-
Controlled Cooling:
-
Cool the reaction mixture slowly to the saturation point (the temperature at which the solution becomes cloudy).
-
Hold at this temperature for a period (e.g., 1 hour) to allow for nucleation.
-
Once nucleation is established, continue cooling slowly (e.g., 10-20°C per hour) to the final filtration temperature. Rapid cooling promotes oiling.
-
-
Seeding:
-
If available, add a small amount of pure, crystalline product (seed crystals) at the saturation temperature. This provides a template for crystal growth and can prevent oiling.
-
-
Agitation: Use gentle, not vigorous, agitation during crystallization. High shear can break crystals, leading to fine particles, while low shear can promote oiling.
-
Purity: Ensure the crude product is sufficiently pure. High levels of impurities can inhibit crystallization. If necessary, perform a pre-purification step like an activated carbon treatment or a liquid-liquid extraction before crystallization.
Q7: What are the primary safety concerns when scaling up this synthesis?
A7: While the reagents are common, scale-up introduces risks that must be managed.
Key Safety Considerations:
-
Reagent Handling: Malononitrile can be toxic if ingested or inhaled.[10] Ensure proper personal protective equipment (PPE) is used, including gloves, safety goggles, and respiratory protection if handling the powder outside of a contained system.[11][12] Handle in a well-ventilated area.[12]
-
Exothermic Potential: The condensation reaction can be exothermic. A thermal runaway is a significant risk at scale if heat cannot be removed effectively.
-
Recommendation: Perform reaction calorimetry (e.g., using a Reaction Calorimeter - RC1) during process development to quantify the heat of reaction and determine the maximum temperature of the synthesis reaction (MTSR). This data is critical for safe reactor design and operation.
-
-
Dust Explosion: Malononitrile and the final product are fine organic powders. While not explicitly stated as explosive, fine organic dusts can pose an explosion hazard.
-
Recommendation: Ensure all equipment is properly grounded. Use dust extraction systems and avoid generating dust clouds during charging and transfer operations.[12]
-
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamopen.com [benthamopen.com]
- 5. benchchem.com [benchchem.com]
- 6. EP0326389B1 - Process for preparing 4-hydroxypyrimidine - Google Patents [patents.google.com]
- 7. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 8. 16462-28-5|this compound|BLD Pharm [bldpharm.com]
- 9. asianpubs.org [asianpubs.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. fishersci.com [fishersci.com]
- 12. chemicalbook.com [chemicalbook.com]
Technical Support Center: Analytical Troubleshooting for Pyrimidine-5-carbonitrile Characterization
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the analytical characterization of pyrimidine-5-carbonitrile and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges during the structural elucidation and purity assessment of these important heterocyclic compounds. The following content is structured in a question-and-answer format to directly address common and complex issues, providing not just solutions but the underlying scientific rationale for each troubleshooting step.
Part 1: General Troubleshooting & Sample Integrity
Before delving into technique-specific issues, it's crucial to address the foundation of all analytical work: the sample itself. Problems at this stage can propagate through all subsequent analyses.
Question: My analytical results are inconsistent across different batches of the same synthesized compound. Where should I start my investigation?
Answer: Inconsistent results often point to issues with sample purity, stability, or handling rather than instrumental failure. The nitrile group and the pyrimidine ring can be susceptible to degradation under certain conditions.
Causality & Recommended Protocol:
-
Verify Purity & Identity: Re-characterize your starting materials. The synthesis of pyrimidine-5-carbonitriles often involves a multicomponent reaction (e.g., Biginelli reaction), and residual starting materials like aldehydes or malononitrile can complicate analysis.[1][2]
-
Assess Sample Stability: Pyrimidine derivatives can be sensitive to pH, light, and temperature.
-
Protocol: Dissolve a small amount of your compound in your typical analytical solvent (e.g., DMSO-d₆, Acetonitrile). Run an initial analysis (¹H NMR or HPLC). Leave the solution on the benchtop for several hours and re-analyze. Compare the results for any new peaks or degradation products.
-
-
Check for Residual Solvents: Residual solvents from purification (e.g., Ethanol, DMF) are a common source of extraneous peaks in NMR and can affect chromatographic behavior.
-
Identification: In ¹H NMR, residual ethanol will show a characteristic triplet and quartet. DMF will appear as singlets around 2.7-3.0 ppm and 8.0 ppm.
-
Solution: Dry the sample thoroughly under high vacuum, possibly with gentle heating if the compound is thermally stable.
-
-
Evaluate Solubility: Poor solubility leads to low signal-to-noise in NMR and inaccurate quantification in HPLC. Pyrimidine-5-carbonitriles are often crystalline solids with limited solubility in water but better solubility in organic solvents.[3]
-
Action: Test solubility in a range of solvents (DMSO, Chloroform, Methanol, Acetonitrile) before preparing samples for analysis.
-
General Analytical Workflow
The following diagram outlines a logical workflow for characterizing and troubleshooting pyrimidine-5-carbonitrile derivatives.
Caption: A general workflow for synthesis, characterization, and troubleshooting.
Part 2: Troubleshooting by Analytical Technique
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone for structural elucidation. Common issues involve peak broadening, incorrect integrations, and unexpected signals.
Question: My ¹H NMR spectrum shows broad, poorly resolved peaks for the pyrimidine ring protons. What is the cause and solution?
Answer: Peak broadening in NMR spectra of heterocyclic compounds like pyrimidine-5-carbonitrile can stem from several factors, including aggregation, intermediate chemical exchange, or the presence of paramagnetic impurities.
Causality & Recommended Protocol:
-
Aggregation: These molecules can stack via π-π interactions, especially at higher concentrations, leading to broadened signals.
-
Protocol:
-
Dilution: Prepare a more dilute sample (e.g., reduce concentration by a factor of 5-10).
-
Temperature Increase: Acquire the spectrum at an elevated temperature (e.g., 50-80 °C). This increases molecular tumbling and can break up aggregates, resulting in sharper peaks.
-
-
-
Chemical Exchange: Protons on nitrogen atoms (if present, e.g., in amino-substituted pyrimidines) can undergo chemical exchange with trace amounts of water or acid in the solvent. This can broaden their own signals and sometimes adjacent C-H signals.
-
Protocol: Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. Exchangeable protons (N-H, O-H) will disappear or decrease in intensity.
-
-
Paramagnetic Impurities: Trace metals from catalysts or glassware can cause significant line broadening.
-
Protocol: Add a small amount of a chelating agent like EDTA to the NMR tube to sequester paramagnetic ions.
-
Question: I am struggling to assign the quaternary carbons in my ¹³C NMR spectrum, especially the C5 and the nitrile carbon. How can I confirm their assignment?
Answer: Quaternary carbons, which lack attached protons, often have long relaxation times and appear as weak signals in standard ¹³C NMR. The nitrile carbon can be particularly challenging. Two-dimensional (2D) NMR experiments are essential for unambiguous assignment.
Recommended Protocol:
-
Acquire a Heteronuclear Multiple Bond Correlation (HMBC) Spectrum: This experiment shows correlations between protons and carbons that are 2 or 3 bonds away.
-
Application: The proton on C6 of the pyrimidine ring should show a correlation to the quaternary carbon at C5. Protons on substituents at C4 or C6 will also show correlations to C5, confirming its position. The nitrile carbon (C≡N) is often too far away to show clear correlations but can sometimes be inferred.
-
-
Expected Chemical Shifts: Use known data as a guide. The nitrile carbon typically appears between 117-119 ppm, while the C5 carbon is often found further upfield, around 80-85 ppm.[4][5][6]
| Carbon Position | Typical ¹³C Chemical Shift (ppm) | Notes |
| C≡N (Nitrile) | 117 - 119 | Often a sharp, but low-intensity signal.[4][6] |
| C5 | 80 - 85 | The carbon to which the nitrile group is attached.[4][6] |
| C2, C4, C6 | 150 - 175 | Highly dependent on the substituents attached to the ring.[4][7] |
| Substituent Carbons | Varies | Aromatic carbons (120-140 ppm), Aliphatic carbons (10-60 ppm).[5] |
Caption: Typical ¹³C NMR chemical shift ranges for pyrimidine-5-carbonitrile derivatives.
Mass Spectrometry (MS)
MS provides crucial molecular weight information and fragmentation patterns that aid in structural confirmation.
Question: I am not observing the molecular ion peak [M]⁺ or [M+H]⁺ for my compound using Electrospray Ionization (ESI). What should I try?
Answer: The inability to observe the molecular ion in ESI-MS is a common issue that can be related to the compound's ionization efficiency, in-source fragmentation, or the formation of unexpected adducts.
Causality & Recommended Protocol:
-
Ionization Efficiency: The pyrimidine ring is basic and should protonate well in positive ion mode. However, certain substituents can suppress ionization.
-
Protocol:
-
Optimize Mobile Phase: Ensure the mobile phase contains a proton source. Add a small amount of formic acid (0.1%) or acetic acid to your solvent system (e.g., Water/Acetonitrile).
-
Check Ionization Mode: While positive mode ([M+H]⁺) is typical, try negative ion mode. You might observe the deprotonated molecule [M-H]⁻ or adducts like [M+Cl]⁻ if chlorinated solvents are present.
-
-
-
In-Source Fragmentation: The compound may be fragmenting in the ion source before it reaches the mass analyzer. The energy in the source might be too high.
-
Protocol: Reduce the fragmentor or capillary voltage in the ESI source settings. This provides "softer" ionization conditions, promoting the survival of the molecular ion.
-
-
Adduct Formation: Instead of protonation, your molecule might be forming adducts with salts present in the sample or mobile phase.
-
Protocol: Look for peaks corresponding to [M+Na]⁺ (M+23) or [M+K]⁺ (M+39). If these are dominant, it indicates salt contamination. Use high-purity solvents and glassware to minimize this.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for assessing the purity of synthesized compounds. Poor peak shape and resolution are frequent problems.
Question: My pyrimidine-5-carbonitrile compound shows a tailing peak in reverse-phase HPLC. How can I achieve a symmetrical peak?
Answer: Peak tailing in RP-HPLC is often caused by secondary interactions between the analyte and the stationary phase, particularly with residual, un-capped silanol groups on the silica support. The basic nitrogens on the pyrimidine ring are prime candidates for such interactions.
Causality & Recommended Protocol:
-
Silanol Interactions: Acidic silanol groups (Si-OH) on the C18 column can interact strongly with the basic sites on your molecule, causing it to "drag" along the column, resulting in a tailing peak.
-
Protocol 1: Lower the pH: Add a modifier like trifluoroacetic acid (TFA) or formic acid (0.05-0.1%) to the mobile phase. At a lower pH (e.g., pH 2.5-3.5), the silanol groups are protonated and less active, and the basic nitrogens on your compound are protonated, leading to more uniform interactions and better peak shape.[8][9]
-
Protocol 2: Add a Competing Base: Introduce a small amount of a competing base, like triethylamine (TEA), into the mobile phase. The TEA will preferentially interact with the active silanol sites, masking them from your analyte.
-
Protocol 3: Use a Different Column: Modern columns with end-capping or hybrid particle technology are designed to minimize silanol interactions and often provide better peak shapes for basic compounds.
-
| Parameter | Typical Starting Condition | Troubleshooting Adjustment |
| Column | C18, 250 x 4.6 mm, 5 µm | Try a C8 column or a column with advanced end-capping.[8] |
| Mobile Phase | Acetonitrile : Water | Add 0.1% Formic Acid or 0.1% TFA to both solvents. |
| Detection | UV, ~270 nm | Wavelength can be optimized based on the UV-Vis spectrum of the specific derivative. |
| Flow Rate | 1.0 mL/min | Can be adjusted to improve resolution.[8] |
| Mode | Isocratic or Gradient | Gradient elution is often necessary for separating impurities with different polarities. |
Caption: Common HPLC parameters for pyrimidine derivative analysis.
Logic Diagram for HPLC-MS Impurity Identification
References
- 1. benchchem.com [benchchem.com]
- 2. ias.ac.in [ias.ac.in]
- 3. chembk.com [chembk.com]
- 4. researchgate.net [researchgate.net]
- 5. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arkat-usa.org [arkat-usa.org]
- 7. Pyrimidine(289-95-2) 13C NMR spectrum [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Validation & Comparative
A Comparative Analysis of Pyrimidine Derivatives as Anticancer Agents: From Foundational Antimetabolites to Targeted Kinase Inhibitors
The pyrimidine nucleus, a fundamental component of DNA and RNA, has proven to be a privileged scaffold in the development of anticancer therapeutics.[1][2] Its inherent ability to mimic endogenous nucleobases allows for the rational design of molecules that can interfere with critical cellular processes essential for cancer cell proliferation and survival. This guide provides an in-depth comparative analysis of various classes of pyrimidine derivatives, offering a technical overview for researchers, scientists, and drug development professionals. We will delve into their mechanisms of action, comparative efficacy, and the experimental methodologies used to evaluate their performance, supported by experimental data.
The Antimetabolite Era: Disrupting DNA Synthesis
The first wave of pyrimidine-based anticancer agents emerged from the concept of antimetabolites—molecules that masquerade as normal cellular components to disrupt metabolic pathways.[3] This class primarily includes fluoropyrimidines and other nucleoside analogs.
Fluoropyrimidines: The Cornerstone of Chemotherapy
5-Fluorouracil (5-FU) , a pioneering pyrimidine analog, has been a mainstay in cancer treatment for decades.[4][5] Its mechanism of action is multifaceted, primarily involving the inhibition of thymidylate synthase (TS), an enzyme crucial for the synthesis of thymidine, a necessary component of DNA.[3] 5-FU is intracellularly converted into several active metabolites, including fluorodeoxyuridine monophosphate (FdUMP), which forms a stable complex with TS, leading to a "thymineless death" in rapidly dividing cancer cells.[4][5] Furthermore, its metabolites can be incorporated into both DNA and RNA, causing further cellular damage.[3]
Capecitabine , an oral prodrug of 5-FU, was developed to improve convenience and potentially reduce systemic toxicity. It is converted to 5-FU preferentially in tumor tissue, where the enzyme thymidine phosphorylase is often overexpressed.[6][7]
Experimental Workflow: Evaluating Fluoropyrimidine Efficacy
A standard approach to compare the efficacy of fluoropyrimidines involves in vitro cell viability assays followed by in vivo tumor xenograft models.
Figure 1: A typical experimental workflow for the preclinical comparison of fluoropyrimidine anticancer agents.
Comparative Efficacy: Capecitabine vs. 5-FU
Clinical data from large, randomized phase III trials in metastatic colorectal cancer have demonstrated that oral capecitabine offers a superior response rate and an improved safety profile compared to intravenous 5-FU/leucovorin, with equivalent overall survival.[8][9]
| Parameter | Capecitabine | Intravenous 5-FU/Leucovorin | p-value | Reference |
| Overall Response Rate | 26% | 17% | <0.0002 | [8][9] |
| Median Time to Progression | 4.6 months | 4.7 months | 0.95 | [9] |
| Median Overall Survival | 12.9 months | 12.8 months | 0.48 | [8] |
Table 1: Integrated efficacy data from two large, randomized phase III trials comparing capecitabine with intravenous 5-FU/leucovorin in patients with metastatic colorectal cancer.[8][9]
Nucleoside Analogs: Deceptive Building Blocks
Gemcitabine and Cytarabine (ara-C) are pyrimidine nucleoside analogs that primarily target DNA synthesis.
Gemcitabine , a deoxycytidine analog, is intracellularly phosphorylated to its active diphosphate (dFdCDP) and triphosphate (dFdCTP) forms.[10] dFdCTP competes with the natural deoxycytidine triphosphate for incorporation into DNA, leading to chain termination and apoptosis.[10][11] Additionally, dFdCDP inhibits ribonucleotide reductase, an enzyme essential for producing the deoxynucleotides required for DNA synthesis and repair.[10]
Cytarabine is another deoxycytidine analog that, once converted to its active triphosphate form (ara-CTP), gets incorporated into the DNA strand during the S phase of the cell cycle.[12][13] This incorporation leads to the termination of DNA chain elongation, thereby halting DNA synthesis and cell division.[12] Cytarabine is a cornerstone in the treatment of acute myeloid leukemia (AML) and other hematological malignancies.[12][14]
Mechanism of Action: Gemcitabine
Figure 2: The intracellular activation and mechanism of action of Gemcitabine.
The Rise of Targeted Therapy: Pyrimidine-Based Kinase Inhibitors
The pyrimidine scaffold has been instrumental in the development of targeted therapies, particularly protein kinase inhibitors.[1][15] Its ability to form key hydrogen bonds within the ATP-binding pocket of kinases makes it an ideal framework for designing potent and selective inhibitors.[16]
Epidermal Growth Factor Receptor (EGFR) Inhibitors
Overexpression and mutations of EGFR are common drivers in various cancers, including non-small cell lung cancer (NSCLC).[17][18] Pyrimidine derivatives have been successfully developed as EGFR tyrosine kinase inhibitors (TKIs).[17][19] These compounds typically compete with ATP for binding to the kinase domain of EGFR, thereby blocking downstream signaling pathways responsible for cell proliferation and survival.[18][20]
Many approved and investigational EGFR inhibitors feature a pyrimidine core, including gefitinib, erlotinib, and osimertinib.[19] The development of next-generation pyrimidine-based EGFR inhibitors focuses on overcoming resistance mutations, such as the T790M mutation.[17][18]
Cyclin-Dependent Kinase (CDK) Inhibitors
Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer.[21] The pyrimidine scaffold has been utilized to develop potent inhibitors of CDKs, particularly CDK4/6.[21] By inhibiting CDK4/6, these drugs prevent the phosphorylation of the retinoblastoma protein (Rb), leading to a G1 cell cycle arrest.[21] Palbociclib, ribociclib, and abemaciclib are approved CDK4/6 inhibitors that have significantly improved outcomes for patients with HR-positive metastatic breast cancer.[21]
Signaling Pathway: EGFR Inhibition
Figure 3: Inhibition of the EGFR signaling pathway by pyrimidine-based tyrosine kinase inhibitors.
Comparative Overview and Future Directions
The evolution of pyrimidine derivatives in oncology showcases the progression from broad-spectrum cytotoxic agents to highly specific targeted therapies.
| Class of Pyrimidine Derivative | Primary Mechanism of Action | Key Targets | Representative Drugs |
| Fluoropyrimidines | Inhibition of thymidylate synthase; incorporation into DNA/RNA | Thymidylate Synthase | 5-Fluorouracil, Capecitabine |
| Nucleoside Analogs | DNA chain termination; inhibition of DNA polymerase and ribonucleotide reductase | DNA Polymerase, Ribonucleotide Reductase | Gemcitabine, Cytarabine |
| Kinase Inhibitors | Competitive inhibition of ATP binding to kinase domain | EGFR, CDK4/6, etc. | Gefitinib, Erlotinib, Palbociclib |
Table 2: A comparative summary of the major classes of pyrimidine-based anticancer agents.
The versatility of the pyrimidine scaffold continues to be explored, with ongoing research focused on developing dual-target inhibitors and overcoming mechanisms of drug resistance.[22][23] The rich history and continued success of pyrimidine derivatives underscore their profound impact on cancer therapy and their promise for future drug discovery efforts.
References
- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijcrt.org [ijcrt.org]
- 3. What is the mechanism of Fluorouracil? [synapse.patsnap.com]
- 4. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 5. Fluorouracil - Wikipedia [en.wikipedia.org]
- 6. news.cancerconnect.com [news.cancerconnect.com]
- 7. Comparison of the Efficacy of Oral Capecitabine versus Bolus 5-FU in Preoperative Radiotherapy of Locally Advanced Rectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oral capecitabine vs intravenous 5-fluorouracil and leucovorin: integrated efficacy data and novel analyses from two large, randomised, phase III trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oral capecitabine vs intravenous 5-fluorouracil and leucovorin: integrated efficacy data and novel analyses from two large, randomised, phase III trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Gemcitabine? [synapse.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. What is Cytarabine used for? [synapse.patsnap.com]
- 13. Cytarabine - Wikipedia [en.wikipedia.org]
- 14. bloodcancerunited.org [bloodcancerunited.org]
- 15. Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. [iris.uniroma1.it]
- 16. benchchem.com [benchchem.com]
- 17. Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pharmajournal.net [pharmajournal.net]
- 19. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Promising molecular mechanisms responsible for gemcitabine resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Molecular Docking Studies of Pyrimidine-5-Carbonitrile Derivatives in Drug Discovery
The pyrimidine-5-carbonitrile scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities. Its versatility as a synthetic building block allows for the facile introduction of various substituents, enabling the fine-tuning of steric and electronic properties to achieve desired biological effects. This guide provides a comparative analysis of molecular docking studies involving pyrimidine-5-carbonitrile derivatives, offering insights into their interactions with key biological targets and the computational methodologies used to predict these interactions. The focus is on providing a practical, in-depth resource for researchers, scientists, and drug development professionals engaged in the rational design of novel therapeutics.
The Strategic Advantage of Pyrimidine-5-Carbonitrile in Drug Design
The pyrimidine ring is a fundamental component of nucleobases, making it readily accepted by the active sites of many enzymes. The addition of a carbonitrile (-C≡N) group at the 5-position is a key strategic choice. This electron-withdrawing group significantly influences the electronic distribution of the pyrimidine ring, often enhancing binding affinities through dipole-dipole interactions and hydrogen bonding capabilities. This unique combination of features has made pyrimidine-5-carbonitrile derivatives a focal point in the search for potent and selective inhibitors of various enzymes and receptors implicated in diseases such as cancer and microbial infections.
Comparative Analysis of Key Biological Targets and Derivative Performance
Molecular docking has been instrumental in elucidating the binding modes of pyrimidine-5-carbonitrile derivatives against a range of high-value biological targets. The following sections compare the performance of these derivatives against some of the most extensively studied targets, supported by experimental data.
Epidermal Growth Factor Receptor (EGFR) Kinase
EGFR is a transmembrane protein that plays a crucial role in cell proliferation and signaling. Its aberrant activation is a hallmark of many cancers, making it a prime target for anticancer drug development.[1] Pyrimidine-5-carbonitrile derivatives have been extensively investigated as EGFR inhibitors.[2][3]
A study by F. A. El-Essawy et al. (2020) designed and synthesized a series of pyrimidine-5-carbonitrile derivatives as ATP-mimicking EGFR inhibitors.[3][4] Their work highlights a strong correlation between in silico docking scores and in vitro inhibitory activity. For instance, compound 11b from their series emerged as a potent inhibitor of both wild-type (EGFRWT) and mutant (EGFRT790M) forms of the enzyme.[3][4]
Table 1: Comparative Docking Scores and Biological Activity of Pyrimidine-5-Carbonitrile Derivatives Against EGFR
| Compound ID | Target | Docking Score (kcal/mol) | In Vitro IC50 (µM) | Reference |
| 11b | EGFRWT | Not Specified | 0.09 | [3][4] |
| 11b | EGFRT790M | Not Specified | 4.03 | [3][4] |
| 10b | EGFR | Not Specified | 0.00829 | [2] |
| Erlotinib (Reference) | EGFRWT | Not Specified | 0.0059 | [5] |
| Erlotinib (Reference) | EGFRT790M | Not Specified | 0.2122 | [5] |
The molecular docking of these compounds into the ATP-binding site of EGFR (PDB ID: 1M17) revealed key interactions. The pyrimidine core typically forms hydrogen bonds with the hinge region residues, such as Met793, mimicking the binding of adenine in ATP.[2][6] The substituents on the pyrimidine ring then extend into hydrophobic pockets, further stabilizing the complex.
Cyclooxygenase-2 (COX-2)
COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Selective COX-2 inhibitors are sought after for their anti-inflammatory effects with a potentially reduced risk of gastrointestinal side effects compared to non-selective NSAIDs. Pyrimidine-5-carbonitrile derivatives have shown promise as selective COX-2 inhibitors.[7][8][9]
A study by H. A. AL-Ghulikah et al. (2022) synthesized and evaluated a series of pyrimidine-5-carbonitriles for their COX-2 inhibitory and anticancer activities.[9][10] Their findings demonstrated that several compounds exhibited potent COX-2 inhibition, with IC50 values in the submicromolar range.[8][9][10]
Table 2: Comparative Docking Scores and Biological Activity of Pyrimidine-5-Carbonitrile Derivatives Against COX-2
| Compound ID | Target | Docking Score (kcal/mol) | In Vitro IC50 (µM) | Reference |
| 3b | COX-2 | Not Specified | Similar to Celecoxib | [8] |
| 5b | COX-2 | Not Specified | Similar to Celecoxib | [8] |
| 5d | COX-2 | Not Specified | Similar to Celecoxib | [8] |
| Celecoxib (Reference) | COX-2 | Not Specified | 0.17 | [8] |
Docking studies of these derivatives into the active site of COX-2 (PDB ID: 5IKR) have shown that the pyrimidine-5-carbonitrile scaffold can effectively occupy the inhibitor binding pocket. The sulfonamide or other appropriate functional groups often interact with the key residue Arg513 in the side pocket of the COX-2 active site, a crucial interaction for selectivity over COX-1.
Other Promising Targets
Beyond EGFR and COX-2, molecular docking studies have guided the development of pyrimidine-5-carbonitrile derivatives against other significant targets:
-
VEGFR-2: A key mediator of angiogenesis, crucial for tumor growth and metastasis. Docking studies have helped in designing derivatives that show potent inhibitory activity against VEGFR-2.[11]
-
Dihydrofolate Reductase (DHFR): An essential enzyme in the synthesis of nucleic acids, making it a validated target for antimicrobial agents.
-
Thymidylate Synthase: Another critical enzyme in DNA synthesis, targeted by anticancer drugs like 5-fluorouracil. Thiouracil carbonitrile derivatives have been investigated as inhibitors of this enzyme.[12]
-
Cyclin-Dependent Kinases (CDKs): These enzymes regulate the cell cycle, and their dysregulation is common in cancer. Pyrimidine derivatives have been docked into the active site of CDKs to predict their inhibitory potential.[13]
A Validated Experimental Protocol for Molecular Docking
The following protocol outlines a generalized yet robust workflow for conducting molecular docking studies of pyrimidine-5-carbonitrile derivatives. The causality behind each step is explained to ensure scientific integrity and reproducibility.
Step 1: Preparation of the Protein Target
-
Structure Retrieval: Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). The choice of PDB entry is critical; select a high-resolution structure, preferably co-crystallized with a known inhibitor to accurately define the binding site.[6]
-
Protein Clean-up: The raw PDB file contains non-essential molecules such as water, ions, and co-solvents. These must be removed as they can interfere with the docking process.[6] The rationale is to create a clean, unobstructed binding pocket for the ligand to explore.
-
Protonation and Energy Minimization: Add hydrogen atoms to the protein, as they are crucial for forming hydrogen bonds.[1] Subsequently, perform an energy minimization step using a suitable force field (e.g., CHARMm or MMFF94) to relieve any steric clashes and to achieve a low-energy conformation of the protein.[14]
Step 2: Preparation of the Ligand (Pyrimidine-5-Carbonitrile Derivative)
-
Ligand Sketching and 3D Conversion: Draw the 2D structure of the pyrimidine-5-carbonitrile derivative using chemical drawing software like ChemDraw. Convert this 2D structure into a 3D conformation.[15]
-
Energy Minimization: Just as with the protein, the initial 3D structure of the ligand is unlikely to be in its lowest energy state. Perform energy minimization to obtain a stable, low-energy conformation.[14] This is crucial because the docking software will explore rotational bonds, and starting from a low-energy conformer increases the efficiency and accuracy of the search.
-
Assigning Charges and Atom Types: Correctly assign partial charges and atom types to the ligand. This is fundamental for the scoring function to accurately calculate the electrostatic and van der Waals interactions between the ligand and the protein.
Step 3: The Docking Simulation
-
Defining the Binding Site: Define the search space for the docking algorithm. This is typically a grid box centered on the active site of the protein. The dimensions of the grid box should be large enough to accommodate the ligand in various orientations but not so large as to make the conformational search computationally prohibitive.[6]
-
Running the Docking Algorithm: Execute the docking simulation using software such as AutoDock Vina or MOE.[6][15] The algorithm will systematically explore different conformations of the ligand within the defined grid box and calculate the binding energy for each pose.
-
Scoring and Ranking: The docking program will generate multiple binding poses for the ligand, each with a corresponding binding energy score. These scores are used to rank the poses, with the most negative binding energy typically indicating the most favorable binding mode.[1]
Step 4: Post-Docking Analysis
-
Visual Inspection: The top-ranked poses should be visually inspected using molecular visualization software like PyMOL or UCSF Chimera.[1] This step is crucial to ensure that the predicted binding mode is chemically sensible and to analyze the specific interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein.
-
Interaction Analysis: Identify the key amino acid residues in the active site that are interacting with the pyrimidine-5-carbonitrile derivative. This information is invaluable for understanding the structure-activity relationship (SAR) and for guiding the design of more potent analogs.
-
Correlation with Experimental Data: The ultimate validation of a docking protocol is its ability to correlate with experimental data. Compare the docking scores of a series of compounds with their experimentally determined biological activities (e.g., IC50 values). A good correlation provides confidence in the predictive power of the docking model.[2]
Visualizing the Workflow and Pathways
Diagrams are essential for conceptualizing complex workflows and biological processes. The following have been generated using Graphviz to illustrate key aspects of molecular docking studies with pyrimidine-5-carbonitrile derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. [PDF] New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies | Semantic Scholar [semanticscholar.org]
- 8. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. japsonline.com [japsonline.com]
- 13. Molecular docking, synthesis and biological significance of pyrimidine analogues as prospective antimicrobial and antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rsc.org [rsc.org]
- 15. remedypublications.com [remedypublications.com]
A Comparative Guide to Pyrimidine-Based EGFR Inhibitors: Efficacy, Mechanisms, and Clinical Insights
<
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, inhibitors of the Epidermal Growth Factor Receptor (EGFR) have emerged as a cornerstone in the treatment of various malignancies, most notably Non-Small Cell Lung Cancer (NSCLC).[][2][3] The pyrimidine scaffold has proven to be a particularly fruitful chemical starting point for the development of potent and selective EGFR tyrosine kinase inhibitors (TKIs).[4][5] This guide provides an in-depth, objective comparison of the efficacy of different pyrimidine-based EGFR inhibitors, supported by experimental data, to aid researchers and drug development professionals in their endeavors.
The Central Role of EGFR in Oncology
EGFR is a transmembrane receptor tyrosine kinase that, upon activation by ligands such as Epidermal Growth Factor (EGF), initiates a cascade of intracellular signaling pathways.[6] These pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, are crucial for regulating fundamental cellular processes like proliferation, survival, and differentiation.[6][7] In many cancers, aberrant EGFR signaling, driven by mutations or overexpression, leads to uncontrolled cell growth and tumor progression.[8][9] This makes EGFR a prime therapeutic target.
Visualizing the EGFR Signaling Cascade
The following diagram illustrates the major signaling pathways activated by EGFR. Understanding these pathways is critical to appreciating how their inhibition can lead to anti-tumor effects.
References
- 2. drugs.com [drugs.com]
- 3. What is the mechanism of Erlotinib Hydrochloride? [synapse.patsnap.com]
- 4. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. benchchem.com [benchchem.com]
The Versatility of the 4-Aminopyrimidine Scaffold: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The 4-aminopyrimidine core is a privileged scaffold in medicinal chemistry, serving as a foundational structure for a multitude of potent and selective inhibitors targeting a diverse range of enzymes. Its ability to form crucial hydrogen bond interactions, particularly with the hinge region of kinases, has made it a cornerstone in the development of targeted therapies. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 4-aminopyrimidine derivatives against three key drug targets: Epidermal Growth Factor Receptor (EGFR), Aurora Kinases, and Beta-Secretase 1 (BACE1). Through a comparative lens, we will explore how subtle structural modifications of this versatile scaffold dictate biological activity and selectivity, and how these derivatives stack up against alternative inhibitor classes.
Targeting Cell Proliferation: 4-Aminopyrimidine Derivatives as EGFR Inhibitors
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] Its aberrant activation is a hallmark of various cancers, making it a prime target for anticancer drug development.[2] 4-Aminopyrimidine derivatives have emerged as a significant class of EGFR inhibitors, rivaling the well-established quinazoline-based drugs like Gefitinib and Erlotinib.[3][4]
Structure-Activity Relationship (SAR) of 4-Aminopyrimidine EGFR Inhibitors
The inhibitory activity of 4-aminopyrimidine derivatives against EGFR is governed by specific structural features that facilitate their binding to the ATP-binding pocket of the kinase domain.
-
The 4-Amino Group: This is the critical pharmacophore, forming one or two hydrogen bonds with the backbone of the hinge region, most notably with the nitrogen of Met793.[5] This interaction mimics the adenine portion of ATP, anchoring the inhibitor in the active site.
-
Substitution at the 2- and 5-positions: The 2-position is often substituted with anilino or other aromatic groups that can extend into a hydrophobic pocket, enhancing potency. Modifications at the 5-position with small, hydrophobic groups can further optimize binding and selectivity.
-
Substitution at the 6-position: This position is often exploited to introduce solubilizing groups or moieties that can form additional interactions with the solvent-exposed region of the active site. For instance, the introduction of a phthalimide moiety at this position has been explored to enhance hydrogen bonding.[5]
A key strategy in the evolution of EGFR inhibitors has been the development of compounds that can overcome resistance mutations, such as the T790M "gatekeeper" mutation. Covalent inhibitors, often featuring an acrylamide warhead on a 4-anilino-quinazoline or -pyrimidine scaffold, have been successful in this regard. This reactive group forms a covalent bond with a cysteine residue (Cys797) near the active site, leading to irreversible inhibition.
Comparative Analysis: 4-Aminopyrimidine vs. Quinazoline Scaffolds
Quinazoline-based inhibitors have historically dominated the landscape of clinically approved EGFR inhibitors. However, 4-aminopyrimidine derivatives offer a compelling alternative with distinct advantages.
| Feature | 4-Aminopyrimidine Derivatives | Quinazoline Derivatives (e.g., Gefitinib, Erlotinib) |
| Core Scaffold | Pyrimidine | Quinazoline |
| Hinge Binding | Primarily through the 4-amino group. | Primarily through the N1 of the quinazoline ring and the 4-anilino group.[3] |
| Potency | Can achieve nanomolar to sub-nanomolar potency.[3] | Clinically proven nanomolar potency.[3] |
| Resistance | Can be engineered to overcome resistance mutations (e.g., T790M). | First-generation inhibitors are susceptible to resistance; later generations have overcome this. |
| Synthetic Accessibility | Generally accessible through various synthetic routes. | Well-established synthetic methodologies. |
Table 1: Comparative IC50 Values of EGFR Inhibitors
| Compound | Scaffold | EGFR WT IC50 (nM) | EGFR T790M/L858R IC50 (nM) | Reference |
| Gefitinib | Quinazoline | ~5 | >1000 | [3] |
| Erlotinib | Quinazoline | ~2 | >1000 | [3] |
| Compound 111 | Thieno[2,3-d]pyrimidine | 0.9 | 4 | [3] |
| Compound 1 | Pyrrolo[2,3-d]pyrimidine | 14.8 | Not Reported | [3] |
Visualizing the EGFR Signaling Pathway
The EGFR signaling cascade is a complex network of protein-protein interactions that ultimately leads to cellular proliferation. Inhibition of EGFR blocks this entire downstream cascade.
Caption: EGFR signaling pathway and the point of inhibition by 4-aminopyrimidine derivatives.
Mitotic Intervention: 4-Aminopyrimidine Derivatives as Aurora Kinase Inhibitors
Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are key regulators of mitosis. Their overexpression is frequently observed in various cancers, making them attractive targets for anticancer therapy.[6][7] 4-Aminopyrimidine-based compounds have been successfully developed as potent pan-Aurora kinase inhibitors.[6]
Structure-Activity Relationship (SAR) of 4-Aminopyrimidine Aurora Kinase Inhibitors
The development of 4-aminopyrimidine-based Aurora kinase inhibitors has been guided by the need for high potency and a favorable selectivity profile.
-
Core Scaffold: The 4-aminopyrimidine core is essential for hinge binding.
-
Substitutions: Extensive SAR studies have shown that substitutions at the 2- and 5-positions of the pyrimidine ring are crucial for potency and selectivity. For example, in a series of N-trisubstituted pyrimidine derivatives, a 4-chloro-2-fluorophenyl group at a specific position led to potent Aurora A inhibition and reduction of cMYC levels.[8]
-
Overcoming Resistance: Some 4-aminopyrimidine derivatives have demonstrated the ability to overcome resistance mechanisms observed with other Aurora kinase inhibitors.[6]
Comparative Analysis: 4-Aminopyrimidine Derivatives vs. Other Aurora Kinase Inhibitors
Several scaffolds have been explored for Aurora kinase inhibition. A comparison with a well-known inhibitor like VX-680 (Tozasertib) highlights the competitive nature of the 4-aminopyrimidine core.
| Feature | 4-Aminopyrimidine Derivatives | VX-680 (Tozasertib) |
| Core Scaffold | Pyrimidine | Pyrrolopyrazole |
| Potency | Can achieve low nanomolar IC50 values.[6] | Potent inhibitor of Aurora kinases A, B, and C. |
| Selectivity | Can be modulated through substitutions to achieve varying degrees of selectivity. | Pan-Aurora kinase inhibitor. |
| Clinical Status | Several derivatives have entered clinical trials.[6] | Has been evaluated in clinical trials. |
Table 2: Comparative IC50 Values of Aurora Kinase Inhibitors
| Compound | Scaffold | Aurora A IC50 (nM) | Aurora B IC50 (nM) | Reference |
| Alisertib (MLN8237) | Pyrimidine | 1.2 | 396.5 | [6] |
| Barasertib (AZD1152) | Pyrimidine | >1000 | 0.37 | [6] |
| AMG900 | Phthalazin-1-amine | 5 | 4 | [6] |
| VX-680 (Tozasertib) | Pyrrolopyrazole | 0.6 | 25 | [6] |
| Compound 38j | Pyrimidine | 7.1 | 25.7 | [6] |
Visualizing the Role of Aurora Kinases in Mitosis
Aurora kinases orchestrate multiple events during mitosis, from centrosome separation to cytokinesis. Their inhibition leads to mitotic arrest and ultimately apoptosis in cancer cells.
Caption: The role of Aurora kinases in mitosis and their inhibition by 4-aminopyrimidine derivatives.
Tackling Neurodegeneration: 4-Aminopyrimidine Derivatives as BACE1 Inhibitors
Beta-secretase 1 (BACE1) is an aspartyl protease that plays a crucial role in the amyloidogenic processing of the amyloid precursor protein (APP), leading to the production of amyloid-beta (Aβ) peptides.[9] The accumulation of Aβ is a central event in the pathogenesis of Alzheimer's disease.[9] Consequently, BACE1 has become a major therapeutic target, and 4-aminopyrimidine derivatives have shown promise as potent BACE1 inhibitors.
Structure-Activity Relationship (SAR) of 4-Aminopyrimidine BACE1 Inhibitors
The design of 4-aminopyrimidine-based BACE1 inhibitors focuses on achieving high potency, selectivity over other aspartyl proteases like Cathepsin D, and the ability to cross the blood-brain barrier.
-
Core Scaffold: The aminopyrimidine or diaminopyrimidine core can interact with the catalytic aspartate residues in the active site of BACE1.
-
Substitutions: Modifications are made to occupy the various subsites (S1, S1', S2, S2', etc.) of the BACE1 active site to enhance binding affinity and selectivity. For example, the introduction of selenium-containing moieties has been shown to improve potency.
-
Permeability: Structural modifications are often necessary to improve physicochemical properties, such as reducing polar surface area and increasing lipophilicity, to enhance brain penetration.
Comparative Analysis: 4-Aminopyrimidine Derivatives vs. Other BACE1 Inhibitors
The development of BACE1 inhibitors has been challenging, with several candidates failing in late-stage clinical trials. A comparison with a clinical trial candidate like Verubecestat provides context for the performance of 4-aminopyrimidine derivatives.
| Feature | 4-Aminopyrimidine Derivatives | Verubecestat (MK-8931) |
| Core Scaffold | Aminopyrimidine/Diaminopyrimidine | Amidine-based |
| Potency | Can achieve nanomolar to micromolar IC50 values. | Potent BACE1 inhibitor with a Ki of 2.2 nM.[10] |
| Selectivity | Selectivity over other proteases is a key optimization parameter. | Highly selective for BACE1 over Cathepsin D (>100,000-fold).[10] |
| Clinical Status | Preclinical and early clinical development. | Halted in late-stage clinical trials due to lack of efficacy and side effects. |
Table 3: Comparative IC50/Ki Values of BACE1 Inhibitors
| Compound | Scaffold | BACE1 IC50/Ki | Reference |
| Lead Compound 1 | Aminopyrimidine | 37.4 µM | [6] |
| Optimized Compound 13g | Aminopyrimidine | 1.4 µM | [6] |
| Verubecestat (MK-8931) | Amidine-based | Ki = 2.2 nM | [10] |
Visualizing the Amyloid Precursor Protein (APP) Processing Pathway
BACE1 initiates the amyloidogenic pathway. Inhibiting BACE1 shifts APP processing towards the non-amyloidogenic pathway, reducing the production of neurotoxic Aβ peptides.
Caption: Amyloid precursor protein (APP) processing pathways and the inhibitory action of 4-aminopyrimidine derivatives on BACE1.
Experimental Protocols
To ensure the reproducibility and validation of findings, detailed experimental protocols are essential. Below are representative protocols for assessing the activity of 4-aminopyrimidine derivatives.
General Synthesis of 4-Aminopyrimidine Derivatives
A common route for the synthesis of 4-aminopyrimidine scaffolds involves the condensation of a β-dicarbonyl compound or its equivalent with guanidine or a substituted guanidine.[6] Further modifications can be achieved through nucleophilic aromatic substitution reactions on a di- or tri-halopyrimidine starting material.[8]
Caption: A generalized synthetic workflow for 4-aminopyrimidine derivatives.
Protocol 1: In Vitro EGFR Kinase Inhibition Assay
This protocol outlines a common method to determine the half-maximal inhibitory concentration (IC50) of a test compound against EGFR kinase activity.
Materials:
-
Recombinant human EGFR (active kinase domain)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP (Adenosine 5'-triphosphate)
-
Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT)
-
Test compound (4-aminopyrimidine derivative) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
96-well white, flat-bottom plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.
-
Reaction Setup: In a 96-well plate, add 1 µL of the diluted test compound or DMSO (for control) to each well.
-
Add 2 µL of EGFR enzyme solution (concentration to be optimized) to each well.
-
Add 2 µL of a substrate/ATP mixture (final concentrations to be optimized, e.g., 25 µM ATP and 0.2 µg/µL substrate) to initiate the reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Protocol 2: In Vitro Aurora Kinase Inhibition Assay
This protocol is similar to the EGFR assay and can be adapted for Aurora A or B kinases.
Materials:
-
Recombinant active Aurora A or Aurora B kinase
-
Myelin basic protein (MBP) or a specific peptide substrate
-
Other materials are as listed in Protocol 1.
Procedure:
-
Follow the same general procedure as the EGFR kinase assay (Protocol 1).
-
Optimize the concentrations of the Aurora kinase and its specific substrate (e.g., MBP at 1 mg/mL).
-
The incubation time and temperature may need to be adjusted (e.g., 30°C for 30-60 minutes).
Protocol 3: BACE1 FRET-Based Inhibition Assay
This protocol describes a fluorescence resonance energy transfer (FRET) assay to measure BACE1 activity.
Materials:
-
Recombinant human BACE1 enzyme
-
BACE1 FRET substrate (a peptide with a fluorophore and a quencher)
-
BACE1 Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
Test compound dissolved in DMSO
-
96-well black, flat-bottom plates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO.
-
Reaction Setup: In a 96-well plate, add the test compound, BACE1 assay buffer, and BACE1 FRET substrate.
-
Reaction Initiation: Add the BACE1 enzyme to each well to start the reaction.
-
Incubation: Incubate the plate at room temperature, protected from light. The reaction can be monitored kinetically or as an endpoint assay.
-
Data Acquisition: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the fluorophore. As the substrate is cleaved by BACE1, the distance between the fluorophore and quencher increases, resulting in an increase in fluorescence.
-
Data Analysis: Calculate the percent inhibition of BACE1 activity for each compound concentration. Determine the IC50 value from a dose-response curve.
Protocol 4: Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest (e.g., A549 for EGFR, HCT116 for Aurora kinase)
-
Cell culture medium and supplements
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear, flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the GI50 (concentration for 50% growth inhibition) or IC50 value.[7]
Protocol 5: Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine on the cell membrane.
Materials:
-
Cells treated with the test compound
-
Annexin V-FITC (or another fluorophore)
-
Propidium Iodide (PI)
-
Binding Buffer (e.g., 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the test compound for the desired time to induce apoptosis.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Binding Buffer and add Annexin V-FITC and PI.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
Conclusion
The 4-aminopyrimidine scaffold represents a highly versatile and adaptable platform for the design of potent and selective enzyme inhibitors. Its success in targeting a range of clinically relevant proteins, from kinases to proteases, underscores its importance in modern drug discovery. The structure-activity relationships discussed in this guide highlight the key principles that govern the interaction of these derivatives with their targets and provide a framework for the rational design of next-generation inhibitors. By understanding the nuances of SAR and leveraging comparative analyses with alternative scaffolds, researchers can continue to exploit the full potential of the 4-aminopyrimidine core to develop novel and effective therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 5. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparative Binding Affinity of Pyrimidine Derivatives
Introduction
In the landscape of medicinal chemistry, the pyrimidine nucleus stands out as a "privileged scaffold."[1] Its structural resemblance to the purine bases of DNA and RNA allows it to readily interact with a multitude of biological targets, particularly the ATP-binding pockets of protein kinases.[1][2] This has led to the development of numerous pyrimidine derivatives as potent therapeutic agents, especially in oncology.[1] However, the journey from a promising scaffold to a clinically effective drug is paved with meticulous optimization, at the heart of which lies the concept of binding affinity .
Understanding the strength of the interaction between a compound (the ligand) and its protein target is fundamental to drug discovery.[3] This interaction is quantified by the equilibrium dissociation constant (K_D), a measure that dictates the concentration of a drug required to achieve a therapeutic effect.[4] A lower K_D value signifies a tighter, more potent interaction.[4]
This guide provides an in-depth comparison of the binding affinities of various pyrimidine derivatives to two critical cancer targets: Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2) . We will delve into the structure-activity relationships (SAR) that govern these interactions, present comparative data, and provide detailed, field-proven protocols for the gold-standard experimental techniques used to measure binding affinity. Our goal is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to navigate this critical aspect of drug design.
The Energetics of Interaction: What Drives Binding?
Protein-ligand binding is a dynamic and reversible process governed by a symphony of non-covalent intermolecular forces.[3] The specificity and strength of this interaction, encapsulated by the K_D, arise from the sum of these forces:
-
Hydrogen Bonds: These are crucial directional interactions between hydrogen bond donors and acceptors on both the ligand and the protein.
-
Electrostatic Interactions: These include attractions between charged or polar groups, such as salt bridges between acidic and basic residues.
-
Hydrophobic Interactions: The sequestration of non-polar surfaces away from water provides a significant entropic driving force for binding.
-
Van der Waals Forces: These are weak, short-range attractions between all atoms that become significant when a ligand fits snugly into a binding pocket.
Optimizing a pyrimidine derivative involves strategically modifying its structure to maximize these favorable interactions with the target's active site, a process guided by Structure-Activity Relationship (SAR) studies.[5]
Comparative Analysis: Pyrimidine Derivatives in Action
To illustrate the principles of SAR and binding affinity, we will examine derivatives targeting EGFR and CDK2, two well-established protein kinases in cancer therapy.
Target I: Epidermal Growth Factor Receptor (EGFR)
EGFR is a receptor tyrosine kinase that plays a pivotal role in cell proliferation and survival.[6] Its uncontrolled activation is a hallmark of many cancers, making it a prime therapeutic target.[6][7] Pyrimidine-based inhibitors are designed to compete with ATP at the kinase's catalytic site, thereby blocking downstream signaling.
Caption: Inhibition of the EGFR signaling pathway by a pyrimidine derivative.
The table below compares several well-known and experimental pyrimidine-based EGFR inhibitors. Note how structural modifications influence their potency and selectivity, particularly against resistance-conferring mutations like T790M.
| Derivative Class | Example Compound | Target Protein | Binding Affinity (IC₅₀) | Key SAR Insights |
| Quinazoline | Gefitinib | EGFR (WT) | ~2-80 nM | The quinazoline core mimics the purine of ATP. The aniline side chain provides key interactions in the binding pocket. |
| Quinazoline | Erlotinib | EGFR (WT) | ~2 nM | Similar to Gefitinib, it reversibly binds to the ATP site of EGFR.[6] |
| Pyrimido[4,5-b]indole | Nazartinib | EGFR (T790M, L858R) | ~1 nM | The indole group provides additional hydrophobic interactions, enhancing potency against mutant forms.[6] |
| Pyrrolo[2,3-d]pyrimidine | Avitinib | EGFR (T790M) | ~2.5 nM | This fused pyrimidine system is a selective inhibitor for the T790M mutant.[6] |
| Thieno[2,3-d]pyrimidine | Compound 5b | EGFR (WT) | 37.19 nM | Modifications to this scaffold are explored to overcome resistance.[8] |
| Thieno[2,3-d]pyrimidine | Compound 5b | EGFR (T790M) | 204.10 nM | Shows reduced affinity for the mutant, highlighting the challenge of maintaining potency.[8] |
Target II: Cyclin-Dependent Kinase 2 (CDK2)
CDK2, in complex with Cyclin E or Cyclin A, is a key regulator of the cell cycle, specifically the transition from the G1 to the S phase. Its overactivity can lead to uncontrolled cell division, a cornerstone of cancer.[9][10] Pyrimidine inhibitors target the ATP-binding site of CDK2 to induce cell cycle arrest.
References
- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmajournal.net [pharmajournal.net]
- 3. longdom.org [longdom.org]
- 4. Binding Affinity | Malvern Panalytical [malvernpanalytical.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 7. Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic Routes of 4-Amino-2-hydroxypyrimidine-5-carbonitrile
Introduction
4-Amino-2-hydroxypyrimidine-5-carbonitrile is a highly functionalized pyrimidine derivative of significant interest to researchers in medicinal chemistry and drug development. Its structural motifs, including the 2-hydroxypyrimidine core, are found in numerous biologically active molecules, making it a valuable building block for the synthesis of novel therapeutic agents. The strategic placement of an amino group, a hydroxyl group, and a nitrile moiety on the pyrimidine ring offers multiple points for further chemical modification, enabling the exploration of diverse chemical spaces in the quest for new drugs.
This guide provides a comparative analysis of the primary synthetic routes to this compound, offering an in-depth look at the methodologies, experimental data, and the underlying chemical principles. The objective is to equip researchers with the necessary information to make informed decisions when selecting a synthetic strategy tailored to their specific laboratory capabilities and research goals.
Route 1: Three-Component One-Pot Synthesis
One of the most convergent and atom-economical approaches to constructing the pyrimidine core is through a three-component reaction. This method typically involves the condensation of a C1 synthon (often an aldehyde), a compound with an active methylene group (malononitrile), and a binucleophile (urea or thiourea).[1][2]
General Reaction Scheme
This reaction proceeds via an initial Knoevenagel condensation of an aldehyde with malononitrile to form an electron-deficient alkene. This intermediate then undergoes a Michael addition with urea, followed by cyclization and tautomerization to yield the final pyrimidine product. While this method is widely used for the synthesis of C6-substituted pyrimidines, the synthesis of the C6-unsubstituted target molecule requires a specific C1 source.
Experimental Protocol (Adapted for C6-Unsubstituted Product)
-
Step 1: Reaction Setup
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine malononitrile (1 equivalent), urea (1.2 equivalents), and a suitable solvent such as ethanol.
-
Add a basic catalyst, for instance, potassium carbonate (0.2 equivalents).[1]
-
As a C1 source that can lead to a hydrogen at the C6 position, triethyl orthoformate can be utilized. Add triethyl orthoformate (1.5 equivalents) to the reaction mixture.
-
-
Step 2: Reaction Execution
-
Heat the reaction mixture to reflux and maintain for a period of 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
-
Step 3: Work-up and Purification
-
Upon completion, cool the reaction mixture to room temperature.
-
The product is expected to precipitate out of the solution. If not, the solvent can be partially evaporated under reduced pressure.
-
Filter the solid product, wash with cold ethanol, and dry under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.
-
Discussion of Route 1
The primary advantage of this route is its operational simplicity and the use of readily available and inexpensive starting materials. The one-pot nature of the reaction avoids the need for isolation of intermediates, thereby saving time and resources. However, the yield and purity of the final product can be sensitive to the reaction conditions, including the choice of catalyst, solvent, and the reactivity of the C1 synthon. For the synthesis of the C6-unsubstituted product, the reaction with triethyl orthoformate may require optimization to minimize side reactions.
Route 2: Two-Component Cyclocondensation
A more traditional and often higher-yielding approach involves a two-component cyclocondensation reaction. This strategy relies on the synthesis of an activated three-carbon chain precursor, which then reacts with urea to form the pyrimidine ring. A common precursor for this synthesis is ethoxymethylenemalononitrile.
General Reaction Scheme
This route begins with the preparation of ethoxymethylenemalononitrile from malononitrile and triethyl orthoformate. The purified ethoxymethylenemalononitrile is then reacted with urea in the presence of a base to effect cyclization.
Experimental Protocol
-
Step 1: Synthesis of Ethoxymethylenemalononitrile
-
In a flask, a mixture of malononitrile (1 equivalent) and triethyl orthoformate (1.5 equivalents) with a catalytic amount of acetic anhydride is heated at reflux for 2-3 hours.
-
The progress of the reaction is monitored by gas chromatography.
-
After completion, the excess triethyl orthoformate and ethanol formed are removed by distillation. The resulting ethoxymethylenemalononitrile is often used in the next step without further purification, or it can be distilled under reduced pressure.
-
-
Step 2: Cyclocondensation with Urea
-
To a solution of sodium ethoxide (1.2 equivalents) in absolute ethanol, add urea (1.1 equivalents) and stir until dissolved.
-
To this solution, add ethoxymethylenemalononitrile (1 equivalent) dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux for 3-5 hours.
-
-
Step 3: Work-up and Purification
-
Cool the reaction mixture in an ice bath and acidify with a dilute acid (e.g., acetic acid or hydrochloric acid) to a pH of 5-6.
-
The precipitated product is collected by filtration, washed with cold water and then with a small amount of cold ethanol.
-
The crude product is dried and can be recrystallized from an appropriate solvent to afford pure this compound.
-
Discussion of Route 2
This two-step approach generally provides higher yields and a cleaner product compared to the one-pot method, as the intermediate is isolated and purified. This method offers better control over the reaction. The main drawback is the additional step of preparing and isolating the ethoxymethylenemalononitrile intermediate, which makes the overall process longer.
Comparative Analysis
| Feature | Route 1: Three-Component One-Pot Synthesis | Route 2: Two-Component Cyclocondensation |
| Starting Materials | Malononitrile, Urea, Triethyl Orthoformate | Malononitrile, Urea, Triethyl Orthoformate |
| Number of Steps | 1 | 2 |
| Typical Yield | Moderate to Good (yields for analogous C6-aryl substituted compounds are reported in the range of 70-85%[2]) | Good to Excellent (expected to be higher than Route 1) |
| Reaction Conditions | Reflux in ethanol with a base | Step 1: Reflux; Step 2: Reflux in ethanol with a strong base |
| Process Simplicity | High (one-pot) | Moderate |
| Control over Reaction | Moderate | High |
| Scalability | Potentially challenging due to exotherms and side reactions | More straightforward to scale up |
| Purification | May require more extensive purification | Generally cleaner reaction profile |
Visualizing the Synthetic Pathways
Caption: Comparative workflow of the two main synthetic routes.
Conclusion
Both the three-component one-pot synthesis and the two-component cyclocondensation offer viable pathways to this compound. The choice between these routes will largely depend on the specific requirements of the research. For rapid access to the compound, particularly on a smaller scale, the one-pot synthesis may be preferable due to its simplicity. However, for larger-scale synthesis where yield, purity, and reproducibility are paramount, the two-component cyclocondensation route is likely the more robust and reliable option. Researchers should carefully consider the trade-offs between process time, yield, and purification efforts when selecting their synthetic strategy. Further optimization of reaction conditions for either route could lead to improved outcomes and is an area ripe for investigation.
References
A Comparative Guide to the Biological Activity of 4-Amino-2-hydroxypyrimidine-5-carbonitrile Analogs
For researchers and drug development professionals navigating the chemical space of heterocyclic compounds, the pyrimidine-5-carbonitrile scaffold represents a privileged core structure. Its inherent drug-like properties and versatile substitution points have made it a focal point for the development of novel therapeutic agents. This guide provides an in-depth comparative analysis of the biological activities of analogs derived from the 4-Amino-2-hydroxypyrimidine-5-carbonitrile core, offering a synthesis of experimental data and mechanistic insights to inform future drug discovery efforts.
The this compound Scaffold: A Foundation for Diverse Biological Activities
The this compound core is a highly functionalized heterocycle that offers multiple points for chemical modification. The amino group at the C4 position, the hydroxyl group at the C2 position (which can exist in its tautomeric keto form as a pyrimidone), and the potential for substitution at the C6 position provide a rich playground for medicinal chemists. These modifications profoundly influence the molecule's steric and electronic properties, leading to a diverse range of biological activities, primarily in the realms of anticancer, antimicrobial, and anti-inflammatory research.
The rationale behind synthesizing analogs of this core structure is rooted in the principles of structure-activity relationship (SAR) studies. By systematically altering the substituents, researchers can probe the interactions of these molecules with biological targets, aiming to enhance potency, selectivity, and pharmacokinetic properties.
Comparative Analysis of Biological Activities
The biological potential of this compound analogs is broad. This section will comparatively analyze their performance in key therapeutic areas, supported by experimental data from peer-reviewed literature.
Anticancer Activity
A significant body of research has focused on the anticancer properties of pyrimidine-5-carbonitrile derivatives. These compounds have been shown to exert their effects through the inhibition of key enzymes involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclooxygenase-2 (COX-2).
2.1.1. As EGFR and VEGFR-2 Inhibitors
Many pyrimidine-5-carbonitrile analogs have been designed as ATP-mimicking tyrosine kinase inhibitors. Modifications at the C2 and C4 positions are crucial for their interaction with the hinge region of the kinase domain.
-
Key Insight: The introduction of substituted anilino or other aryl groups at the C4 position, and various thioether or amino groups at the C2 position, has yielded potent EGFR and VEGFR-2 inhibitors. The nature and substitution pattern of the aryl ring significantly impact the inhibitory activity.
| Compound ID | Modifications from Core | Target Cancer Cell Line | IC50 (µM) | Reference |
| Analog A | 2-thio-substituted, 4-(substituted anilino) | HCT-116 (Colon) | 1.14 | [1] |
| MCF-7 (Breast) | 1.54 | [1] | ||
| Analog B | 2-thio-substituted, 4-(substituted anilino) | HCT-116 (Colon) | 3.37 | [2] |
| HepG-2 (Liver) | 3.04 | [2] | ||
| MCF-7 (Breast) | 4.14 | [2] | ||
| Analog C | 2-hydrazinyl, 4-dialkylamino | Various | 10⁻⁵ - 10⁻⁷ M range | [3] |
| Erlotinib | (Reference Drug) | HepG-2 (Liver) | 0.87 | [4] |
| A549 (Lung) | 1.12 | [4] | ||
| MCF-7 (Breast) | 5.27 | [4] | ||
| Sorafenib | (Reference Drug) | HCT-116 (Colon) | 8.96 | [1] |
| MCF-7 (Breast) | 11.83 | [1] |
2.1.2. As COX-2 Inhibitors
Chronic inflammation is a hallmark of cancer, and the COX-2 enzyme is often overexpressed in tumors. Pyrimidine-5-carbonitrile derivatives have been explored as COX-2 inhibitors, offering a dual anti-inflammatory and anticancer effect.
-
Key Insight: The presence of a sulfonamide moiety or certain heterocyclic rings at the C2 position can confer potent and selective COX-2 inhibitory activity.
| Compound ID | Modifications from Core | COX-2 IC50 (µM) | Reference |
| Analog D | 2-(substituted amino), 4-aryl | 0.65 | [5] |
| Celecoxib | (Reference Drug) | 0.56 | [5] |
Antimicrobial Activity
The pyrimidine core is also a key component of many antimicrobial agents. Analogs of this compound have demonstrated promising activity against a range of bacterial and fungal pathogens.
-
Key Insight: Modifications at the C2, C4, and C6 positions with various alkyl, aryl, and heterocyclic moieties have been shown to be effective. The lipophilicity and electronic nature of these substituents play a critical role in their antimicrobial potency.
| Compound ID | Modifications from Core | Target Microorganism | MIC (µg/mL) | Reference | | :--- | :--- | :--- | :--- | | Analog E | 2,4-disubstituted, 6-alkyl | Staphylococcus aureus | 12.5 |[6] | | Analog F | 2,4-disubstituted, 6-alkyl | Escherichia coli | >100 |[6] | | Analog G | 2-(substituted hydrazinyl), 4-indolyl | S. aureus | 12.5 |[7][8] | | | | Candida albicans | 12.5 |[7][8] |
Experimental Protocols
To ensure the reproducibility and validity of the presented findings, this section details the standard methodologies used to evaluate the biological activities of these analogs.
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Principle: In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Experimental Workflow for In Vitro Cytotoxicity Testing
Caption: Workflow of the MTT assay for determining the cytotoxicity of compounds.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3][9]
Principle: A standardized suspension of bacteria is tested against serial dilutions of an antimicrobial agent in a liquid medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.
Step-by-Step Protocol:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
In Vitro Kinase Inhibition Assay (e.g., for EGFR)
These assays measure the direct inhibitory effect of a compound on the enzymatic activity of a specific kinase.
Principle: A purified recombinant kinase is incubated with its substrate and ATP. The amount of phosphorylated substrate is then quantified, often using methods like ELISA or luminescence-based assays.
Step-by-Step Protocol (Generic Luminescence-based Assay):
-
Reaction Setup: In a 96-well plate, combine the purified EGFR enzyme, a specific peptide substrate, and the test compound at various concentrations in a kinase buffer.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Detection: Add a detection reagent that quantifies the amount of ADP produced (which is proportional to the kinase activity). This is often a coupled enzyme system that generates a luminescent signal.
-
Signal Measurement: Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a control with no inhibitor and determine the IC50 value.
EGFR Signaling Pathway and Inhibition
Caption: Inhibition of the EGFR signaling pathway by pyrimidine-5-carbonitrile analogs.
Structure-Activity Relationship (SAR) Insights
The collective data from various studies on this compound analogs allow for the deduction of several key SAR trends:
-
C4 Position: The nature of the substituent at the C4-amino group is critical for anticancer activity, particularly for kinase inhibition. Bulky aromatic groups, often with specific electronic properties (e.g., electron-withdrawing groups), are generally favored for binding to the ATP pocket of kinases like EGFR and VEGFR-2.
-
C2 Position: Modifications at the C2 position significantly influence the spectrum of biological activity. The presence of a thioether or substituted amino groups can enhance anticancer and antimicrobial activities. For COX-2 inhibition, sulfonamide-containing moieties at this position have proven to be effective.
-
C6 Position: While less explored, substitutions at the C6 position can also modulate activity. Small alkyl or aryl groups can impact the overall conformation of the molecule and its interaction with target proteins.
-
5-carbonitrile Group: The cyano group at the C5 position is a common feature in these active analogs and is believed to contribute to the overall electronic properties and binding interactions of the scaffold.
Conclusion and Future Directions
The this compound scaffold is a versatile platform for the design of potent and selective modulators of various biological targets. The analogs discussed in this guide demonstrate significant potential as anticancer, antimicrobial, and anti-inflammatory agents.
Future research in this area should focus on:
-
Multi-target Drug Design: Given the diverse activities of this scaffold, designing single molecules that can modulate multiple targets (e.g., dual EGFR/VEGFR-2 inhibitors or compounds with combined anticancer and antimicrobial properties) is a promising strategy.
-
Pharmacokinetic Optimization: While many potent analogs have been identified, in-depth studies on their absorption, distribution, metabolism, and excretion (ADME) properties are necessary to advance them into clinical development.
-
Exploration of Novel Targets: The full biological potential of this scaffold may not yet be realized. Screening of diverse libraries of these analogs against a wider range of biological targets could uncover novel therapeutic applications.
This guide serves as a comprehensive resource for researchers in the field, providing a comparative overview of the biological activities of this compound analogs and the experimental methodologies to evaluate them. The insights provided herein are intended to facilitate the rational design and development of the next generation of pyrimidine-based therapeutics.
References
- 1. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Broth microdilution - Wikipedia [en.wikipedia.org]
- 4. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Novel pyrimidines as COX-2 selective inhibitors: synthesis, DFT analysis, molecular docking and dynamic simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Broth Microdilution | MI [microbiology.mlsascp.com]
Safety Operating Guide
A Researcher's Guide to the Safe Handling of 4-Amino-2-hydroxypyrimidine-5-carbonitrile
As researchers and scientists at the forefront of drug development, our work with novel chemical compounds is foundational to innovation. With this innovation comes the profound responsibility of ensuring the utmost safety in our laboratories. This guide provides essential, immediate safety and logistical information for handling 4-Amino-2-hydroxypyrimidine-5-carbonitrile. In the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious and rigorous approach based on the toxicological data of analogous pyrimidine and carbonitrile compounds is not just recommended, but imperative.
The structural motifs of this compound—an aminopyrimidine core with a nitrile group—suggest potential biological activity and, consequently, the need for careful handling to mitigate health risks. Similar compounds have been noted to cause skin, eye, and respiratory irritation.[1][2][3][4][5] Therefore, all interactions with this compound should be governed by the principle of minimizing exposure through a combination of engineering controls, personal protective equipment, and stringent operational protocols.
Hazard Assessment and Personal Protective Equipment (PPE)
Given the unknown specific toxicological properties of this compound, a multi-layered PPE strategy is crucial. The following table outlines the recommended PPE based on the potential hazards inferred from structurally related molecules.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield worn over safety glasses. Must conform to EN 166 (EU) or NIOSH (US) standards.[1][6][7] | To shield against potential splashes and airborne particles that could cause serious eye irritation.[1][3][4][5] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene), inspected before each use. A flame-resistant lab coat or impervious clothing is mandatory.[1][6] | To prevent skin contact, which may lead to irritation or harmful effects if absorbed.[2][3][4][5] Double-gloving is recommended for moderate to high-hazard activities.[8][9] |
| Respiratory Protection | All handling should occur in a well-ventilated area, preferably within a certified chemical fume hood.[1][8] If there is a risk of exceeding exposure limits or significant aerosolization, a full-face respirator should be used.[6][7] | To avoid the inhalation of dust or aerosols, which may cause respiratory tract irritation.[1][2][3] |
Operational Plan: Step-by-Step Handling Protocol
A systematic workflow is essential for ensuring safety and preventing contamination. The following protocols for weighing the solid compound and preparing solutions must be strictly adhered to.
Experimental Workflow for Safe Handling
Caption: Step-by-step workflow for handling this compound.
Protocol for Weighing Solid Compound:
-
Don appropriate PPE as detailed in the table above, including double gloves.[8][9]
-
Perform all weighing activities within a certified chemical fume hood or a balance enclosure to contain any airborne particles.[8]
-
Use a clean spatula and anti-static weighing paper or a tared container.
-
After weighing, carefully clean the spatula and the weighing area with a solvent-moistened wipe (e.g., 70% ethanol).[8]
-
Treat all disposable materials , such as wipes and weighing paper, as contaminated waste.[8]
Protocol for Preparing Stock Solutions:
-
Conduct all solution preparations within a certified chemical fume hood. [8]
-
Slowly add the solvent to the solid compound to prevent splashing and aerosolization.[8]
-
If sonication is necessary to dissolve the compound, ensure the vial is securely capped and placed within a secondary container.[8]
-
Clearly label the final solution with the compound's name, concentration, solvent, preparation date, and your initials.
Disposal Plan: Managing Contaminated Waste
Proper segregation and disposal of chemical waste are critical to laboratory safety and environmental protection.
-
Solid Waste: Collect all unused or contaminated solid this compound in a dedicated, clearly labeled, and sealable hazardous waste container.[10]
-
Contaminated Materials: All items that have come into contact with the compound, including pipette tips, gloves, and bench paper, must be considered hazardous.[10] These should be collected in a separate, clearly labeled hazardous waste bag or container.[10]
-
Storage and Disposal: Store sealed hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials like strong oxidizing agents.[10] Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[10] High-temperature incineration is often the preferred method for nitrile-containing compounds.[10]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
-
Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes.[2] Remove contaminated clothing and seek medical attention if irritation persists.[2][7]
-
Eye Contact: Rinse cautiously with water for several minutes, holding the eyelids open.[2][7] Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[2][7]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[7] Seek medical attention if symptoms occur.[2][7]
-
Spill: Evacuate the immediate area. For small spills, use an absorbent material to clean up, avoiding dust generation. Place the waste in a sealed container for disposal.[3] Ensure proper PPE is worn during cleanup. For large spills, evacuate the area and contact your institution's EHS department.
By adhering to these rigorous safety protocols, you contribute to a secure research environment that fosters both scientific advancement and personal well-being. Your commitment to safety is as vital as your research itself.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. fishersci.es [fishersci.es]
- 5. tcichemicals.com [tcichemicals.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 10. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
